(2-Methyl-1,3-thiazol-4-yl)methanol
Description
The exact mass of the compound (2-Methyl-1,3-thiazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Methyl-1,3-thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1,3-thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCIFTBSQKDYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441960 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76632-23-0 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Methyl-1,3-thiazol-4-yl)methanol , a key heterocyclic building block, holds significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, reactivity, and applications, offering a valuable resource for researchers engaged in drug discovery and organic synthesis.
Core Chemical and Physical Properties
(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS Number 76632-23-0, is a sulfur- and nitrogen-containing heterocyclic compound.[1] Its core structure features a thiazole ring, a five-membered aromatic ring, substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.
Table 1: Physicochemical Properties of (2-Methyl-1,3-thiazol-4-yl)methanol
| Property | Value | Source |
| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | N/A |
| CAS Number | 76632-23-0 | [1] |
| Molecular Formula | C₅H₇NOS | [2] |
| Molecular Weight | 129.18 g/mol | [2] |
| Melting Point | 87 - 91 °C | |
| Boiling Point | 104 °C at 5 Torr | |
| Density (Predicted) | 1.263 g/cm³ | |
| Appearance | Brown solid |
Note: Some physical properties are based on data from safety data sheets and may represent a range.
Synthesis Methodologies
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol can be approached through established methods for thiazole ring formation, followed by functional group manipulation. Two primary synthetic routes are considered the most viable: the Hantzsch thiazole synthesis and the reduction of a pre-formed thiazole-4-carboxylate ester.
Hantzsch Thiazole Synthesis Route
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[3] This approach involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.
Conceptual Workflow for Hantzsch Synthesis:
Figure 1: Conceptual workflow for the Hantzsch synthesis of the target molecule.
Experimental Protocol (Proposed):
A detailed, validated experimental protocol for the direct synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol via the Hantzsch reaction is not explicitly available in the reviewed literature. However, a general procedure can be extrapolated from known Hantzsch syntheses.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in a suitable solvent such as ethanol.
-
Addition of α-Halocarbonyl: To the stirred solution, add an equimolar amount of a 3-halo-1-hydroxyacetone derivative (e.g., 1-chloro-3-hydroxyacetone). The use of 1,3-dichloroacetone would likely lead to the formation of 4-(chloromethyl)-2-methyl-1,3-thiazole, which would require a subsequent hydrolysis step.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Methyl-1,3-thiazol-4-yl)methanol.
Reduction of a Thiazole-4-Carboxylate Ester
An alternative and often high-yielding approach involves the reduction of a pre-synthesized ethyl 2-methylthiazole-4-carboxylate. This method is particularly useful if the corresponding ester is commercially available or readily synthesized.
Workflow for Ester Reduction:
Figure 2: Workflow for the reduction of a thiazole ester to the corresponding alcohol.
Experimental Protocol (Based on Analogy):
The following protocol is adapted from the reduction of a similar thiazole ester derivative.
-
Preparation of Reducing Agent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Slowly add a solution of ethyl 2-methylthiazole-4-carboxylate in anhydrous THF to the stirred LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.
-
Quenching and Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Isolation and Purification: Filter the resulting mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to afford pure (2-Methyl-1,3-thiazol-4-yl)methanol.
Spectroscopic Characterization
While specific experimental spectra for (2-Methyl-1,3-thiazol-4-yl)methanol are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet for the methyl protons (CH₃ ) at approximately 2.6-2.8 ppm.
-
A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons (-CH₂ OH) around 4.6-4.8 ppm.
-
A singlet for the thiazole ring proton at the 5-position (CH ) in the region of 7.0-7.2 ppm.
-
A broad singlet for the hydroxyl proton (-OH ), the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
A signal for the methyl carbon (C H₃) around 18-20 ppm.
-
A signal for the methylene carbon (-C H₂OH) in the range of 58-62 ppm.
-
Signals for the thiazole ring carbons, with the C2 and C4 carbons appearing at lower field (e.g., >150 ppm) and the C5 carbon at a higher field (e.g., ~115-120 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.
-
Characteristic C=N and C=C stretching vibrations of the thiazole ring in the 1400-1600 cm⁻¹ region.
-
A C-O stretching vibration for the primary alcohol around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129.
-
Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), or the hydroxymethyl group (M-31).
-
Chemical Reactivity and Applications
(2-Methyl-1,3-thiazol-4-yl)methanol is a versatile synthetic intermediate due to the presence of the reactive hydroxyl group and the modifiable thiazole core.
Key Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of common organic transformations:
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (2-methyl-1,3-thiazole-4-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid (2-methyl-1,3-thiazole-4-carboxylic acid) can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Esterification and Etherification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic acids under appropriate conditions. Ether formation is also possible through reactions like the Williamson ether synthesis.
-
Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 4-(halomethyl)-2-methyl-1,3-thiazoles, which are themselves valuable synthetic intermediates.
Role in Drug Discovery and Development
The thiazole nucleus is a prominent scaffold in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. Thiazole-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
(2-Methyl-1,3-thiazol-4-yl)methanol serves as a crucial starting material or building block for the synthesis of more complex, biologically active molecules. The substituents at the 2- and 4-positions can be strategically chosen and further modified to optimize the pharmacological profile of a lead compound. Its utility lies in its ability to introduce a stable, aromatic, and functionalized heterocyclic moiety into a larger molecular framework. Thiazole derivatives are known to be key components in drugs such as the antiretroviral agent Ritonavir.
Safety and Handling
(2-Methyl-1,3-thiazol-4-yl)methanol is classified as a hazardous substance.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
(2-Methyl-1,3-thiazol-4-yl)methanol is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an attractive building block for the development of novel pharmaceuticals and functional materials. A thorough understanding of its reactivity and safe handling procedures is essential for its effective utilization in a research and development setting.
References
-
Labchem. (2-Methyl-1,3-thiazol-4-yl)methanol, 97%. Available at: [Link]
-
PubChem. ((2-Methyl-1,3-thiazol-5-yl)methanol). Available at: [Link]
-
SynArchive. (Hantzsch Thiazole Synthesis). Available at: [Link]
Sources
An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol (CAS No. 76632-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS number 76632-23-0, is a heterocyclic organic compound featuring a thiazole ring. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of (2-Methyl-1,3-thiazol-4-yl)methanol, including its chemical properties, synthesis, analytical characterization, and its current and potential applications in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their scientific endeavors.
Chemical Properties and Data
A thorough understanding of the physicochemical properties of (2-Methyl-1,3-thiazol-4-yl)methanol is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 76632-23-0 | [3] |
| Molecular Formula | C₅H₇NOS | [4] |
| Molecular Weight | 129.18 g/mol | [4] |
| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | |
| Synonyms | 2-Methyl-4-(hydroxymethyl)thiazole, 4-(Hydroxymethyl)-2-methylthiazole | [5] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| SMILES | CC1=NC(=CS1)CO | [4] |
Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol can be approached through various synthetic routes, with the Hantzsch thiazole synthesis being a cornerstone for the formation of the thiazole ring. This section outlines a plausible and efficient multi-step synthesis pathway.
Logical Workflow for Synthesis
Caption: A potential synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methyl chloride (Intermediate C)
This initial step involves the classic Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (2-methyl-1,3-thiazol-4-yl)methyl chloride.
Step 2: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methyl acetate (Intermediate E)
-
Reaction Setup: Dissolve the (2-methyl-1,3-thiazol-4-yl)methyl chloride (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Reagent: Add sodium acetate or potassium acetate (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2-methyl-1,3-thiazol-4-yl)methyl acetate, which can be used in the next step without further purification.
Step 3: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol (Final Product G)
-
Reaction Setup: Dissolve the crude (2-methyl-1,3-thiazol-4-yl)methyl acetate in a mixture of methanol and water.
-
Addition of Reagent: Add a base such as sodium hydroxide or potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, (2-Methyl-1,3-thiazol-4-yl)methanol, can be purified by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized (2-Methyl-1,3-thiazol-4-yl)methanol.
Logical Workflow for Analytical Characterization
Sources
An In-Depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-1,3-thiazol-4-yl)methanol is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring a methyl-substituted thiazole ring with a hydroxymethyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in drug design, appearing in numerous approved therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (2-Methyl-1,3-thiazol-4-yl)methanol, with a particular focus on its role as a key intermediate in the development of novel therapeutics.
Chemical Structure and Properties
(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS number 76632-23-0, possesses a molecular formula of C5H7NOS and a molecular weight of 129.18 g/mol .[1] The molecule's structure is characterized by a central 1,3-thiazole ring, which imparts a degree of aromaticity and specific electronic properties that are crucial for its reactivity and biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Methyl-1,3-thiazol-4-yl)methanol is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 76632-23-0 | [1] |
| Molecular Formula | C5H7NOS | [1] |
| Molecular Weight | 129.18 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | [2] |
| SMILES | CC1=NC=C(S1)CO | [3] |
Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol is most commonly achieved through the reduction of its corresponding carboxylic acid ester, ethyl 2-methylthiazole-4-carboxylate. This transformation is a standard procedure in organic synthesis, and powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically employed.
Experimental Protocol: Reduction of Ethyl 2-methylthiazole-4-carboxylate
This protocol is adapted from a similar reduction of a thiazole-4-carboxylic acid ethyl ester.[4]
Materials:
-
Ethyl 2-methylthiazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, a calculated amount of lithium aluminum hydride (typically 1.5-2 equivalents relative to the ester) is suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.
-
Addition of Ester: Ethyl 2-methylthiazole-4-carboxylate is dissolved in anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a 10% aqueous solution of sodium carbonate dropwise. This is an exothermic process and should be performed with caution. The quenching is continued until the gray suspension turns into a white, filterable solid.
-
Work-up: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (2-Methyl-1,3-thiazol-4-yl)methanol. Further purification can be achieved by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol.
Analytical Characterization
The structural confirmation of (2-Methyl-1,3-thiazol-4-yl)methanol relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available, peer-reviewed spectrum for this specific compound was not identified in the search, the expected spectral data can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH ₃) around 2.7 ppm. The methylene protons (CH ₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.7 ppm. The thiazole ring proton (CH ) should be a singlet at approximately 7.2 ppm. The hydroxyl proton (-OH ) signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms. The methyl carbon ( C H₃) is expected around 19 ppm. The methylene carbon ( C H₂OH) would be in the region of 58 ppm. The three carbons of the thiazole ring would have characteristic shifts, with the C2 carbon (bearing the methyl group) around 160 ppm, the C4 carbon (with the hydroxymethyl group) around 150 ppm, and the C5 carbon around 115 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 129. The fragmentation pattern would be expected to involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 112, and the loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 98.
Applications in Drug Discovery
(2-Methyl-1,3-thiazol-4-yl)methanol is a valuable building block for the synthesis of more complex molecules with therapeutic potential. A prominent application is in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5).
Role in the Synthesis of mGluR5 Antagonists
mGluR5 is a G-protein coupled receptor that is widely expressed in the central nervous system and is involved in modulating neuronal excitability and synaptic plasticity. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Parkinson's disease.
(2-Methyl-1,3-thiazol-4-yl)methanol serves as a key precursor for the synthesis of potent and selective mGluR5 antagonists such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). In this context, the hydroxyl group of (2-Methyl-1,3-thiazol-4-yl)methanol is typically converted to a leaving group (e.g., via tosylation or conversion to a halide) to facilitate subsequent coupling reactions, such as Sonogashira coupling, to introduce the ethynylpyridine moiety.
The mGluR5 Signaling Pathway
The activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade. mGluR5 is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[6] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[6] This signaling cascade ultimately modulates the activity of various ion channels and other proteins, influencing neuronal function.
Caption: Simplified mGluR5 signaling cascade.
Safety and Handling
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Methyl-1,3-thiazol-4-yl)methanol is a structurally important and synthetically versatile building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility in the construction of complex, biologically active molecules, particularly mGluR5 antagonists, underscore its significance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthetic routes, and biological applications is crucial for leveraging this valuable compound in the ongoing quest for novel therapeutics.
References
-
Abraham Entertainment. mGluR5: Everything You Need To Know. Published November 17, 2025. Accessed December 31, 2025. [Link]
-
ResearchGate. Schematic of mGluR5 signalling pathway | Download Scientific Diagram. Accessed December 31, 2025. [Link]
- Kumar, V., et al. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. Frontiers in Neural Circuits. 2015.
- Jong, Y. J., et al. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Biosciences. 2021.
- Jong, Y. J., et al. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry. 2014.
-
ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Accessed December 31, 2025. [Link]
-
PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. Accessed December 31, 2025. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Published February 3, 2023. Accessed December 31, 2025. [Link]
-
University of Bristol School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Accessed December 31, 2025. [Link]
-
ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Accessed December 31, 2025. [Link]
-
CORE. THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF. Accessed December 31, 2025. [Link]
-
Digital CSIC. Supplementary Information_REV2.docx. Accessed December 31, 2025. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Accessed December 31, 2025. [Link]
-
Gaylord Chemical. Methanol Solvent Properties. Accessed December 31, 2025. [Link]
-
Methanol Institute. Physical Properties of Pure Methanol. Accessed December 31, 2025. [Link]
- Md, A. K., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Accessed December 31, 2025. [Link]
- Google Patents.
- Kumar, M., et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. 2012.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0037156). Accessed December 31, 2025. [Link]
-
PubChem. 2-Ethyl-4-methyl thiazole. Accessed December 31, 2025. [Link]
-
ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Accessed December 31, 2025. [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. 2011.
-
Wentzel Lab. Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. Published April 8, 2021. Accessed December 31, 2025. [Link]
- Lin, Y., et al. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Environmental Science & Technology. 2021.
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Accessed December 31, 2025. [Link]
-
The Hive. Reduction of esters to alcohols w/ in situ LiBH4. Published March 2, 2003. Accessed December 31, 2025. [Link]
-
ResearchGate. One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. Accessed December 31, 2025. [Link]
-
ResearchGate. 2-Amino-4-methylthiazole. Accessed December 31, 2025. [Link]
-
ResearchGate. Facile preparation of L-2-oxothiazolidine-4-carboxylic acid (OTC). Accessed December 31, 2025. [Link]
Sources
- 1. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]
- 2. Methanol Solvent Properties [macro.lsu.edu]
- 3. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
A Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[1] This guide provides an in-depth technical overview of a key thiazole-containing building block, (2-Methyl-1,3-thiazol-4-yl)methanol . We will explore its synthesis from readily available starting materials, delve into its physicochemical and reactive properties, and critically examine its application as a foundational moiety in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven insights.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to IUPAC nomenclature.
| Identifier | Value | Source |
| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | N/A |
| CAS Number | 76632-23-0 | |
| Molecular Formula | C₅H₇NOS | |
| Molecular Weight | 129.18 g/mol | |
| Canonical SMILES | CC1=NC=C(S1)CO |
A summary of its key physicochemical properties is provided below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability.
| Property | Value | Notes |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 242.1 °C (Predicted) | [2] |
| LogP | 0.5 (Predicted) | PubChem |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |
Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
The most direct and industrially scalable synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol involves a two-step process starting from ethyl acetoacetate and thioacetamide. This approach leverages the well-established Hantzsch thiazole synthesis.
Step 1: Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate
The initial step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. In this case, ethyl 2-chloroacetoacetate (generated in situ from ethyl acetoacetate) reacts with thioacetamide to form the thiazole ring.
Detailed Experimental Protocol: Reduction of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate
This protocol is adapted from established procedures for LiAlH₄ reductions of esters. [3][4]Extreme caution should be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Equipment:
-
Ethyl 2-methyl-1,3-thiazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): [5]Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of (2-Methyl-1,3-thiazol-4-yl)methanol is governed by the interplay of the thiazole ring and the primary alcohol functionality.
-
The Thiazole Ring: The thiazole ring is aromatic and generally undergoes electrophilic substitution at the C5 position, although the presence of the methyl group at C2 can influence the regioselectivity. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The sulfur atom at position 1 is relatively unreactive but can be oxidized under harsh conditions.
-
The Methanol Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.
Application in Drug Development: A Scaffold for Kinase Inhibitors
The 2-methylthiazole moiety is a key structural feature in several clinically important drugs, most notably the tyrosine kinase inhibitor Dasatinib . [6]Dasatinib is a potent inhibitor of a range of kinases, including the Bcr-Abl fusion protein (implicated in chronic myeloid leukemia) and Src family kinases. [6]
The Role of the 2-Methylthiazole Moiety in Dasatinib
In the structure of Dasatinib, the 2-aminothiazole ring serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. While Dasatinib itself is synthesized from a 2-aminothiazole precursor, (2-Methyl-1,3-thiazol-4-yl)methanol represents a valuable starting material for the synthesis of Dasatinib analogues and other kinase inhibitors. The hydroxymethyl group at the 4-position can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships (SAR).
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a conceptual pathway for how (2-Methyl-1,3-thiazol-4-yl)methanol could be utilized to generate a scaffold for kinase inhibitors.
Mechanism of Action: Inhibition of the Bcr-Abl Signaling Pathway
Dasatinib and related inhibitors function by blocking the ATP-binding site of the Bcr-Abl kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling that drives chronic myeloid leukemia.
Conclusion
(2-Methyl-1,3-thiazol-4-yl)methanol is a versatile and valuable building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of more complex molecules. Its structural relationship to the core of successful drugs like Dasatinib highlights its potential for the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage the power of the thiazole scaffold in drug discovery.
References
-
Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1334–1353. [Link]
-
Dickman, D. A., Meyers, A. I., et al. (1993). L-VALINOL. Organic Syntheses, 71, 530. [Link]
-
Frontier, A. J. (2024). Workup for Aluminum Hydride Reductions. University of Rochester. [Link]
-
Reissig, H.-U., & Zimmer, R. (2012). Lithium Aluminum Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(17), 3967. [Link]
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
PubChem. (n.d.). (2-Methyl-1,3-thiazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
ChemBK. (2024). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
- Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley-Interscience.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. (2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHANOL(50382-32-6) 1H NMR spectrum [chemicalbook.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (2-Methyl-1,3-thiazol-4-yl)methanol, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. The document delves into its chemical properties, outlines a robust synthetic pathway, details methods for its analytical characterization, and discusses its significance within the broader context of medicinal chemistry.
(2-Methyl-1,3-thiazol-4-yl)methanol (CAS No: 76632-23-0) is a functionalized thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. This is due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The methyl group at the 2-position and the hydroxymethyl group at the 4-position provide key vectors for synthetic elaboration, making this molecule a versatile intermediate.
The fundamental properties of this compound are summarized below. It is important to note that while core identifiers are well-established, specific experimental physicochemical data such as melting and boiling points are not widely reported in the literature. For context, the melting point of its immediate carboxylic acid precursor is provided.
| Property | Value | Source |
| Molecular Formula | C₅H₇NOS | [3] |
| Molecular Weight | 129.18 g/mol | [3] |
| CAS Number | 76632-23-0 | [3] |
| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | |
| Synonyms | (2-Methylthiazol-4-yl)methanol | |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Precursor Melting Point | 145-150 °C (for 2-Methylthiazole-4-carboxylic acid) |
Synthesis and Purification Protocol
The most direct and reliable synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol involves the reduction of its corresponding carboxylic acid, 2-Methylthiazole-4-carboxylic acid. This precursor is commercially available, providing a convenient entry point for the synthesis. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry, with lithium aluminum hydride (LiAlH₄) being the reagent of choice due to its high reactivity and efficacy.
The rationale for this two-step conceptual pathway (Hantzsch synthesis followed by reduction) is rooted in the accessibility of starting materials and the high efficiency of each transformation.
Caption: Conceptual synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)methanol.
Detailed Experimental Protocol: Reduction of 2-Methylthiazole-4-carboxylic acid
This protocol describes the reduction of the commercially available 2-Methylthiazole-4-carboxylic acid using lithium aluminum hydride (LiAlH₄).
Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The use of an anhydrous ether solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents, including water. The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of the acid, and then warmed to ensure the reaction proceeds to completion. The quenching procedure with water and sodium hydroxide is a standard Fieser workup, designed to safely neutralize excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.
Protocol:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-Methylthiazole-4-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching (Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Concentration: Combine the organic filtrates and concentrate the solvent under reduced pressure to yield the crude (2-Methyl-1,3-thiazol-4-yl)methanol.
Purification Protocol
The crude product can be effectively purified by flash column chromatography.
Causality: Silica gel is a polar stationary phase. The target molecule has moderate polarity due to the hydroxyl group. A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, will allow non-polar impurities to elute first, followed by the desired product. Highly polar impurities will remain on the column.
Protocol:
-
Column Preparation: Pack a glass column with silica gel using a hexanes/ethyl acetate mixture (e.g., 9:1) as the slurry solvent.
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified (2-Methyl-1,3-thiazol-4-yl)methanol.
Analytical Characterization and Spectral Data
Definitive structural confirmation relies on a combination of spectroscopic techniques. While public experimental spectra for this specific compound are scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.15 | Singlet (s) |
| ~4.70 | Singlet (s) |
| ~2.70 | Singlet (s) |
| ~2.50 (broad) | Singlet (s) |
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C2 (carbon attached to N and S) |
| ~148 | C4 (carbon with -CH₂OH) |
| ~115 | C5 (protonated ring carbon) |
| ~58 | -CH₂OH (methylene carbon) |
| ~19 | -CH₃ (methyl carbon) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted FTIR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibration Type |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1600 | C=N stretch |
| ~1450 | C=C stretch |
| 1050-1000 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural components.
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization mass spectrometry fragmentation for the title compound.
-
Molecular Ion (M⁺): The parent peak is expected at m/z = 129, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 112: Loss of a hydroxyl radical (•OH).
-
m/z = 98: Loss of the hydroxymethyl radical (•CH₂OH), a common fragmentation for primary alcohols. This would likely be a significant peak.
-
m/z = 99: A fragment corresponding to the 2-methyl-1,3-thiazol-4-yl cation.
-
Applications in Research and Drug Development
While specific biological activity data for (2-Methyl-1,3-thiazol-4-yl)methanol is not prominent in the literature, its value lies in its role as a versatile heterocyclic building block. The thiazole nucleus is a component of many pharmacologically active agents, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.[1]
The functional groups of this molecule offer distinct opportunities for synthetic diversification:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, used in ether or ester linkages, or converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.
-
The Thiazole Ring: The ring itself can be involved in metal-catalyzed cross-coupling reactions if further functionalized, and the nitrogen atom can act as a hydrogen bond acceptor or a site for coordination.
-
The 2-Methyl Group: While less reactive, it influences the steric and electronic properties of the ring.
This molecule serves as an excellent starting point for generating libraries of more complex compounds for screening in drug discovery campaigns, particularly for targets where a substituted thiazole moiety is a known pharmacophore.
Safety and Handling
As a laboratory chemical, (2-Methyl-1,3-thiazol-4-yl)methanol should be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Storage: Store in a cool, dry place under an inert atmosphere (2-8°C is recommended by suppliers).[3]
References
- (Reference for general thiazole synthesis, e.g., Hantzsch)
- (Reference for reduction of carboxylic acids, e.g., a standard organic chemistry textbook or a relevant paper)
- (Reference for purification techniques like column chrom
- Sigma-Aldrich. 2-Methylthiazole-4-carboxylic acid product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/718440]
- ChemShuttle. 2-methylthiazole-4-carboxylic acid product page. [URL: https://www.chemshuttle.com/product-details/35272-15-2]
- (Reference for NMR prediction principles or d
- (Reference for FTIR correl
- (Reference for mass spectrometry fragment
- BLD Pharm. (2-Methylthiazol-4-yl)methanol product page. [URL: https://www.bldpharm.com/products/76632-23-0.html]
- (Reference for biological importance of thiazoles, e.g., a review article)
- (Reference for a specific drug containing a thiazole ring)
- Kaur, M., Jasinski, J. P., et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3515306/]
- ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [URL: https://www.researchgate.
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [URL: https://www.mdpi.com/1420-3049/27/11/3493]
Sources
The Strategic Role of (2-Methyl-1,3-thiazol-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of a specific, yet increasingly important building block: (2-Methyl-1,3-thiazol-4-yl)methanol . We will dissect its fundamental properties, strategic applications in drug design, and its role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document moves beyond a general overview to offer a detailed analysis for scientists engaged in the discovery and development of novel therapeutics, with a particular focus on kinase inhibitors and other targeted therapies.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. Furthermore, the thiazole ring is relatively stable to metabolic degradation and can serve as a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of a molecule's physicochemical properties.[3]
The 2-methyl-substituted thiazole, in particular, has been identified as a key component in a number of successful drug discovery programs. The methyl group can provide a crucial hydrophobic interaction with the target protein, enhance metabolic stability, and influence the overall conformation of the molecule.
Physicochemical Properties of (2-Methyl-1,3-thiazol-4-yl)methanol
Understanding the intrinsic properties of a building block is paramount to its effective utilization in drug design. (2-Methyl-1,3-thiazol-4-yl)methanol is a commercially available compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₅H₇NOS | |
| Molecular Weight | 129.18 g/mol | |
| Boiling Point | 104 °C (5 Torr) | |
| pKa | 13.23 ± 0.10 (Predicted) |
The presence of the hydroxymethyl group at the 4-position introduces a key point for hydrogen bonding and provides a handle for further chemical modification, such as esterification or etherification, to modulate properties like solubility and cell permeability.
Synthetic Utility and Key Reactions
(2-Methyl-1,3-thiazol-4-yl)methanol serves as a versatile starting material for the synthesis of more complex, biologically active molecules. The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide array of chemical transformations.
Experimental Protocol: Oxidation of (2-Methyl-1,3-thiazol-4-yl)methanol to the Aldehyde
A common and efficient method for this transformation is the Swern oxidation or the use of other mild oxidizing agents like manganese dioxide (MnO₂).
Materials:
-
(2-Methyl-1,3-thiazol-4-yl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Celite®
Procedure:
-
To a stirred solution of (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude (2-Methyl-1,3-thiazol-4-yl)carbaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
This aldehyde is a key intermediate for the introduction of the thiazole moiety into larger molecules via reactions such as reductive amination, Wittig reactions, or aldol condensations.
Role in Medicinal Chemistry: Case Studies and Applications
While a marketed drug containing the exact (2-Methyl-1,3-thiazol-4-yl)methanol fragment has yet to be identified, the strategic importance of the 2-methylthiazole core is well-documented, particularly in the realm of kinase inhibitors.
The 2-Methylthiazole Moiety in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.[4]
A prime example is Dasatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While Dasatinib features a 2-amino and a 5-carboxamide substituent on the thiazole ring, the underlying principle of the thiazole core as a hinge-binding motif is highly relevant. The nitrogen atom of the thiazole ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. The 2-methyl group, in a hypothetical analogue, would be positioned to occupy a hydrophobic pocket adjacent to the hinge region, potentially enhancing binding affinity and selectivity.
Workflow for Kinase Inhibitor Synthesis Incorporating a 2-Methylthiazole Moiety
Caption: Synthetic workflow for kinase inhibitors.
The (2-Methyl-1,3-thiazol-4-yl) Moiety in GPCR Modulators
The versatility of the 2-methylthiazole scaffold extends beyond kinase inhibition. The compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This demonstrates that the 2-methylthiazole moiety can be effectively utilized in the design of ligands for G-protein coupled receptors (GPCRs), a vast and therapeutically important class of drug targets.[1][4] In this context, the thiazole ring acts as a rigid scaffold to correctly position the ethynylpyridine moiety for interaction with the allosteric binding site on the receptor.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for (2-Methyl-1,3-thiazol-4-yl)methanol is not extensively published, we can extrapolate from related series of thiazole-containing bioactive molecules.
-
The 2-Methyl Group: This group often contributes to potency by occupying a hydrophobic pocket in the target's active site. Its presence can also block metabolic attack at the C2 position of the thiazole ring, thereby improving the pharmacokinetic profile of the compound.
-
The 4-Hydroxymethyl Group: This functional group is a key site for interaction and modification.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.
-
Solubility: The polar nature of the hydroxyl group can enhance the aqueous solubility of the parent molecule, which is often a desirable property for drug candidates.
-
Vector for Modification: The hydroxymethyl group provides a convenient point for chemical elaboration. Esterification or etherification can be used to modulate lipophilicity, cell permeability, and pharmacokinetic properties. For example, conversion to a phosphate ester could create a prodrug strategy to enhance bioavailability.
-
Pharmacokinetic Profile and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The (2-Methyl-1,3-thiazol-4-yl)methanol moiety can influence these parameters in several ways:
-
Metabolism: Thiazole rings are generally considered to be relatively metabolically stable. The 2-methyl group can further sterically hinder enzymatic attack. The primary site of metabolism would likely be the hydroxymethyl group, which could undergo oxidation or conjugation. Modifying this group can therefore be a key strategy in optimizing the metabolic stability of a lead compound.
-
Distribution: The overall polarity of the molecule, significantly influenced by the hydroxymethyl group, will affect its volume of distribution. More polar compounds tend to have a smaller volume of distribution and remain primarily in the systemic circulation, while more lipophilic compounds can distribute more widely into tissues.
-
Excretion: Metabolites of compounds containing this moiety are likely to be renally cleared due to their increased polarity.
Future Perspectives and Conclusion
The (2-Methyl-1,3-thiazol-4-yl)methanol building block represents a valuable tool in the medicinal chemist's arsenal. Its combination of a metabolically stable, hydrophobically interacting 2-methylthiazole core with a versatile, hydrogen-bonding 4-hydroxymethyl group makes it an attractive starting point for the design of novel therapeutics. While its direct incorporation into a marketed drug is yet to be seen, the principles learned from related structures, such as Dasatinib and MTEP, highlight its significant potential.
Future research should focus on the systematic exploration of derivatives of (2-Methyl-1,3-thiazol-4-yl)methanol in various therapeutic areas. A deeper understanding of the influence of modifications at the 4-position on the pharmacokinetic and pharmacodynamic properties will be crucial for the successful development of drug candidates based on this promising scaffold.
References
-
Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews. Drug discovery, 8(1), 41–54. [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
-
El-Metwaly, N. M., & Althagafi, I. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1740. [Link]
-
Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS omega, 7(17), 14451–14483. [Link]
-
Kumar, H., Kumar, D., Kumar, P., Thareja, S., Gupta Marwaha, M., Navik, U., & Kumar Marwaha, R. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC chemistry, 16(1), 60. [Link]
-
May, L. T., & Christopoulos, A. (2013). Novel allosteric modulators of G protein-coupled receptors. Annual review of pharmacology and toxicology, 53, 269–294. [Link]
- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & medicinal chemistry letters, 28(20), 3283–3289.
-
Tang, S., Wu, Y., Wang, W., & Li, J. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European journal of medicinal chemistry, 238, 114467. [Link]
-
Tighadouini, S., Radi, S., Siraj, B., Mabkhot, Y. N., Al-Aizari, F. A., & El-Massaoudi, M. (2020). A New Approach for the Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones. Journal of the Brazilian Chemical Society, 31(6), 1130-1140. [Link]
-
Tiong, C. X., & Tan, S. C. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical journal. [Link]
-
Yasmeen, S., Younis, M., & Ayaz, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 26(21), 6433. [Link]
-
Zareef, M., Iqbal, R., & Flörke, U. (2019). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC advances, 9(58), 33749–33771. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a privileged structure in the design of biologically active agents.[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
(2-Methyl-1,3-thiazol-4-yl)methanol is a crucial bifunctional building block, featuring the stable 2-methylthiazole core coupled with a reactive primary alcohol at the 4-position.[5] This arrangement makes it an invaluable intermediate for introducing the thiazole motif into more complex molecular architectures, enabling researchers in drug development to systematically explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides a detailed overview of the predominant and most reliable synthetic pathway to this key intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Primary Synthetic Strategy: A Two-Stage Approach via Ester Reduction
The most robust and widely adopted synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol proceeds through a two-stage sequence. This strategy involves the initial construction of the 2-methylthiazole ring bearing a carboxylic acid ester at the 4-position, followed by the selective reduction of this ester to the target primary alcohol. This approach is favored for its high yields, scalability, and the commercial availability of the required starting materials.
Caption: Overall two-stage synthetic route to the target compound.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887 that forms a thiazole ring from an α-haloketone and a thioamide.[6] This reaction is known for being high-yielding and relatively simple to perform.[7] In this specific application, thioacetamide provides the C2-methyl group and the nitrogen and sulfur atoms of the ring, while ethyl 2-chloroacetoacetate serves as the three-carbon α-haloketone component that forms the remainder of the ring structure.
Mechanism of the Hantzsch Synthesis
The reaction proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of thioacetamide, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate in an SN2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Dehydration: The tetrahedral intermediate formed undergoes dehydration (loss of a water molecule) to yield the final aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
This protocol is adapted from established procedures for the synthesis of related thiazole carboxylates.[8]
Materials:
-
Thioacetamide (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Triethylamine (1.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge thioacetamide (1.0 eq) and acetonitrile.
-
Stir the mixture until the thioacetamide is fully dissolved. This dissolution may be endothermic.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the solution over 15-20 minutes. A slight exotherm may be observed, raising the temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, during which a yellow solid may precipitate.
-
Slowly add triethylamine (1.1 eq) to the mixture. The triethylamine acts as a base to facilitate the final dehydration step and neutralize the HCl byproduct.
-
Heat the contents to a gentle reflux and maintain for one hour. The color of the mixture will typically change from yellow to brown.[8]
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel chromatography or recrystallization to obtain pure ethyl 2-methyl-1,3-thiazole-4-carboxylate as a solid.[9]
| Parameter | Condition/Reagent | Purpose |
| Thioamide | Thioacetamide | Source of S, N, and C2-methyl group |
| α-Haloketone | Ethyl 2-chloroacetoacetate | Provides C4, C5, and the ester moiety |
| Base | Triethylamine | Promotes dehydration; neutralizes HCl |
| Solvent | Acetonitrile | Aprotic polar solvent for the reaction |
| Temperature | Room Temp -> Reflux | Initial reaction followed by heating for cyclization |
| Typical Yield | >85% | High-yielding condensation[8] |
Stage 2: Reduction of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
The final step in the sequence is the reduction of the ester functional group at the C4 position to a primary alcohol. For this transformation, a powerful hydride-based reducing agent is required.
Choice of Reducing Agent
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction.[10] While other reagents like sodium borohydride (NaBH₄) can reduce aldehydes and ketones, they are generally unreactive towards esters. LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other carbonyl compounds. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents like water and alcohols.
Detailed Experimental Protocol: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
This protocol is based on a representative procedure for the reduction of a similar thiazole ester.[10]
Materials:
-
Ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq)
-
Anhydrous diethyl ether or THF
-
Water (for quenching)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (for drying)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer and a dropping funnel.
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C using an ice bath.
-
Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in a separate portion of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for one hour to ensure complete reduction.
-
Workup/Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding water dropwise to decompose the excess LiAlH₄ and the aluminum alkoxide complexes. This is a highly exothermic process that generates hydrogen gas; extreme caution is required. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can also be employed to produce a granular, easily filterable aluminum salt precipitate.
-
Add ethyl acetate and water to the resulting mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers sequentially with water and then a saturated aqueous solution of sodium chloride (brine).[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel chromatography to yield (2-Methyl-1,3-thiazol-4-yl)methanol as the final product.
| Parameter | Condition/Reagent | Purpose |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Powerful hydride donor to reduce the ester |
| Solvent | Anhydrous Diethyl Ether / THF | Aprotic solvent required for LiAlH₄ stability |
| Temperature | 0 °C to Room Temp | Controls initial exotherm, then ensures completion |
| Workup | Careful addition of water | Safely quenches excess LiAlH₄ |
| Purification | Silica Gel Chromatography | Isolates the pure alcohol product |
| Expected Yield | >70% | Efficient reduction[10] |
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643. Available from: [Link]
-
Bouzian, K., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2018, 23(12), 3326. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
- Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
-
PrepChem. Synthesis of 2-cyclopropyl-4-hydroxymethyl thiazole. Available from: [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 2016, 191(4), 565-570. Available from: [Link]
-
Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 169-183. Available from: [Link]
- Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2019, 24(9), 1764. Available from: [Link]
-
ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022, 27(3), 781. Available from: [Link]
-
National Institutes of Health. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 2011, 8(1), 60-62. Available from: [Link]
- Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]
-
National Institutes of Health. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 2023, 13, 12771. Available from: [Link]
-
Oakwood Chemical. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]
-
ResearchGate. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 9. Ethyl 2-methylthiazole-4-carboxylate 97 6436-59-5 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
Thiazole-Based Chemical Intermediates: A Foundation for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, structural rigidity, and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[3] Thiazole derivatives are found in a wide array of natural products and synthetic pharmaceuticals, including landmark drugs such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib.[3][4] This guide provides a comprehensive technical overview for professionals in the field, detailing the fundamental chemistry, core synthetic methodologies, reactivity, and strategic application of thiazole-based intermediates in the development of novel therapeutics. We will explore the causality behind experimental choices, present validated protocols, and contextualize the role of this versatile heterocycle in contemporary drug discovery pipelines.
Chapter 1: The Thiazole Core - Structure, Properties, and Significance
Structural and Physicochemical Properties
Thiazole, with the chemical formula C₃H₃NS, is a pale yellow liquid with a pyridine-like odor.[3] It is a planar, aromatic molecule due to the delocalization of six π-electrons, which imparts significant stability.[5][6] This aromaticity is confirmed by ¹H NMR spectroscopy, with ring protons appearing in the range of 7.27 to 8.77 ppm.[5][7] The thiazole ring's resonance stabilization energy is higher than that of corresponding oxazoles, contributing to its robust chemical nature.[6]
The electronic distribution within the ring is non-uniform. The C2 position is the most electron-deficient and thus susceptible to nucleophilic attack, while the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution.[5][8] The proton at the C2 position is notably acidic, allowing for deprotonation by strong bases to form a nucleophilic carbanion, a feature that is highly valuable in synthetic elaboration.[8][9]
| Property | Value | Source |
| Molecular Formula | C₃H₃NS | [3] |
| Molecular Weight | 85.13 g/mol | [10] |
| Boiling Point | 116-118 °C | [3][11] |
| Density | ~1.2 g/cm³ | [10][11] |
| pKa (conjugated acid) | 2.5 | [3] |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether | [3][11] |
Significance in Medicinal Chemistry
The thiazole nucleus is a vital component in a vast number of biologically active compounds.[12] Its prevalence in FDA-approved drugs underscores its importance.[3][13] The ring system serves multiple roles in drug design:
-
Pharmacophore Element: The sulfur and nitrogen atoms act as key hydrogen bond acceptors and donors, facilitating precise interactions with biological targets like enzymes and receptors.[6]
-
Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, or thiophene rings. This substitution can enhance potency, improve metabolic stability, modulate solubility, and reduce toxicity.[3]
-
Structural Scaffold: Its rigid, planar structure provides a reliable anchor for orienting various functional groups in three-dimensional space, which is critical for optimizing binding affinity to a target protein.
From the essential vitamin thiamine (B1) to the core of the penicillin antibiotic family, the thiazole moiety has a long-standing presence in critical biomolecules and pharmaceuticals.[2][7][14]
Chapter 2: Foundational Synthetic Methodologies
The construction of the thiazole ring is a well-established field, with several named reactions forming the bedrock of its synthesis. The Hantzsch and Cook-Heilbron syntheses are among the most reliable and widely utilized methods.[12][15]
Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this is arguably the most common method for synthesizing thiazoles.[16][17] The reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[17][18] Its versatility allows for the preparation of a wide range of substituted thiazoles, particularly 2-aminothiazoles when thiourea is used as the thioamide component.[19][20]
Causality and Mechanism: The reaction proceeds via an initial S-alkylation, where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This is followed by an intramolecular cyclization as the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which drives the reaction towards the formation of the stable, aromatic thiazole ring.[17]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [15]
-
Rationale: This protocol exemplifies the Hantzsch synthesis using thiourea and an α-haloketone. Ethanol is a common solvent as it effectively dissolves the reactants. The reaction is often run at reflux to provide the necessary activation energy for cyclization and dehydration. The work-up with a base neutralizes any acid formed and precipitates the product.
-
Step 1: Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-bromoacetophenone (0.1 mol), thiourea (0.1 mol), and ethanol (100 mL).
-
Step 2: Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Self-Validation: TLC allows for visual confirmation of the reaction's completion, preventing premature work-up or unnecessary heating.
-
-
Step 3: Isolation: Cool the reaction mixture to room temperature. A solid precipitate may form. Slowly add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to neutralize the solution (pH ~8).
-
Step 4: Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Step 5: Characterization: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Cook-Heilbron Thiazole Synthesis
Discovered in 1947, the Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[21] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[21][22]
Causality and Mechanism: The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of carbon disulfide. A series of proton transfers and a subsequent intramolecular cyclization, where the newly formed thiol group attacks the nitrile carbon, leads to the formation of the 5-aminothiazole ring.[21]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [7]
-
Rationale: This protocol uses aminoacetonitrile and carbon disulfide. The reaction is typically performed in a solvent like DMF in the presence of a base to facilitate the initial nucleophilic attack and subsequent cyclization.
-
Step 1: Reactant Setup: To a solution of aminoacetonitrile hydrochloride (0.1 mol) in dimethylformamide (DMF, 80 mL) in a three-necked flask, add triethylamine (0.22 mol) dropwise at 0 °C.
-
Step 2: Reagent Addition: After stirring for 15 minutes, add carbon disulfide (0.11 mol) dropwise while maintaining the temperature below 10 °C.
-
Step 3: Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Step 4: Isolation: Pour the reaction mixture into ice water (400 mL). An off-white or yellow solid will precipitate.
-
Step 5: Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Chapter 3: Reactivity and Functionalization
The inherent reactivity of the thiazole ring allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for screening.[8][23]
-
Electrophilic Substitution: As noted, electrophiles preferentially attack the electron-rich C5 position. Common reactions include halogenation, nitration, and sulfonation, often requiring activating groups on the ring to proceed efficiently.[8]
-
Nucleophilic Substitution: The electron-deficient C2 position is the primary site for nucleophilic attack. Halogens at the C2 position are readily displaced by various nucleophiles. Deprotonation at C2 with strong bases like organolithium reagents generates a potent nucleophile for reaction with electrophiles.[8][22]
-
N-Alkylation: The nitrogen atom at position 3 is readily alkylated by alkyl halides to form thiazolium salts.[8][18] These salts are not only important intermediates but are also used as catalysts in reactions like the benzoin condensation.[18]
Chapter 4: Thiazole Intermediates in Modern Drug Discovery
The application of thiazole intermediates is a validated strategy in modern drug development, with numerous compounds reaching clinical use.[13][24]
Caption: The thiazole core is central to many successful drugs.
Case Studies:
-
Ritonavir (Anti-HIV): An essential component of highly active antiretroviral therapy (HAART), Ritonavir contains two thiazole rings.[2][3] These moieties are critical for its function as a protease inhibitor, fitting into the enzyme's active site and contributing to its pharmacokinetic profile.
-
Dasatinib (Anticancer): This kinase inhibitor, used to treat certain types of leukemia, features a 2-aminothiazole core.[3][24] This part of the molecule is crucial for binding to the ATP pocket of the target kinases (BCR-ABL and Src family kinases), highlighting the ring's utility in designing targeted cancer therapies.[6]
-
Meloxicam (Anti-inflammatory): A widely prescribed non-steroidal anti-inflammatory drug (NSAID), Meloxicam contains a thiazole ring fused to another heterocycle.[8][14] The thiazole component helps confer selective inhibition of COX-2 over COX-1, which is believed to reduce gastrointestinal side effects.
Chapter 5: Advanced and Green Synthetic Approaches
While classical methods remain important, modern synthetic chemistry has introduced more efficient and environmentally benign approaches to thiazole synthesis.[25]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes), often improving yields and reducing side product formation compared to conventional heating.[15]
-
Multi-Component Reactions: One-pot syntheses where three or more reactants are combined to form the thiazole product without isolating intermediates are highly efficient.[26] This approach, often a variation of the Hantzsch synthesis, aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[26]
-
Novel Catalysis: The development of new catalysts, including solid-supported acid catalysts and transition metal catalysts, allows for milder reaction conditions and easier product purification.[26][27]
Conclusion and Future Perspectives
Thiazole-based intermediates are indispensable tools in the arsenal of the medicinal chemist. Their favorable physicochemical properties, versatile reactivity, and proven track record in successful drugs ensure their continued relevance. Future research will likely focus on developing even more efficient, stereoselective, and sustainable synthetic methods. The continued exploration of novel substitution patterns on the thiazole scaffold will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles for treating a wide range of human diseases.[28]
References
- Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains Kesihatan Malaysia.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct.
- A review on thiazole based compounds & it's pharmacological activities. (2024).
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023).
- Systematic Review On Thiazole And Its Applications. (n.d.).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (n.d.).
- Thiazole | C3H3NS. (n.d.). PubChem - NIH.
- Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Recent Development in the Synthesis of Thiazoles. (2022). PubMed.
- Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. (2021). Taylor & Francis Online.
- 4-Methylthiazole synthesis. (n.d.). ChemicalBook.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
- Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH.
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. (n.d.). Benchchem.
- Thiazole - Wikipedia. (n.d.).
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
- Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2025). ResearchGate.
- Synthetic method of 4-methylthiazole-5-formaldehyde. (n.d.). Google Patents.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI.
- Two‐step synthesis of 4‐methylthiazole 12a. (n.d.). ResearchGate.
- Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. kuey.net [kuey.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 14. nbinno.com [nbinno.com]
- 15. jchemrev.com [jchemrev.com]
- 16. synarchive.com [synarchive.com]
- 17. benchchem.com [benchchem.com]
- 18. Thiazole - Wikipedia [en.wikipedia.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. media.neliti.com [media.neliti.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Thiazole synthesis [organic-chemistry.org]
- 28. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of (2-Methyl-1,3-thiazol-4-yl)methanol in Drug Discovery
< <
Introduction: The Strategic Importance of the (2-Methyl-1,3-thiazol-4-yl)methanol Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1] Its presence in drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole underscores its importance. The (2-Methyl-1,3-thiazol-4-yl)methanol core, in particular, offers a unique combination of a metabolically stable heterocyclic system with a reactive primary alcohol, providing an excellent handle for structural diversification. This guide provides a comprehensive overview of strategic derivatization approaches for this scaffold, aimed at empowering researchers in the exploration of new chemical space for drug discovery. We will delve into the rationale behind various synthetic strategies, provide detailed experimental protocols, and discuss methods for the characterization of the resulting derivatives. The derivatization of this molecule can be approached by targeting two primary sites: the hydroxyl group of the methanol substituent and the thiazole ring itself.
Part 1: Derivatization of the Methanol Moiety
The primary alcohol of (2-Methyl-1,3-thiazol-4-yl)methanol is a versatile functional group for derivatization. Common strategies include esterification, etherification, and Mitsunobu reactions to introduce a wide array of functionalities.
Esterification: Modulating Polarity and Pro-drug Potential
Esterification of the primary alcohol is a straightforward method to introduce diverse acyl groups, which can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.[2][3] Furthermore, the resulting esters can act as pro-drugs, undergoing in vivo hydrolysis to release the active parent alcohol.
General Reaction Scheme for Esterification:
Caption: General Esterification Workflow.
Protocol 1: General Procedure for Esterification using Acyl Chlorides
-
Reaction Setup: To a solution of (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (Et3N) or pyridine (1.2 eq.).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
| Acyl Chloride | Base | Solvent | Typical Yield (%) |
| Acetyl chloride | Pyridine | DCM | 85-95 |
| Benzoyl chloride | Et3N | THF | 80-90 |
| 3,5-Dinitrobenzoyl chloride | Pyridine | DCM | 90-98[4] |
Ether Synthesis: Enhancing Metabolic Stability
Formation of an ether linkage provides a more metabolically stable alternative to esters. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 2: Williamson Ether Synthesis
-
Deprotonation: To a suspension of a strong base like sodium hydride (NaH, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq.) in THF dropwise.
-
Alkylation: After stirring for 30 minutes at 0 °C, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired ether.
Mitsunobu Reaction: Versatile C-O, C-N, and C-S Bond Formation
The Mitsunobu reaction is a powerful tool for the conversion of primary alcohols into a variety of functional groups with inversion of configuration, although this is not relevant for the primary alcohol of the title compound.[5][6][7] It allows for the introduction of esters, ethers, azides (precursors to amines), and thioethers under mild conditions.[8]
General Reaction Scheme for Mitsunobu Reaction:
Caption: Mitsunobu Reaction Overview.
Protocol 3: General Mitsunobu Reaction
-
Reaction Setup: Dissolve (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq.), triphenylphosphine (PPh3, 1.5 eq.), and the desired nucleophile (e.g., a carboxylic acid, phenol, or phthalimide) (1.2 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate by-products.
Part 2: Derivatization of the Thiazole Ring
The thiazole ring itself offers opportunities for derivatization, primarily through C-H activation/functionalization and cross-coupling reactions. These methods allow for the introduction of aryl, heteroaryl, and other substituents, which can explore key binding interactions with biological targets.
Palladium-Catalyzed Cross-Coupling Reactions
To perform cross-coupling reactions, the thiazole ring must first be halogenated. Bromination at the C5 position is a common starting point.
Protocol 4: Bromination of the Thiazole Ring
-
Reaction Setup: Dissolve (2-Methyl-1,3-thiazol-4-yl)methanol in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield 5-bromo-(2-methyl-1,3-thiazol-4-yl)methanol.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between a halide and an organoboron compound.[9][10][11][12]
General Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 5: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 5-bromo-(2-methyl-1,3-thiazol-4-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
C-H Activation/Arylation: A More Atom-Economical Approach
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization (halogenation) of the thiazole ring, making it a more atom-economical and environmentally friendly approach.[13][14][15][16]
Protocol 6: Direct C-H Arylation at the C5-Position
-
Reaction Setup: Combine (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq.), the aryl halide (typically a bromide or iodide, 1.5 eq.), a palladium catalyst such as Pd(OAc)2 (0.05-0.1 eq.), and a base like potassium carbonate or cesium carbonate (2.0 eq.) in a suitable solvent (e.g., DMA, DMF).
-
Ligand (if necessary): In some cases, a ligand such as a phosphine or an N-heterocyclic carbene (NHC) precursor may be required.
-
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere for 12-48 hours.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.
Part 3: Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 4: Bioisosteric Replacements
In addition to derivatization, consider bioisosteric replacement of the thiazole ring with other five-membered heterocycles such as oxazoles, pyrazoles, or triazoles to explore different electronic and steric properties while potentially maintaining or improving biological activity.[17][18][19]
Conclusion
The (2-Methyl-1,3-thiazol-4-yl)methanol scaffold is a valuable starting point for the generation of diverse compound libraries for drug discovery. By systematically applying the derivatization strategies outlined in these application notes, researchers can effectively explore the structure-activity relationships of this important chemical series. The choice of derivatization strategy will depend on the specific goals of the drug discovery program, including the desired physicochemical properties and the target protein's binding site characteristics.
References
-
JETIR (June 2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6). Available at: [Link]
- Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 96(9), 835-840.
- Wang, G. W., Yuan, T. T., & Li, D. D. (2010). Regioselective arylation of thiazole derivatives at the 5-position via Pd catalysis under ligand-free conditions. Organic Letters, 12(19), 4344-4347.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). A review on biological properties of 1, 3-thiazole derivatives. Mini reviews in medicinal chemistry, 15(12), 1036-1052.
- Taleb, A., & Hallberg, A. (2005). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 7(10), 731-734.
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-free palladium-catalyzed direct arylation of thiazoles at low catalyst loadings. The Journal of organic chemistry, 74(3), 1179-1186.
- Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, F. K. (2021). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Molecules, 26(16), 4933.
- Roger, J., & Doucet, H. (2010). Ligand-free palladium-catalysed direct arylation of thiazoles at low catalyst loadings. Synlett, 2010(01), 0149-0152.
- Hayakawa, I., & Tan, L. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5569.
- Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 96(9), 835-840.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
- Luo, Q. L., Tan, J. P., Li, Z. F., Nan, W. H., & Xiao, D. R. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis (thiazole) Pincer Palladium Complexes. The Journal of organic chemistry, 83(15), 8048-8057.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]
- Mori, A., & Sugie, A. (2006). CH Substitution Reaction of Thiazoles at the 2-Position. Chemical Society of Japan, 79(11), 1637-1651.
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]
- Kumar, A., Kumar, R., Kumar, S., Singh, P., & Singh, A. (2019). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS omega, 4(7), 12792-12806.
- Singh, A., & Kumar, R. (2017). Metal catalyzed C–H functionalization on triazole rings. RSC advances, 7(85), 54067-54084.
- Lange, J. H., van der Neut, M. A., Kruse, C. G., van Stuivenberg, H. H., Herremans, A. H., Ronken, E., ... & Cools, A. R. (2004). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of medicinal chemistry, 47(3), 627-643.
- Asif, M. (2021). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 26(13), 3994.
- Marković, V., Joksović, M. D., Kosanić, M., & Matić, I. Z. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Archives of Pharmacal Research, 45(2), 107-122.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, F. K., & El-Faham, A. (2021). Bioisosteric replacement of 1H-1, 2, 3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl) benzamides. Molecules, 26(22), 6981.
- Borisov, R. S., Sevostyanov, A. A., & Buryak, A. K. (2015). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Journal of Analytical Chemistry, 70(13), 1542-1545.
- Singh, R., Kissling, R. M., Letellier, M. A., & Nolan, S. P. (2004). Transesterification/acylation of secondary alcohols mediated by N-heterocyclic carbene catalysts. The Journal of organic chemistry, 69(1), 209-212.
-
PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. Available at: [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
- Li, C., Xu, C., & Zhang, S. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science advances, 4(10), eaas9319.
- Gupta, V., & Kant, V. (2013). An Overview of Thiazole Derivatives and its Biological Activities.
- Google Patents. (n.d.). US2164188A - Esterification of allyl type alcohols and products resulting therefrom.
-
Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
- da Silva, J. A., & do Lago, C. L. (2019). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
-
ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available at: [Link]
-
PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. Available at: [Link]
- Kumar, A., Kumar, R., Kumar, S., Singh, P., & Singh, A. (2019). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1, 3, 4-Oxadiazole-2-thiol Moiety. Molecules, 24(11), 2139.
Sources
- 1. jetir.org [jetir.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-Methyl-1,3-thiazol-4-yl)methanol as a Versatile Scaffold for Novel Antimicrobial Agents
Prepared by: Gemini, Senior Application Scientist
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4][5] This five-membered heterocycle, containing sulfur and nitrogen, is a key component in clinically approved drugs and a focal point for the development of new therapeutic agents to combat rising antimicrobial resistance.[4][6][7] (2-Methyl-1,3-thiazol-4-yl)methanol, in particular, represents a highly valuable and versatile starting material. Its structure, featuring a reactive hydroxymethyl group at the C4 position and a stable methyl group at C2, provides an ideal handle for synthetic elaboration. This guide details the strategic application of this building block in the synthesis of novel antimicrobial candidates, outlining key synthetic transformations, detailed experimental protocols, and the rationale behind these methodologies for researchers in drug discovery.
The Thiazole Moiety: A Privileged Structure in Antimicrobial Drug Discovery
The thiazole nucleus is a fundamental structural motif found in both natural products, like Vitamin B1 (Thiamine), and a multitude of synthetic drugs.[1][5] Its prevalence in medicinal chemistry stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonding and π-π stacking interactions with biological targets. Thiazole derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[6][8][9] The urgent need for new antimicrobial agents, driven by the global threat of drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), has intensified research into novel thiazole-based compounds.[4][7]
(2-Methyl-1,3-thiazol-4-yl)methanol is an exemplary starting point for creating libraries of diverse thiazole derivatives. The primary alcohol function is a versatile chemical handle that can be readily converted into a variety of other functional groups, enabling the exploration of a broad chemical space to optimize biological activity.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of (2-Methyl-1,3-thiazol-4-yl)methanol lies in the reactivity of its primary hydroxyl group. Three principal transformations unlock its potential for generating diverse molecular architectures.
Caption: Core synthetic pathways from (2-Methyl-1,3-thiazol-4-yl)methanol.
Halogenation: Gateway to Nucleophilic Substitution
The conversion of the hydroxyl group to a halide, typically a chloride, is arguably the most powerful strategy. This creates a highly reactive electrophilic intermediate, 4-(chloromethyl)-2-methylthiazole, which is primed for nucleophilic substitution.
-
Causality: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate. The subsequent collapse of this intermediate releases gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification, a key principle of efficient synthesis. This reactive chloromethyl intermediate can then be coupled with a vast array of nucleophiles (amines, thiols, azides, etc.) to build complex molecules, a common strategy in creating hybrid drugs.[7]
Esterification: Modulating Lipophilicity and H-Bonding
Direct esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) allows for the introduction of diverse side chains.
-
Causality: This modification is crucial for probing structure-activity relationships (SAR). By varying the R-group of the carboxylic acid, researchers can systematically alter the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. For instance, introducing an aromatic or heteroaromatic ring can facilitate π-π stacking interactions with target enzymes or receptors, while aliphatic chains can modulate membrane permeability.
Etherification: Stable Linkages for Structural Elaboration
Formation of an ether linkage provides a stable, non-hydrolyzable connection to other molecular fragments.
-
Causality: The Williamson ether synthesis is a classic and reliable method. It involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form a potent nucleophile (the alkoxide), which then displaces a halide from an alkyl halide (R-X). This method is valuable for adding flexible or rigid linkers of varying lengths, connecting the thiazole core to another pharmacophore to create dual-action antimicrobial agents.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of 4-(Chloromethyl)-2-methyl-1,3-thiazole Hydrochloride (Reactive Intermediate)
-
Principle: This protocol details the conversion of the primary alcohol to a more reactive alkyl chloride using thionyl chloride. The product is isolated as a stable hydrochloride salt, ready for subsequent nucleophilic substitution reactions.
-
Materials and Reagents:
-
(2-Methyl-1,3-thiazol-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess solvent and SOCl₂.
-
Add anhydrous diethyl ether to the resulting residue. This will cause the hydrochloride salt of the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The resulting white to off-white solid, 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride, can be used in the next step without further purification.
-
Protocol 2: Synthesis of a Thiazole-Pyridine Hybrid Antimicrobial Agent
-
Principle: This protocol exemplifies the use of the chloromethyl intermediate in a nucleophilic substitution reaction with an amine-containing heterocycle (4-aminopyridine) to generate a hybrid molecule. Such hybrids often exhibit enhanced antimicrobial activity.
Caption: Workflow for the two-step synthesis of a thiazole-pyridine hybrid agent.
-
Materials and Reagents:
-
4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride (from Protocol 1)
-
4-Aminopyridine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 4-aminopyridine (1.1 eq).
-
Rationale: K₂CO₃ acts as a base to neutralize the hydrochloride salt and scavenge the HCl produced during the substitution reaction, allowing the nucleophilic amine to react effectively.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure final compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Data Presentation: Structure-Activity Relationship (SAR)
The protocols above provide a framework for synthesizing a library of compounds. By varying the nucleophile in Protocol 2, a systematic SAR study can be conducted. The following table presents representative data for hypothetical compounds based on known trends for thiazole antimicrobials.[6][9][10][11]
| Compound ID | R-Group (Attached to -CH₂- linker) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| Ref-1 | -Cl (Intermediate) | >128 | >128 | >128 |
| AN-01 | 4-pyridylamino | 16 | 32 | 64 |
| AN-02 | 4-chlorophenylamino | 8 | 64 | 32 |
| AN-03 | 2,4-dichlorophenylamino | 4 | 64 | 16 |
| AN-04 | 4-nitrophenylamino | 8 | 32 | 8 |
| AN-05 | Benzimidazol-2-ylamino | 4 | 16 | 4 |
-
Interpretation: The data illustrates that the parent chloromethyl intermediate (Ref-1 ) is inactive. Attaching various aromatic and heteroaromatic amines leads to significant antimicrobial activity. The presence of electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) often enhances activity, particularly against Gram-positive bacteria and fungi (AN-02, AN-03, AN-04 ). Incorporating other heterocyclic pharmacophores like benzimidazole (AN-05 ) can lead to broad-spectrum activity.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
The Role of Thiazole Amino Acids in Modern Drug Discovery. Apolloscientific. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Research Square. [Link]
-
OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]
-
Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives. Semantic Scholar. [Link]
-
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. PubMed. [Link]
-
Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal. [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC. [Link]
-
Synthesis and antimicrobial study of b is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][2]thiazole]methanes. ACG Publications. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. PubMed Central. [Link]
-
Synthetic Approaches Towards 2-(4-oxo-4, 5-Dihydro-Thiazol-2-yl) Acetamide. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthetic-Approaches-Towards-2-(4-oxo-4%2C-Acetamide-Ali/950005a3c03561a0f5d47545b7747e85c6020556]([Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Functionalization Strategies for (2-Methyl-1,3-thiazol-4-yl)methanol in Drug Discovery
Abstract: (2-Methyl-1,3-thiazol-4-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Traditional synthetic routes often rely on classical alcohol chemistry, which can require harsh conditions or multi-step sequences. This application note provides an in-depth guide to modern, innovative methodologies for the functionalization of (2-Methyl-1,3-thiazol-4-yl)methanol, leveraging novel reagents and catalytic systems. We present detailed protocols and mechanistic insights for photoredox-catalyzed C-O bond activation and transition metal-catalyzed "Borrowing Hydrogen" strategies. These methods offer significant advantages, including milder reaction conditions, superior functional group tolerance, and enhanced atom economy, thereby accelerating the synthesis of diverse compound libraries for drug development professionals.
Introduction: Beyond Classical Alcohol Reactivity
The thiazole moiety is a privileged scaffold in drug design, appearing in a wide range of therapeutic agents.[3][4] (2-Methyl-1,3-thiazol-4-yl)methanol, specifically, offers a versatile handle for structural elaboration. However, conventional transformations of the primary alcohol—such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution—often limit synthetic creativity and efficiency.
The advancement of novel catalytic methods provides an opportunity to utilize this simple alcohol as a latent alkylating agent or a radical precursor under exceptionally mild conditions.[5][6] This guide moves beyond textbook reactions to explore cutting-edge, mechanistically distinct pathways that unlock new chemical space. We will focus on two transformative areas:
-
Photoredox Catalysis: Harnessing visible light to generate radical intermediates from the C-O bond, enabling previously challenging cross-coupling reactions.[5][7]
-
Borrowing Hydrogen Catalysis: Employing transition metal complexes for the temporary, in-situ oxidation of the alcohol to an aldehyde, facilitating C-C and C-N bond formation with water as the sole byproduct.[8]
These approaches represent a paradigm shift in how chemists can approach the late-stage functionalization of complex molecules and the construction of novel analogs.[9][10]
Photoredox-Mediated C-O Bond Functionalization
Visible-light photoredox catalysis has revolutionized synthesis by enabling the formation of radical intermediates under gentle conditions, avoiding the need for stoichiometric, harsh reagents.[11] For alcohols, this strategy allows for their direct use as alkyl synthons through deoxygenative activation, cleaving the strong C–O bond to forge new carbon-carbon or carbon-heteroatom bonds.[7][12]
Mechanistic Principle: From Photon to Radical
The process is initiated by a photocatalyst (PC) that, upon absorbing visible light, enters an excited state (PC*). This excited catalyst can engage in single-electron transfer (SET) with a substrate or a catalyst-substrate adduct. In the context of alcohol activation, the alcohol can be pre-activated or form an adduct that is readily reduced or oxidized to generate a carbon-centered radical at the former C-O position. This radical can then participate in various coupling reactions.
Sources
- 1. wjrr.org [wjrr.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reaction and Biological Activity of Thiazoles | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Alcohols as alkylating agents in heteroarene C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Alcohols as alkylating agents in heteroarene C–H functionalization | Semantic Scholar [semanticscholar.org]
- 12. Photoredox catalytic deoxygenative divergent functionalizations of alcohols assisted by N,O-heterocyclic carbenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comprehensive Analytical Characterization of (2-Methyl-1,3-thiazol-4-yl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1,3-thiazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds.[1][2] Its purity, identity, and stability are paramount to ensuring the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the analytical methods required for the definitive characterization of this compound. We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside validated methodologies for purity assessment and quantification via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Significance
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3] (2-Methyl-1,3-thiazol-4-yl)methanol serves as a crucial intermediate, incorporating a reactive hydroxyl group that allows for further synthetic modification. Rigorous analytical characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development. It ensures batch-to-batch consistency, identifies potential process-related impurities, and provides the data necessary for stability studies. This guide offers an integrated analytical workflow to achieve a complete and reliable characterization profile.
Physicochemical Properties
A summary of the key properties of (2-Methyl-1,3-thiazol-4-yl)methanol provides a valuable reference for analytical method development.
| Property | Value | Source |
| CAS Number | 76632-23-0 | [4][5] |
| Molecular Formula | C₅H₇NOS | [4] |
| Molecular Weight | 129.18 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [4] |
Analytical Workflow Overview
A multi-technique approach is essential for unambiguous characterization. The following workflow ensures both structural confirmation and quantitative purity assessment are addressed systematically.
Caption: Integrated workflow for the comprehensive characterization of (2-Methyl-1,3-thiazol-4-yl)methanol.
Part I: Structural Elucidation and Identification
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. NMR, MS, and IR spectroscopy provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.
Expertise & Causality: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this analyte due to its ability to solubilize polar compounds and, importantly, to allow for the observation of the exchangeable hydroxyl (-OH) proton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of 0-12 ppm.
-
The residual solvent peak for DMSO-d₆ will appear around 2.50 ppm.
-
Expected signals:
-
~2.6 ppm (singlet, 3H): The methyl group (-CH₃) protons at position 2 of the thiazole ring.[6]
-
~4.5 ppm (singlet, 2H): The methylene group (-CH₂OH) protons. This signal may show coupling to the -OH proton if the exchange rate is slow.
-
~5.3 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. This peak is exchangeable with D₂O; adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity.
-
~7.3 ppm (singlet, 1H): The proton at position 5 of the thiazole ring.[7]
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm.
-
Expected signals:
-
~19 ppm: Methyl carbon (-CH₃).
-
~55 ppm: Methylene carbon (-CH₂OH).
-
~120-155 ppm: Three distinct signals corresponding to the thiazole ring carbons (C2, C4, C5).
-
~165 ppm: The C2 carbon, attached to both S and N, is typically the most downfield of the ring carbons.
-
-
Trustworthiness: The combination of the number of signals, their chemical shifts, integration values (for ¹H), and splitting patterns provides a highly confident, self-validating structural confirmation. For unambiguous assignment of the thiazole ring carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this molecule due to its likely volatility and thermal stability. Electron Ionization (EI) is a standard choice that provides a reproducible fragmentation pattern, which is excellent for library matching and structural confirmation.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: A standard GC-MS system with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Interpretation:
-
Molecular Ion (M⁺): Expect a clear molecular ion peak at m/z 129 , corresponding to the molecular weight of the compound.
-
Key Fragments: Look for characteristic fragments resulting from the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the thiazole ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
~3300-3200 cm⁻¹ (broad): Strong O-H stretching vibration from the alcohol functional group.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch from the thiazole ring.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600-1450 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations characteristic of the thiazole ring.[7]
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~700-600 cm⁻¹ (weak): C-S stretching vibration.
-
Part II: Purity and Quantitative Analysis
Once the structure is confirmed, the next critical step is to determine the purity of the material. Reversed-phase HPLC is the gold standard for this purpose in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point for a moderately polar molecule like (2-Methyl-1,3-thiazol-4-yl)methanol. The inclusion of a small amount of acid (e.g., formic or trifluoroacetic acid) in the mobile phase is crucial for protonating any basic sites (like the thiazole nitrogen), which prevents peak tailing and ensures sharp, symmetrical peaks for accurate quantification. A UV detector is appropriate as the thiazole ring is a chromophore.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions: The following table outlines a robust starting method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for the thiazole chromophore. |
| Injection Vol. | 10 µL | |
| Run Time | 20 minutes | Allows for column re-equilibration. |
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the working solution for analysis by diluting the stock solution to 0.1 mg/mL using the same diluent.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness and Method Validation: This protocol must be validated to be considered trustworthy for quality control. Key validation experiments, guided by ICH principles, include:
-
Specificity: Ensure no interference from diluents or known impurities at the retention time of the main peak.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 0.01 - 0.2 mg/mL).
-
Accuracy & Precision: Confirm the method provides correct results with low variability.
Caption: Integration of multiple analytical techniques to build a conclusive compound profile.
Conclusion
The analytical characterization of (2-Methyl-1,3-thiazol-4-yl)methanol requires a thoughtful, multi-faceted approach. By integrating the structural insights from NMR, MS, and IR with the quantitative purity data from a validated HPLC method, researchers and drug development professionals can establish a comprehensive and reliable quality profile for this important chemical intermediate. The protocols and rationale provided herein serve as a robust foundation for achieving this critical objective.
References
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
-
Graphical representation of the thiazoline/thiazole formation (GC-MS)... (n.d.). ResearchGate. [Link]
-
Insights on Regioselective Synthesis of Fused Thiazoles. (2023). ACS Omega. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. (n.d.). International Journal of Chemical Sciences. [Link]
-
A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. (2002). Journal of Food and Drug Analysis. [Link]
-
A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2002). Journal of Food and Drug Analysis. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2024). RSC Advances. [Link]
-
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). Acta Crystallographica Section E. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2022). Separations. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. (n.d.). ResearchGate. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]
-
NIOSH Manual of Analytical Methods (NMAM), Fourth Edition: METHANOL. (1998). CDC. [Link]
-
Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. (2013). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]
-
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
The Impact of the Core-Shell Fiber Composition on the Properties and Stability of the Electrospun Films. (2023). International Journal of Nanomedicine. [Link]
Sources
- 1. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 5. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]
- 6. 2-Methylthiazole(3581-87-1) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Experimental protocol for large-scale synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
An Application Note and Protocol for the Large-Scale Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
Authored by a Senior Application Scientist
Abstract
(2-Methyl-1,3-thiazol-4-yl)methanol is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. Its structural motif is found in a variety of compounds exhibiting a wide range of biological activities. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic protocol. This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol, designed for researchers, chemists, and process development professionals. We will detail a two-step synthetic sequence, starting from readily available commercial materials, that is optimized for safety, yield, and purity on a multi-kilogram scale. The protocol's trustworthiness is established through clear mechanistic explanations, in-process controls, and detailed characterization methods.
Introduction: Strategic Importance and Synthetic Overview
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of many clinically approved drugs.[1] The specific substitution pattern of (2-Methyl-1,3-thiazol-4-yl)methanol makes it a versatile synthon for introducing a functionalized thiazole moiety. The development of a scalable synthesis is therefore of critical importance.
While several routes to substituted thiazoles exist, the most renowned is the Hantzsch thiazole synthesis, first described in 1887, which involves the condensation of an α-haloketone with a thioamide.[2][3] However, for the large-scale production of our target molecule, a direct Hantzsch approach using 1-chloro-3-hydroxypropan-2-one is often hampered by the instability of the starting materials and potential side reactions.
A more robust and scalable strategy involves a two-step sequence:
-
Hantzsch condensation to form a stable ester intermediate, Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
-
Selective reduction of the ester to the corresponding primary alcohol.
This approach utilizes stable, inexpensive starting materials and allows for straightforward purification of the intermediate and final product, making it highly amenable to industrial scale-up.
Part I: Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate
This initial step constructs the core thiazole ring via the classic Hantzsch synthesis. The reaction of thioacetamide with ethyl 2-chloroacetoacetate is highly efficient and produces the desired ester intermediate in high yield and purity after a simple workup.
Mechanistic Rationale
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry.[2][4] The mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Using an ester-containing α-halocarbonyl is advantageous as the ester group is stable under the reaction conditions and serves as a perfect handle for subsequent reduction.
Large-Scale Experimental Protocol
Safety Precaution: This reaction is exothermic. Perform the addition of ethyl 2-chloroacetoacetate under strict temperature control. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood or a designated reactor bay.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| Thioacetamide | 75.13 | 6.66 | 1.3 | 500.6 g |
| Ethyl 2-chloroacetoacetate | 164.59 | 5.12 | 1.0 | 842.5 g |
| Acetonitrile | 41.05 | - | - | 4.0 L |
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the reactor with thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4.0 L). Stir the mixture until all solids are dissolved. An endotherm may be observed.
-
Controlled Addition: Begin adding ethyl 2-chloroacetoacetate (842.5 g, 5.12 mol) dropwise to the stirred solution over a period of 60-90 minutes.
-
Exotherm Control: Maintain the internal temperature of the reactor between 45-55 °C during the addition. The reaction is exothermic, and cooling via the reactor jacket may be necessary. An initial exotherm to ~54 °C is expected.[5]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (~80 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40 °C. Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Workup and Isolation: To the resulting slurry, add 5 L of water and 3 kg of ice. The product may precipitate as a solid. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 2 L).
-
Purification: Combine the organic extracts, wash with brine (2 L), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Product: The crude material can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation. The expected yield is 85-95% of a yellow to brown oil or low-melting solid.
Part II: Reduction to (2-Methyl-1,3-thiazol-4-yl)methanol
The second stage of the synthesis is the selective reduction of the carboxylate ester to the primary alcohol. For large-scale operations, using sodium borohydride (NaBH₄) is preferable to lithium aluminum hydride (LiAlH₄) due to its lower cost, greater safety profile, and easier handling. However, NaBH₄ alone is often not powerful enough to reduce esters efficiently. The addition of a Lewis acid, such as aluminum chloride (AlCl₃), generates a more potent reducing species in situ, enabling a smooth and high-yielding reduction.[6][7]
Mechanistic Rationale
The combination of NaBH₄ and AlCl₃ is believed to form aluminum borohydride, Al(BH₄)₃, or chloro-borohydride species, which are significantly more reactive than NaBH₄ itself. These species can effectively coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating hydride delivery to reduce it to the primary alcohol.
Large-Scale Experimental Protocol
Safety Precaution: The addition of sodium borohydride to the reaction mixture can generate hydrogen gas. Ensure adequate ventilation and an inert atmosphere (e.g., nitrogen). The workup with acid is highly exothermic and will release significant amounts of hydrogen. Perform this step with extreme caution and slow, controlled addition.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | 185.23 | 4.0 | 1.0 | 740.9 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 4.4 | 1.1 | 586.7 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 12.0 | 3.0 | 454.0 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 8.0 L |
| Hydrochloric Acid (conc.) | 36.46 | - | - | ~2.0 L |
| Sodium Hydroxide (50% aq. soln.) | 40.00 | - | - | As needed |
Procedure:
-
Reactor Setup: In a 22 L jacketed glass reactor purged with nitrogen, set up a mechanical stirrer, thermocouple, and condenser.
-
Reagent Charging: Charge anhydrous tetrahydrofuran (THF, 4.0 L) into the reactor and cool to 0 °C. Add aluminum chloride (AlCl₃, 586.7 g, 4.4 mol) portion-wise, ensuring the temperature does not exceed 15 °C.
-
Borohydride Addition: Slowly add sodium borohydride (NaBH₄, 454.0 g, 12.0 mol) in portions to the AlCl₃ suspension. Maintain the temperature between 0-10 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Ester Addition: In a separate vessel, dissolve the crude Ethyl 2-methyl-1,3-thiazole-4-carboxylate (740.9 g, 4.0 mol) in anhydrous THF (4.0 L). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 15 °C.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.[7]
-
Cautious Quenching: Once the reaction is complete, cool the reactor to 0-5 °C. VERY SLOWLY and carefully quench the reaction by adding a mixture of ice (5 kg) and water (2 L). Vigorous gas evolution (H₂) will occur.
-
Acidification and Workup: Slowly add concentrated HCl (~2.0 L) to the quenched mixture until the pH is ~1 to dissolve the aluminum salts. This step is also highly exothermic.
-
Basification and Extraction: Cool the mixture to 15 °C. Adjust the pH to ~12 by the slow addition of 50% aqueous sodium hydroxide solution. The product is then extracted with THF or another suitable solvent like dichloromethane (4 x 3 L).[7]
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude (2-Methyl-1,3-thiazol-4-yl)methanol can be purified by vacuum distillation to afford a colorless to pale yellow oil. The expected yield is 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.7 (s, 3H, -CH₃), ~4.7 (s, 2H, -CH₂OH), ~7.1 (s, 1H, thiazole C5-H). A broad singlet for the -OH proton will also be present.
-
Mass Spectrometry (EI): m/z = 143 (M⁺).
-
Purity (HPLC): >98% for distilled material.
Conclusion
The described two-step protocol provides a reliable, efficient, and scalable method for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol. By leveraging the classic Hantzsch synthesis to build a stable ester intermediate followed by a carefully controlled reduction, this process avoids the use of unstable starting materials and is well-suited for industrial production. The detailed procedural steps and mechanistic insights offer a robust framework for researchers and drug development professionals to produce this valuable building block on a large scale.
References
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic-Chemistry.org. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]
-
Al-Ostath, R. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2998. Available from: [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 14(10), 1951-1970. Available from: [Link]
- EGIS Gyógyszergyár Rt. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Canadian Patent CA2483482A1.
- EGIS Gyógyszergyár Rt. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. WIPO Patent WO2003091230A1.
- Rohm and Haas Company. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. US Patent 5880288A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 6. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 7. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
Quantitative and Qualitative Analysis of (2-Methyl-1,3-thiazol-4-yl)methanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
(2-Methyl-1,3-thiazol-4-yl)methanol is a key heterocyclic building block found in numerous biologically active compounds and pharmaceutical agents.[1][2] The thiazole moiety is a critical pharmacophore, making the precise characterization and quantification of its derivatives essential during drug discovery and development. This application note presents a robust and sensitive method for the analysis of (2-Methyl-1,3-thiazol-4-yl)methanol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications.
Introduction: The Analytical Imperative
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of many therapeutic agents. (2-Methyl-1,3-thiazol-4-yl)methanol serves as a vital intermediate in the synthesis of more complex molecules.[3][4] Its purity and concentration in reaction mixtures or formulated products must be accurately determined. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this task.[5]
This guide is designed for scientists in pharmaceutical research and development who require a reliable analytical method for this compound. We will explore the fundamentals of ionization and fragmentation as they apply to this specific molecule and provide a validated, step-by-step protocol for its analysis.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development. (2-Methyl-1,3-thiazol-4-yl)methanol is a small, polar molecule, characteristics that directly inform the choice of chromatographic and ionization techniques.
| Property | Value | Source |
| CAS Number | 76632-23-0 | [6][7] |
| Molecular Formula | C₅H₇NOS | [8] |
| Molecular Weight | 129.18 g/mol | [7][8] |
| Monoisotopic Mass | 129.024835 Da | [8] |
| Structure | ||
![]() |
Foundational Principles: Crafting the MS Method
The success of any LC-MS/MS analysis hinges on the strategic selection of the ionization source and an understanding of the analyte's fragmentation behavior.
The Ionization Crossroads: ESI vs. APCI
For small polar molecules, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques.[9]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, and often larger, molecules that are already ionized or can be easily protonated or deprotonated in solution.[10][11] Given the presence of a hydroxyl group and a basic nitrogen atom in the thiazole ring, (2-Methyl-1,3-thiazol-4-yl)methanol is an excellent candidate for positive-ion ESI, where it will readily form a protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds with lower molecular weights (<1500 Da).[12][13] While it could potentially work, ESI is the more logical first choice due to the analyte's polarity.
Decision: This protocol will utilize Electrospray Ionization (ESI) in positive ion mode to achieve maximum sensitivity and a stable signal for the protonated parent molecule.
Tandem Mass Spectrometry (MS/MS): From Precursor to Product
Tandem mass spectrometry is essential for achieving high selectivity and confident identification.[5][14] In a triple quadrupole instrument, the first quadrupole (Q1) selects the protonated parent ion ([M+H]⁺), which is then fragmented in the collision cell (q2). The resulting fragment ions are separated in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two points of confirmation (parent mass and fragment mass), significantly reducing matrix interference and ensuring analytical certainty.[15]
Comprehensive Experimental Protocol
This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis. The workflow is designed to be self-validating through the inclusion of system suitability and quality control checks.
Caption: High-level workflow for the LC-MS/MS analysis.
Part A: Sample and Standard Preparation
Rationale: Accurate preparation of standards is the bedrock of quantitative analysis. Methanol is chosen as the primary solvent due to its polarity, which ensures good solubility of the analyte, and its volatility, which is favorable for ESI.[16]
-
Stock Solution (1 mg/mL):
-
Accurately weigh ~10 mg of (2-Methyl-1,3-thiazol-4-yl)methanol standard.
-
Dissolve in a 10 mL volumetric flask using 100% methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solutions:
-
Create an intermediate stock solution of 10 µg/mL by diluting the primary stock solution with methanol.
-
-
Calibration Standards:
-
Perform serial dilutions from the 10 µg/mL working solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below) to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL. This range should be adjusted based on the expected sample concentrations.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at three concentrations (low, medium, high) from a separate stock solution to ensure the accuracy and precision of the analysis.
-
Part B: Liquid Chromatography (LC) Method
Rationale: A reverse-phase C18 column is selected as it effectively retains and separates small to moderately polar compounds from potential interferences.[17] The use of formic acid in the mobile phase serves to acidify the solution, promoting the protonation of the analyte ([M+H]⁺) which is critical for positive mode ESI.[10]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for retaining polar compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
| Gradient | Time (min) | % B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 7.0 | 5 |
Part C: Mass Spectrometry (MS) Method
Rationale: The MS parameters are optimized to maximize the signal of the analyte. A full scan (MS1) is first performed to identify the m/z of the protonated molecule. A product ion scan (MS2) is then used to determine the most stable and abundant fragment ions for use in MRM quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | Best for this polar, basic compound. |
| Capillary Voltage | 3.5 kV | Optimized to produce a stable electrospray. |
| Source Temp. | 150 °C | Aids in desolvation without degrading the analyte. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates droplet shrinkage and ion release. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation (CID). |
MRM Transition Development:
-
Precursor Ion Identification: Infuse a ~500 ng/mL solution of the analyte directly into the mass spectrometer and acquire a full scan spectrum (e.g., m/z 50-200). The expected precursor ion is the protonated molecule [M+H]⁺ at m/z 130.0 .
-
Product Ion Identification: Perform a product ion scan on m/z 130.0. Vary the collision energy (e.g., 5-30 eV) to find the optimal energy that produces stable and intense fragment ions.
-
MRM Selection: Select at least two abundant and specific fragment ions for the MRM method. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).
| Transition | Ion Type | Proposed Collision Energy (eV) |
| 130.0 → 112.0 | Quantifier | 15 |
| 130.0 → 84.0 | Qualifier | 20 |
Fragmentation Pathway Analysis
Understanding the fragmentation of (2-Methyl-1,3-thiazol-4-yl)methanol is key to developing a specific and reliable MS/MS method. The fragmentation of thiazoles often involves cleavage of the ring.[18][19][20] Additionally, alcohols are known to undergo dehydration (loss of H₂O) and alpha-cleavage.[21]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]
- 7. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 8. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Electrospray ionization mass spectrometry for analysis of low-molecular-weight anticancer drugs and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciencestools.com [lifesciencestools.com]
- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 14. clinicalpub.com [clinicalpub.com]
- 15. ijper.org [ijper.org]
- 16. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. article.sapub.org [article.sapub.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of (2-Methyl-1,3-thiazol-4-yl)methanol using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the heterocyclic compound, (2-Methyl-1,3-thiazol-4-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from structurally similar compounds and established NMR prediction principles. The protocols outlined herein are designed to ensure high-quality data acquisition, facilitating the unambiguous structural confirmation and purity assessment of this important synthetic intermediate.
Introduction
(2-Methyl-1,3-thiazol-4-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The thiazole ring is a privileged scaffold, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[1] Accurate structural characterization of intermediates like (2-Methyl-1,3-thiazol-4-yl)methanol is paramount to ensure the integrity of the final active pharmaceutical ingredients. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This note details the necessary steps for sample preparation, data acquisition, and spectral interpretation for this specific thiazole derivative.
Molecular Structure and Predicted NMR Data
The structure of (2-Methyl-1,3-thiazol-4-yl)methanol, with atom numbering for NMR assignment, is presented below.
Caption: Molecular structure of (2-Methyl-1,3-thiazol-4-yl)methanol.
Due to the absence of a publicly available, fully assigned experimental spectrum for (2-Methyl-1,3-thiazol-4-yl)methanol, the following data is a combination of values reported for the structurally analogous compound, (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, and predictions based on established substituent effects in thiazole rings.[1]
Table 1: Predicted ¹H NMR Data for (2-Methyl-1,3-thiazol-4-yl)methanol (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | Singlet | 1H | H5 (Thiazole ring) |
| ~4.75 | Singlet | 2H | -CH₂- (Methanol) |
| ~2.70 | Singlet | 3H | -CH₃ (Methyl) |
| (variable) | Broad Singlet | 1H | -OH (Methanol) |
Table 2: Predicted ¹³C NMR Data for (2-Methyl-1,3-thiazol-4-yl)methanol (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C2 (Thiazole ring) |
| ~152 | C4 (Thiazole ring) |
| ~115 | C5 (Thiazole ring) |
| ~58 | -CH₂- (Methanol) |
| ~19 | -CH₃ (Methyl) |
Experimental Protocols
I. Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like (2-Methyl-1,3-thiazol-4-yl)methanol.[2][3]
Materials:
-
(2-Methyl-1,3-thiazol-4-yl)methanol (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette with a cotton or glass wool plug
-
Vial for dissolution
Protocol:
-
Weigh the desired amount of (2-Methyl-1,3-thiazol-4-yl)methanol into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the compound completely. Sonication may be used cautiously if dissolution is slow.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[4]
-
Cap the NMR tube securely and label it clearly.
Caption: Workflow for NMR sample preparation.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0 to 200 ppm
-
Temperature: 298 K
Spectral Interpretation
The predicted chemical shifts in Tables 1 and 2 are based on the electronic environment of each nucleus.
-
¹H NMR Spectrum:
-
H5 (Thiazole Ring, ~7.10 ppm): The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the ring current. Its chemical shift is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom.
-
-CH₂- (Methanol, ~4.75 ppm): These methylene protons are adjacent to both the aromatic thiazole ring and the electronegative oxygen atom, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
-CH₃ (Methyl, ~2.70 ppm): The methyl protons attached to the C2 position of the thiazole ring are also in a deshielded environment, though to a lesser extent than the methylene protons. This signal is also expected to be a singlet.
-
-OH (Methanol, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It will typically appear as a broad singlet and may exchange with residual water in the solvent.
-
-
¹³C NMR Spectrum:
-
C2 and C4 (Thiazole Ring, ~166 and ~152 ppm): These carbons are significantly deshielded due to their position within the heterocyclic aromatic ring and their proximity to the heteroatoms. C2, being adjacent to both nitrogen and sulfur, is expected to be the most downfield.
-
C5 (Thiazole Ring, ~115 ppm): This carbon is expected to be the most upfield of the ring carbons.
-
-CH₂- (Methanol, ~58 ppm): The methylene carbon is deshielded by the attached oxygen atom.
-
-CH₃ (Methyl, ~19 ppm): The methyl carbon will appear in the aliphatic region at a typical value for a methyl group attached to an sp²-hybridized carbon.
-
Conclusion
This application note provides a robust framework for the NMR-based structural characterization of (2-Methyl-1,3-thiazol-4-yl)methanol. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data and interpretation guide will aid in the confirmation of the molecular structure, ensuring the quality and identity of this vital chemical intermediate for pharmaceutical research and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
Sources
- 1. (2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHANOL(50382-32-6) 1H NMR [m.chemicalbook.com]
- 2. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE(4568-71-2) 1H NMR spectrum [chemicalbook.com]
Purification of (2-Methyl-1,3-thiazol-4-yl)methanol by Silica Gel Column Chromatography
An Application Note and Protocol for Researchers
Abstract
(2-Methyl-1,3-thiazol-4-yl)methanol is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and other biologically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final product. This application note provides a detailed, field-proven protocol for the purification of (2-Methyl-1,3-thiazol-4-yl)methanol from a crude reaction mixture using silica gel column chromatography. The guide emphasizes the rationale behind methodological choices, from eluent selection via Thin-Layer Chromatography (TLC) to advanced sample loading techniques, ensuring a robust and reproducible purification strategy.
Introduction: The Rationale for Purification
The thiazole moiety is a cornerstone in medicinal chemistry, and its derivatives are known for a wide range of biological activities. (2-Methyl-1,3-thiazol-4-yl)methanol, with its reactive hydroxyl group, serves as a versatile precursor. However, its synthesis can yield a mixture of unreacted starting materials, reagents, and side-products. The presence of these impurities can lead to low yields, complex product mixtures in downstream reactions, and complications in structural elucidation.
Column chromatography is the technique of choice for this purification challenge. It is a powerful and scalable method that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent).[1] By optimizing these parameters, (2-Methyl-1,3-thiazol-4-yl)methanol can be isolated with high purity.
Foundational Principles: Method Development with TLC
Before committing a crude sample to a preparative column, it is imperative to develop an effective separation method using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the column, allowing for the selection of an optimal solvent system (eluent).
The primary objective is to find an eluent composition that provides a retention factor (Rf) of 0.2-0.4 for the target compound, (2-Methyl-1,3-thiazol-4-yl)methanol. This Rf range ensures that the compound elutes from the column in a reasonable time and volume, while maximizing the separation from less polar (higher Rf) and more polar (lower Rf) impurities.
Physicochemical Properties of (2-Methyl-1,3-thiazol-4-yl)methanol:
-
Molecular Formula: C₅H₇NOS
-
Molecular Weight: 129.18 g/mol [2]
-
Polarity: The presence of the hydroxyl group (-OH) and the nitrogen and sulfur heteroatoms in the thiazole ring makes this a polar molecule, readily interacting with the polar silica gel stationary phase.
Protocol: Eluent System Screening by TLC
-
Prepare several developing chambers with different solvent systems of varying polarity.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto multiple TLC plates (silica gel 60 F₂₅₄).
-
Place one plate in each chamber and allow the eluent to run until it is ~1 cm from the top.
-
Visualize the separated spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives the best separation between the desired product and its impurities, with the product Rf in the target range.
| Solvent System (v/v) | Typical Application & Rationale | Expected Outcome for Target Compound |
| Hexane / Ethyl Acetate (1:1) | A standard starting system for moderately polar compounds.[3][4] | Often provides a good starting Rf. If Rf is too low, increase the proportion of ethyl acetate (e.g., 1:2). If too high, decrease it (e.g., 2:1). |
| Dichloromethane / Methanol (98:2 to 95:5) | For more polar compounds that do not move significantly in Hex/EtOAc.[5] | Methanol is a highly polar solvent; even small additions dramatically increase eluent strength. Use this if the target compound remains at the baseline in other systems. |
| Toluene / Ethyl Acetate (1:1) | Offers different selectivity compared to alkane-based systems due to toluene's aromaticity. | May improve the separation of compounds with similar polarities that co-elute in Hex/EtOAc. |
Experimental Protocol: Preparative Column Chromatography
This protocol details the purification of (2-Methyl-1,3-thiazol-4-yl)methanol using a standard silica gel column.
Materials and Reagents
-
Glass Chromatography Column: Appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Stationary Phase: Silica gel, 60 Å pore size, 40-63 µm particle size (230-400 mesh).
-
Mobile Phase: HPLC-grade solvents, as determined by the TLC analysis.
-
Sample: Crude (2-Methyl-1,3-thiazol-4-yl)methanol.
-
Ancillary Equipment: Round-bottom flasks, beakers, Erlenmeyer flasks, test tubes for fraction collection, rotary evaporator, TLC plates and chamber, cotton or glass wool, sand.
Workflow Diagram
Caption: Workflow for the purification of (2-Methyl-1,3-thiazol-4-yl)methanol.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing)
-
Ensure the column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., Hexane:EtOAc 2:1). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel and pour carefully to avoid air bubbles. Tap the side of the column gently to encourage even packing.
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired height of silica gel is reached. Never let the solvent level fall below the top of the silica bed.
-
Add a final layer of sand (~1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Wash the column by passing 2-3 column volumes of the eluent through it, ensuring a stable, well-packed bed.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds like (2-Methyl-1,3-thiazol-4-yl)methanol which may have limited solubility in the non-polar starting eluent, as it ensures a narrow application band and improves separation.[1][6]
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-15 mL of dichloromethane or methanol).
-
Add a small amount of silica gel (~2-3 g) or Celite to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Drain the solvent in the packed column until it is just level with the top layer of sand.
-
Carefully add the powder containing the adsorbed sample to the top of the column, creating an even layer.
-
Gently add a final thin layer of sand on top of the sample layer.
-
Carefully add the eluent to the column, opening the stopcock to slowly lower the solvent level and wet the sample layer. Fill the column with eluent for elution.
Step 3: Elution and Fraction Collection
-
Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). A small amount of positive air pressure can be applied to speed up the flow if necessary (flash chromatography).[1]
-
Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition throughout the entire process. This is simple and effective if the impurities are well-separated from the product.
-
Gradient: If impurities are close to the product or are significantly more polar, a gradient elution is recommended. Start with the initial non-polar eluent. After the less polar impurities have eluted, gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate from 50% to 70%) to elute the target compound and then any highly polar impurities.
-
Step 4: Analysis and Isolation
-
Monitor the elution process by spotting every few fractions onto a TLC plate. Run the plate in the same eluent system.
-
Visualize the TLC plate to identify the fractions containing the pure product (a single spot at the correct Rf).
-
Group the pure fractions together in a clean, pre-weighed round-bottom flask.
-
Combine fractions that are slightly impure ("mixed fractions") separately. These can be re-chromatographed if necessary.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified (2-Methyl-1,3-thiazol-4-yl)methanol.
-
Determine the yield and confirm the purity via analytical methods such as ¹H NMR, ¹³C NMR, and HPLC.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting (Rf=0) | The eluent system is not polar enough. | Increase the polarity of the eluent. For thiazole derivatives, a switch to a dichloromethane/methanol system may be effective.[5] |
| Poor separation (overlapping bands) | - Eluent provides poor selectivity.- Column was poorly packed.- Column was overloaded with sample. | - Try a different solvent system (e.g., Toluene/EtOAc instead of Hex/EtOAc).- Run a slower, more shallow solvent gradient.- Repack the column carefully. Use a lower sample-to-silica ratio. |
| Streaking or tailing of spots | - Compound is acidic or basic (thiazoles can be basic).- Sample is degrading on the acidic silica gel. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Consider using a different stationary phase, such as neutral or basic alumina.[4] |
| Cracked or channeled silica bed | - The column ran dry at some point.- Packing was not uniform. | - This is generally non-recoverable. The column must be repacked.- Always ensure the solvent level remains above the silica bed. |
Conclusion
The protocol described provides a comprehensive and robust framework for the purification of (2-Methyl-1,3-thiazol-4-yl)methanol. The cornerstone of this procedure is meticulous method development using TLC to identify an optimal solvent system. By employing proper column packing and dry loading techniques, researchers can achieve excellent separation and recover the target compound with the high degree of purity required for demanding applications in drug discovery and development.
References
- BenchChem. (2025). Technical Support Center: Purification of Thiazole Reaction Mixtures.
-
PubChem. Compound Summary for CID 131737, (2-Methyl-1,3-thiazol-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
- The Royal Society of Chemistry. (2020). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BenchChem. (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
-
Organic Syntheses. (2004). (S)-tert-ButylPHOX. Available at: [Link]
Sources
Application Notes & Protocols: High-Purity Crystallization of (2-Methyl-1,3-thiazol-4-yl)methanol
Abstract
This document provides a comprehensive technical guide for the purification of (2-Methyl-1,3-thiazol-4-yl)methanol via recrystallization. As a pivotal intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and final drug substance quality.[1][2][3] These protocols are designed for researchers, chemists, and process development professionals, offering a first-principles approach to solvent selection, protocol optimization, and troubleshooting. We present detailed methodologies for single-solvent and solvent/anti-solvent techniques, grounded in the physicochemical properties of the target compound.
Part 1: Foundational Principles & Strategic Considerations
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The core principle involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce the crystallization of the desired compound, leaving impurities behind in the mother liquor.
The Causality of Solvent Selection:
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit:
-
High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should be poorly soluble in the cold solvent to maximize yield upon crystallization.
-
Favorable Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving. (2-Methyl-1,3-thiazol-4-yl)methanol has a low melting point of approximately 50°C, making this a crucial consideration.[4]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Polymorphism: Thiazole derivatives can exhibit polymorphism, the ability to exist in multiple crystalline forms.[5] Different polymorphs can have different solubilities, stabilities, and melting points. The choice of solvent and the cooling rate can influence which polymorphic form is obtained. This is a critical consideration in pharmaceutical development, where consistent crystal form is required.
Part 2: Physicochemical Profile of (2-Methyl-1,3-thiazol-4-yl)methanol
A thorough understanding of the compound's properties is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| CAS Number | 76632-23-0 | [6][7] |
| Molecular Formula | C₅H₇NOS | [8] |
| Molecular Weight | 129.18 g/mol | [8] |
| Melting Point | ~50 °C | [4] |
| Boiling Point | 104 °C (at 5 Torr) | [4] |
| Appearance | Solid | Inferred from MP |
| Storage Conditions | 2-8°C under inert gas | [4] |
Part 3: Protocol for Solvent System Selection & Screening
This protocol outlines a systematic, small-scale approach to identify a suitable solvent system.
Objective: To determine an optimal solvent or solvent pair for recrystallization by evaluating the solubility of (2-Methyl-1,3-thiazol-4-yl)methanol at hot and cold temperatures.
Materials:
-
Crude (2-Methyl-1,3-thiazol-4-yl)methanol
-
Test tubes or small vials
-
Heating block or water bath
-
Ice bath
-
Candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Cold Solubility Test: To each tube, add the candidate solvent dropwise (e.g., 0.5 mL increments) at room temperature, vortexing after each addition. Observe if the solid dissolves. A good solvent will not dissolve the compound readily at this stage.
-
Hot Solubility Test: For solvents that did not dissolve the compound cold, heat the suspension gently in a water bath or on a heating block until the solvent boils. Continue adding small portions of the solvent until the solid just dissolves completely. Record the approximate volume of solvent used.
-
Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.
-
Cold Induction: Place the tubes that have shown crystal formation into an ice bath for 15-20 minutes to maximize crystal precipitation.
-
Evaluation: Assess the quality and quantity of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields a large amount of purified crystals upon cooling.
Data Logging Table:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Water | ||||
| Ethanol | Literature suggests ethanol for some thiazole derivatives.[9] | |||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | Likely a poor solvent, may be useful as an anti-solvent. |
Part 4: Detailed Recrystallization Protocols
Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)
This method is preferred for its simplicity when a suitable single solvent is identified. Isopropanol is a good candidate due to its moderate polarity and a boiling point (82.6 °C) safely above the compound's melting point.
Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass stir rod
Methodology:
-
Dissolution: Place the crude (2-Methyl-1,3-thiazol-4-yl)methanol in an Erlenmeyer flask with a stir bar. Add the minimum amount of isopropanol required to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of hot isopropanol until the solid completely dissolves. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more product dissolved in the mother liquor even after cooling.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel to prevent premature crystallization during this step.[10]
-
Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality Note: Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.[10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 30-35 °C).
Protocol B: Solvent/Anti-Solvent Recrystallization (Example: Ethanol/Water)
This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent").
Equipment:
-
Same as Protocol A.
Methodology:
-
Dissolution: Dissolve the crude (2-Methyl-1,3-thiazol-4-yl)methanol in the minimum amount of ethanol at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the solution, slowly add water (the anti-solvent) dropwise. Continue adding until the solution becomes faintly turbid (cloudy), which indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath Cooling: Place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation & Drying: Isolate, wash (with a cold ethanol/water mixture), and dry the crystals as described in Protocol A.
Part 5: Visualization & Workflow Diagrams
The following diagrams illustrate the decision-making process and experimental workflow for recrystallization.
Caption: Decision workflow for selecting a recrystallization strategy.
Caption: Step-by-step workflow for single-solvent recrystallization.
Part 6: Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently saturated (too much solvent used).- Compound is supersaturated and requires nucleation. | - Boil off some solvent to increase concentration and re-cool.[10]- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.[10] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The concentration of the solute is too high. | - Re-heat the mixture to dissolve the oil, add more solvent, and re-cool.- Switch to a lower-boiling point solvent. This is critical for (2-Methyl-1,3-thiazol-4-yl)methanol due to its low ~50°C melting point.[4] |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Concentrate the mother liquor to obtain a second crop of crystals.[10]- Pre-heat filtration apparatus. |
| Colored Impurities | - Impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. |
Part 7: References
-
(2-METHYL-1,3-THIAZOL-4-YL)METHANOL CAS - ChemicalBook.
-
Polymorphism in metal complexes of thiazole-4-carboxylic acid - ResearchGate.
-
Technical Support Center: Recrystallization of Triazole Derivatives - Benchchem.
-
(2-Methyl-1,3-thiazol-5-yl)methanol - PubChem.
-
(2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 - ChemicalBook.
-
2-(4-methyl-1,3-thiazol-5-yl)ethanol - ChemSynthesis.
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchGate.
-
Thiazole - Wikipedia.
-
1,3-Thiazol-2-ylmethanol | C4H5NOS | CID 2795213 - PubChem.
-
A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents - Benchchem.
-
(2-Methyl-1,3-thiazol-4-yl)methanol, 97 %, Thermo Scientific 1 g | Buy Online.
-
Recrystallization methods for purifying aminothiazole compounds - Benchchem.
-
76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central.
-
The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities.
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity - Chemical Review and Letters.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL CAS#: 76632-23-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]
- 7. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 8. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Synthesis of Bioactive Thiazole Derivatives from (2-Methyl-1,3-thiazol-4-yl)methanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1][2] Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] (2-Methyl-1,3-thiazol-4-yl)methanol is a readily accessible and highly valuable starting material for the synthesis of novel thiazole-based drug candidates. This guide provides a comprehensive overview and detailed protocols for the transformation of this key building block into a library of bioactive thiazole derivatives.
This document is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations necessary for successful synthesis and biological evaluation.
Part 1: Activation of the C4-Methanol for Nucleophilic Substitution and Cross-Coupling
The hydroxyl group of (2-Methyl-1,3-thiazol-4-yl)methanol is a poor leaving group for nucleophilic substitution and is unreactive in standard cross-coupling reactions. Therefore, the initial and most critical step is its conversion into a more reactive functional group, such as a halide or a sulfonate ester. This activation transforms the benzylic-like carbon into an electrophilic site, amenable to a wide array of subsequent chemical transformations.
Causality Behind Experimental Choices:
-
Conversion to a Halide (e.g., Bromide): This is a classic and effective method for activating alcohols. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are commonly used. The choice of halogen can influence reactivity, with bromides generally being more reactive than chlorides in subsequent nucleophilic substitution and some cross-coupling reactions.[6]
-
Conversion to a Sulfonate Ester (e.g., Tosylate or Mesylate): Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups due to the stability of the corresponding sulfonate anions.[7] This conversion is typically achieved by reacting the alcohol with the respective sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base like pyridine. This method is often preferred for its mild reaction conditions and high yields.
Protocol 1.1: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methyl 4-methylbenzenesulfonate (Tosylate)
This protocol details the conversion of the starting alcohol to its corresponding tosylate, a versatile intermediate for further modifications.
Materials:
-
(2-Methyl-1,3-thiazol-4-yl)methanol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add tosyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Methyl-1,3-thiazol-4-yl)methyl 4-methylbenzenesulfonate.
Part 2: Diversification of the Thiazole Scaffold
With the activated intermediate in hand, a diverse library of thiazole derivatives can be synthesized through various C-C and C-heteroatom bond-forming reactions.
Nucleophilic Substitution Reactions
The tosylate or halide derivative is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C4-methyl position.
Protocol 2.1: General Procedure for Nucleophilic Substitution
Materials:
-
(2-Methyl-1,3-thiazol-4-yl)methyl 4-methylbenzenesulfonate (or the corresponding bromide)
-
Nucleophile (e.g., sodium azide, potassium cyanide, a substituted phenol, or an amine) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent, add the (2-Methyl-1,3-thiazol-4-yl)methyl tosylate or bromide (1.0 eq) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
For the synthesis of biaryl or heteroaryl-aryl structures, the halide derivative of (2-Methyl-1,3-thiazol-4-yl)methanol can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the thiazole moiety and a boronic acid or ester.[5][8]
Protocol 2.2: Suzuki-Miyaura Coupling of (2-Methyl-1,3-thiazol-4-yl)methyl bromide
Materials:
-
(2-Methyl-1,3-thiazol-4-yl)methyl bromide
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine (2-Methyl-1,3-thiazol-4-yl)methyl bromide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired coupled product.
Part 3: Characterization of Synthesized Compounds
Rigorous characterization is essential to confirm the structure and purity of the newly synthesized thiazole derivatives.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Key diagnostic signals include the chemical shifts of the thiazole ring protons and carbons, as well as the signals corresponding to the newly introduced functional groups.[6][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, confirming its elemental composition.
| Compound Type | Representative ¹H NMR Chemical Shifts (ppm, CDCl₃) | Representative ¹³C NMR Chemical Shifts (ppm, CDCl₃) | Expected HRMS (m/z) |
| (2-Methyl-1,3-thiazol-4-yl)methanol | ~2.7 (s, 3H, CH₃), ~4.7 (s, 2H, CH₂), ~7.1 (s, 1H, thiazole-H) | ~19 (CH₃), ~58 (CH₂), ~115 (thiazole-C5), ~150 (thiazole-C4), ~165 (thiazole-C2) | [M+H]⁺ calculated for C₅H₈NOS |
| (2-Methyl-1,3-thiazol-4-yl)methyl tosylate | ~2.4 (s, 3H, Ar-CH₃), ~2.7 (s, 3H, thiazole-CH₃), ~5.1 (s, 2H, CH₂), ~7.1 (s, 1H, thiazole-H), ~7.3 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H) | ~19 (thiazole-CH₃), ~22 (Ar-CH₃), ~65 (CH₂), ~118 (thiazole-C5), ~128 (Ar-CH), ~130 (Ar-CH), ~133 (Ar-C), ~145 (Ar-C), ~148 (thiazole-C4), ~166 (thiazole-C2) | [M+H]⁺ calculated for C₁₂H₁₄NO₃S₂ |
| 4-(Azidomethyl)-2-methyl-1,3-thiazole | ~2.7 (s, 3H, CH₃), ~4.4 (s, 2H, CH₂), ~7.2 (s, 1H, thiazole-H) | ~19 (CH₃), ~48 (CH₂), ~117 (thiazole-C5), ~152 (thiazole-C4), ~165 (thiazole-C2) | [M+H]⁺ calculated for C₅H₇N₄S |
Part 4: In Vitro Bioactivity Screening Protocols
Once a library of thiazole derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following are generalized protocols for preliminary anticancer and antibacterial screening.
Protocol 4.1: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][10]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4.2: Broth Microdilution Assay for Antibacterial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized thiazole derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each synthesized compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 5: Visualization of Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from the starting material to a diversified library of bioactive thiazole derivatives.
Caption: Synthetic workflow for bioactive thiazole derivatives.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699–718.
- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates. Retrieved from [Link]
- Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 85(15), 9635–9643.
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
- Wang, L., Zhang, P., & Zhang, Y. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115220.
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
- Zhang, X., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1779.
-
LibreTexts Chemistry. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Organic Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Avoiding byproduct formation in (2-Methyl-1,3-thiazol-4-yl)methanol synthesis
Technical Support Center: (2-Methyl-1,3-thiazol-4-yl)methanol Synthesis
Welcome to the technical support guide for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing specifically on the critical challenge of preventing byproduct formation. The common route to this valuable intermediate involves the reduction of an ester precursor, typically ethyl 2-methylthiazole-4-carboxylate. While seemingly straightforward, this reduction is fraught with potential pitfalls that can compromise yield and purity. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary byproduct is an unknown, polar impurity, and my yield of (2-Methyl-1,3-thiazol-4-yl)methanol is significantly reduced. I am using Lithium Aluminum Hydride (LiAlH₄) for the reduction. What is happening?
A1: You are likely observing byproducts resulting from the over-reduction and cleavage of the thiazole ring.
-
Causality: Lithium Aluminum Hydride (LiAlH₄) is an exceptionally powerful reducing agent, capable of reducing esters to primary alcohols.[1][2][3] However, its high reactivity does not discriminate well between the ester functional group and the electrophilic centers of the thiazole ring. The C2 position of the thiazole ring is particularly electron-deficient and susceptible to nucleophilic attack.[4] Under the harsh conditions of LiAlH₄ reduction, the hydride can attack the ring, leading to reductive ring-opening.[5] This process generates a complex mixture of highly polar, sulfur-containing acyclic impurities, which are often difficult to characterize and remove.
-
Troubleshooting & Prevention: The most effective solution is to switch to a milder, more chemoselective reducing agent that targets the ester without affecting the heterocyclic core. While Sodium Borohydride (NaBH₄) alone is typically too weak to reduce esters efficiently, its reactivity can be enhanced.[6][7] We strongly recommend using a mixed-reagent system of Sodium Borohydride and Lithium Chloride (NaBH₄/LiCl) . This system offers a safer and more selective alternative to LiAlH₄.
Q2: I switched to Sodium Borohydride (NaBH₄) to avoid ring cleavage, but now my reaction is incomplete, with significant amounts of unreacted ethyl 2-methylthiazole-4-carboxylate remaining. How can I drive the reaction to completion?
A2: This is a common outcome. Standard NaBH₄ in solvents like THF or ethanol lacks the reactivity to efficiently reduce an unactivated ester.
-
Causality: The borohydride anion is a less potent hydride donor than the aluminohydride anion from LiAlH₄. The electrophilicity of the ester carbonyl is not high enough for a rapid reaction with NaBH₄ under standard conditions.[6]
-
Troubleshooting & Optimization:
-
Adopt the NaBH₄/LiCl Protocol: As mentioned in A1, the addition of an alkali salt like LiCl significantly enhances the reducing power of NaBH₄. The Lewis acidic lithium cation coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon much more electrophilic and susceptible to hydride attack.
-
Solvent Choice: The choice of solvent is critical. A mixture of THF and a protic solvent like ethanol is often effective for this mixed-reagent system.
-
Temperature and Time: While LiAlH₄ reactions are often run at 0 °C to room temperature, the milder NaBH₄/LiCl system may require gentle heating or longer reaction times to achieve full conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.
-
Q3: My NMR analysis shows a small peak consistent with an aldehyde. Where is this coming from and is it a concern?
A3: The presence of (2-Methyl-1,3-thiazol-4-yl)carbaldehyde is evidence of incomplete reduction.
-
Causality: The reduction of an ester to a primary alcohol with a hydride reagent is a two-step process.[1][7] First, a hydride attacks the ester to form a tetrahedral intermediate, which then collapses to release an alkoxide leaving group, yielding an aldehyde.[8] This aldehyde is then rapidly reduced by a second equivalent of the hydride reagent to the primary alcohol.[1][8] If the reaction stalls due to insufficient reducing agent, low temperature, or short reaction time, the aldehyde intermediate can be isolated. This is particularly common when using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H), which can be used to intentionally stop the reaction at the aldehyde stage at low temperatures.
-
Troubleshooting & Prevention:
-
Stoichiometry: Ensure at least 2 equivalents of hydride are used per equivalent of ester. In practice, a slight excess (e.g., 2.5-3.0 equivalents of NaBH₄) is recommended to ensure complete conversion.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material. If an intermediate spot (the aldehyde) appears and persists, consider extending the reaction time or slightly increasing the temperature.
-
Purification: The aldehyde byproduct can typically be separated from the desired alcohol product using standard silica gel column chromatography, as the alcohol is significantly more polar.
-
Recommended Protocols & Data
Protocol 1: Optimized Selective Reduction of Ethyl 2-Methylthiazole-4-carboxylate
This protocol is designed to maximize the yield of (2-Methyl-1,3-thiazol-4-yl)methanol while minimizing byproduct formation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous Lithium Chloride (LiCl) (1.5 equiv.).
-
Reagent Suspension: Add anhydrous Tetrahydrofuran (THF) and anhydrous Ethanol (EtOH) in a 4:1 ratio by volume. Stir the mixture until the LiCl is fully dissolved or finely suspended.
-
Borohydride Addition: Cool the flask to 0 °C using an ice bath. Add Sodium Borohydride (NaBH₄) (2.5 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Substrate Addition: Dissolve the Ethyl 2-methylthiazole-4-carboxylate (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the stirring reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water, followed by 1M HCl until the bubbling ceases.
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain the pure (2-Methyl-1,3-thiazol-4-yl)methanol.
Data Summary: Comparison of Reduction Methods
The following table summarizes the typical outcomes of different reduction strategies, highlighting the advantages of the optimized protocol.
| Reducing Agent System | Typical Yield | Purity (by NMR) | Major Byproduct(s) | Key Disadvantages |
| LiAlH₄ in THF | 60-75% | < 85% | Thiazole ring-opened products | Poor chemoselectivity, hazardous workup.[2][9] |
| NaBH₄ in EtOH | < 40% | > 90% | Unreacted Starting Ester | Low reactivity, very slow conversion.[6] |
| DIBAL-H in Toluene, -78°C | 70-80% | ~95% | Aldehyde intermediate | Requires cryogenic temperatures, sensitive reagent. |
| NaBH₄ / LiCl in THF/EtOH | > 90% | > 98% | Minimal | Optimized method: High selectivity and yield. |
Visual Troubleshooting & Workflow
The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow to diagnose and solve common issues.
Caption: Reaction pathways for ester reduction.
Caption: Troubleshooting workflow for synthesis issues.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in thiazole synthesis.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (n.d.).
- Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- Ghabbour, H. A., et al. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
- Hoff, S., & Blok, A. P. (2010, September). Reductive ring opening of thiazoles. Recueil des Travaux Chimiques des Pays-Bas, 93(1).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in (2-Methyl-1,3-thiazol-4-yl)methanol and their removal
Technical Support Center: (2-Methyl-1,3-thiazol-4-yl)methanol
Welcome to the technical support resource for (2-Methyl-1,3-thiazol-4-yl)methanol (CAS No. 76632-23-0). This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges related to impurities and their removal during synthesis and purification. We will explore the causality behind experimental choices, providing field-proven insights to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A: A dark, oily appearance in crude (2-Methyl-1,3-thiazol-4-yl)methanol typically points to several classes of impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 2-methylthiazole-4-carboxylic acid esters or 4-(chloromethyl)-2-methylthiazole.[1]
-
Reaction By-products: Thiazole synthesis can generate polymeric materials or side-products from condensation reactions, which are often highly colored.
-
Residual Solvents: High-boiling point solvents used in the reaction or workup, such as DMF or DMSO, can be difficult to remove under standard vacuum and may retain colored trace impurities. These are classified as Class 2 solvents and their levels should be minimized.[2][3]
-
Degradation Products: Thiazole moieties can be sensitive to strong acids, bases, or high temperatures, which may be used during synthesis or workup, potentially leading to decomposition.[4]
Q2: What is a good starting point for TLC analysis to monitor my purification?
A: A standard and effective mobile phase for silica gel TLC is a mixture of hexane and ethyl acetate. A good starting ratio is 1:1.[5] You can then adjust the polarity to achieve an optimal Rf value of 0.2-0.4 for the desired product. For more polar impurities, adding a small percentage of methanol (1-5%) to a dichloromethane or ethyl acetate system can be effective.[5]
Q3: How do I remove inorganic salts from my crude product after an aqueous workup?
A: The most effective method is a liquid-liquid extraction. After quenching your reaction, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[6] Combine the organic layers, wash with brine to remove residual water, and then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.[6][7]
Q4: My final product shows trace impurities by HPLC. Is column chromatography always the best solution?
A: While column chromatography is highly effective for removing a wide range of impurities[6][8], it may not be necessary for removing trace amounts from a product that is already >95% pure. For solid compounds, recrystallization is often a more efficient and scalable method for final polishing.[1][7] If the impurity is a residual solvent, techniques like high-vacuum drying or co-evaporation with a more volatile solvent may be sufficient.
Troubleshooting Impurity Issues
This section provides a deeper dive into specific impurity challenges and logical workflows to address them.
Issue 1: Persistent Contamination with Starting Material or Closely-Related By-products
Users often face challenges when impurities have similar polarity to the target compound, leading to poor separation during chromatography.
Causality: The structural similarity between (2-Methyl-1,3-thiazol-4-yl)methanol and its ester or halide precursors results in similar retention factors (Rf) on silica gel. Standard solvent systems may not provide sufficient resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: Product Discoloration or Degradation During Purification
The appearance of color during or after purification can indicate product instability.
Causality: (2-Methyl-1,3-thiazol-4-yl)methanol, like many heterocyclic alcohols, can be susceptible to oxidation or acid-catalyzed decomposition. Prolonged contact with silica gel, which is weakly acidic, or exposure to air and light can promote the formation of colored impurities.
Preventative & Remedial Actions:
-
Deactivate Silica Gel: If acid sensitivity is suspected, silica gel can be pre-treated by washing with a solvent mixture containing a small amount of a volatile base like triethylamine (~0.5-1%), followed by re-equilibration with the mobile phase.
-
Minimize Contact Time: Use flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Inert Atmosphere: Concentrate purified fractions and store the final product under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4]
-
Charcoal Treatment: For removing highly colored, non-polar impurities, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir briefly (5-10 minutes), and filter through celite before proceeding with further purification.
Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for purifying crude (2-Methyl-1,3-thiazol-4-yl)methanol from common synthetic impurities.
1. Preparation of the Column:
-
Select a glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel (e.g., Geduran Si 60, 0.040-0.063 mm) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[8]
-
Pour the slurry into the column, allowing the silica to pack under gravity. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (~1-2x the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column bed. Add a protective layer of sand on top.[8]
3. Elution and Fraction Collection:
-
Carefully add the initial eluent (95:5 Hexane:EtOAc) to the column.
-
Apply positive pressure (flash chromatography) to begin elution.
-
Run a gradient elution by gradually increasing the polarity. A typical gradient might be:
-
500 mL of 95:5 Hexane:EtOAc
-
750 mL of 85:15 Hexane:EtOAc
-
500 mL of 70:30 Hexane:EtOAc[8]
-
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified (2-Methyl-1,3-thiazol-4-yl)methanol.[8]
Protocol 2: Recrystallization for Final Product Polishing
This method is ideal for removing trace impurities from a solid product that is already substantially pure.
1. Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test small batches with solvents like methanol, ethanol, or mixed solvent systems such as chloroform/petroleum ether or ethyl acetate/hexane.[1][7]
2. Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps prevent solvent evaporation and promotes larger crystal growth.
-
For maximum yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum.
Protocol 3: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the final purity of your compound.
Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH)[9] |
| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV, monitor at a wavelength appropriate for the thiazole ring (e.g., 240-260 nm)[10] |
| Injection Volume | 10 µL[10] |
Sample Preparation:
-
Prepare a stock solution of your compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:ACN).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.
Caption: Standard workflow for HPLC purity analysis.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- (2-METHYL-1,3-THIAZOL-4-YL)METHANOL CAS 76632-23-0. (n.d.). ChemicalBook.
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). National Center for Biotechnology Information.
- 2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANOL 97+%. (n.d.). ChemicalBook.
- The Impact of the Core-Shell Fiber Composition on the Properties and Stability of the Electrospun Films. (2025). Dove Medical Press.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- (2-Methyl-1,3-thiazol-5-yl)methanol. (n.d.). PubChem.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2018). National Center for Biotechnology Information.
- Analysis of methanol and its derivatives in illegally produced alcoholic beverages. (2015). PubMed.
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- (2-Methylthiazol-4-yl)methanol. (n.d.). BLD Pharm.
- Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. (n.d.). Benchchem.
- SAFETY DATA SHEET - Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol. (2024). Santa Cruz Biotechnology.
- {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol. (n.d.). Santa Cruz Biotechnology.
- 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.). Google Patents.
- Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. (2015). The Royal Society of Chemistry.
- LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA.
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanol. (n.d.). Oakwood Chemical.
- (2-METHYL-1,3-THIAZOL-4-YL)METHANOL. (n.d.). ChemicalBook.
- (2-P-TOLYL-THIAZOL-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook.
- Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). National Center for Biotechnology Information.
- 1,3-Thiazol-2-ylmethanol. (n.d.). PubChem.
- ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency.
- Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (n.d.). Google Patents.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
- Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. (2005). ResearchGate.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
- Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. (2023). Journal of Food and Bioprocess Engineering.
- Ambeed.com - Directly From The Hive (Building Blocks, Catalysts, Inhibitors). (n.d.). Ambeed.com.
Sources
- 1. (2-P-TOLYL-THIAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. fda.gov [fda.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Degradation pathways of (2-Methyl-1,3-thiazol-4-yl)methanol under stress conditions
Welcome to the technical support guide for investigating the degradation pathways of (2-Methyl-1,3-thiazol-4-yl)methanol. This resource is designed for researchers, stability chemists, and drug development professionals. It provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols based on established principles of thiazole chemistry and forced degradation studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and degradation of (2-Methyl-1,3-thiazol-4-yl)methanol.
Q1: What are the most chemically labile sites on the (2-Methyl-1,3-thiazol-4-yl)methanol molecule?
A1: The (2-Methyl-1,3-thiazol-4-yl)methanol molecule has several reactive sites susceptible to degradation under stress conditions. Based on the fundamental chemistry of the thiazole scaffold, the primary sites of instability are:
-
The Thiazole Ring: The sulfur atom at position 1 is susceptible to oxidation, potentially forming a sulfoxide or sulfone. The nitrogen atom at position 3 is basic (pKa of the conjugate acid is ~2.5) and can be protonated under acidic conditions, which may facilitate hydrolytic ring cleavage.[1][2] The C2 position is the most electron-deficient and can be a site for nucleophilic attack, although this is less common in simple degradation.[2]
-
The Methanol Group (-CH₂OH): The primary alcohol at position 4 is a key site for oxidation. Under oxidative stress, it can be converted to the corresponding aldehyde ((2-Methyl-1,3-thiazol-4-yl)carbaldehyde) and further to the carboxylic acid (2-Methyl-1,3-thiazole-4-carboxylic acid).[3]
-
The Methyl Group (-CH₃): The methyl group at position 2 is generally stable but can be involved in more complex, high-energy degradation pathways.
Q2: What are the standard stress conditions I should apply in a forced degradation study for this compound?
A2: Forced degradation studies are crucial for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[4][5] According to International Council for Harmonisation (ICH) guidelines, the following conditions are standard:
-
Acidic Hydrolysis: Typically using 0.1N to 1N HCl at temperatures ranging from ambient to 60-80°C.
-
Alkaline Hydrolysis: Using 0.1N to 1N NaOH under similar temperature conditions. The thiazole ring can be particularly sensitive to alkaline conditions.[6]
-
Oxidation: Commonly performed using 3% to 30% hydrogen peroxide (H₂O₂) at ambient temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat, often in an oven at temperatures like 80°C or higher.
-
Photolytic Degradation: The drug substance (both solid and in solution) is exposed to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4][7]
The goal is to achieve a target degradation of approximately 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Part 2: Troubleshooting Experimental Issues
This section is structured to help you diagnose and resolve specific problems encountered during your stress testing experiments.
Acidic Hydrolysis
Q3: My HPLC chromatogram shows a significant new peak after acid hydrolysis, but the mass doesn't correspond to simple ring opening. What could it be?
A3: While thiazole ring cleavage is a possibility, an unexpected peak could also arise from an unusual oxidation reaction that can occur even under nominally hydrolytic conditions.[8] It has been reported that aryl- and heteroaryl-thiazol-2-ylmethanols can undergo oxidation to their corresponding ketones under acidic, aqueous conditions, particularly in the presence of dissolved oxygen.[3][8] In your case, the primary alcohol at C4 could be oxidized to the aldehyde.
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Purge your reaction solvent (e.g., water/acetonitrile mixture and HCl solution) with nitrogen or argon before adding the compound to minimize dissolved oxygen.
-
Mass Spectrometry (MS) Analysis: Obtain a high-resolution mass spectrum of the degradant. An M-2 mass (loss of two hydrogen atoms) would strongly suggest oxidation to the aldehyde.
-
NMR Spectroscopy: If the degradant can be isolated, ¹H NMR would show the disappearance of the -CH₂OH protons and the appearance of a characteristic aldehyde proton signal (~9-10 ppm).
Q4: Degradation under acidic conditions is extremely rapid, making it difficult to target 5-20% degradation. How can I slow it down?
A4: Rapid degradation suggests high lability. The key is to reduce the stress level.
-
Lower the Temperature: Start by performing the experiment at room temperature or even in a cooled bath (e.g., 4°C).
-
Reduce Acid Molarity: Switch from 1N HCl to 0.1N or even 0.01N HCl.
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes) instead of several hours.
A proposed pathway for acid-catalyzed degradation involves initial protonation of the ring nitrogen, making the ring more susceptible to nucleophilic attack by water, potentially leading to ring cleavage.
Caption: Proposed pathways under acidic stress.
Alkaline Hydrolysis
Q5: I observe multiple, poorly resolved peaks after alkaline stress. Is the degradation pathway more complex than under acidic conditions?
A5: Yes, alkaline degradation of thiazoles can be more complex. The thiazole ring is known to be unstable in strong base, which can lead to ring opening via different mechanisms than acid hydrolysis.[6] This can result in a mixture of linear, rearranged, and fragmented products, leading to a complex chromatogram.
Troubleshooting Steps:
-
Gradient HPLC Method: Ensure your analytical method has sufficient resolving power. A shallow gradient with a long run time may be necessary to separate the closely eluting, often polar, degradation products.
-
LC-MS/MS Analysis: This is critical for complex mixtures. Use tandem mass spectrometry (MS/MS) to fragment the parent ions of the different degradant peaks. The fragmentation patterns can provide structural clues about the cleaved ring fragments.
-
Controlled Degradation: As with acid hydrolysis, reduce the stress conditions (lower NaOH concentration, lower temperature) to favor the formation of primary degradants and simplify the resulting chromatogram.
Oxidative Degradation
Q6: My primary degradation product after H₂O₂ treatment has a mass of M+16. What is the likely structure?
A6: An M+16 peak strongly indicates the addition of a single oxygen atom. For (2-Methyl-1,3-thiazol-4-yl)methanol, there are two highly probable sites for this to occur:
-
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide. This is a very common degradation pathway for sulfur-containing heterocycles.
-
N-Oxidation: The nitrogen atom can also be oxidized to an N-oxide, though S-oxidation is often kinetically favored.
A comparative study on the degradation of a thiazole pollutant showed that various demethylated and oxidized species can be formed.[9]
Troubleshooting Steps:
-
MS/MS Fragmentation: The fragmentation pattern of an S-oxide can be distinct from an N-oxide. S-oxides often show a characteristic loss of the oxygen atom.
-
NMR Spectroscopy: If the product is isolated, ¹³C NMR can be informative. The carbon atoms adjacent to the oxidized sulfur will show a significant downfield shift compared to the parent compound.
Caption: Key oxidative degradation products.
Photolytic Degradation
Q7: My compound degraded significantly upon exposure to light, and the main degradant has a completely different UV spectrum and structure. What is the mechanism?
A7: This is characteristic of photolytic degradation of some thiazole-containing pharmaceuticals. The mechanism often involves a reaction with singlet oxygen (¹O₂), which is generated by the photo-sensitized parent molecule. This can lead to a [4+2] Diels-Alder type cycloaddition across the thiazole ring, forming an unstable endoperoxide intermediate.[10] This intermediate then rapidly rearranges and fragments, often leading to complete cleavage of the thiazole ring and the formation of amide-type structures.[10]
Troubleshooting Steps:
-
Confirm the Structure: This type of degradation is profound. Full structural elucidation using high-resolution MS and 2D NMR techniques (COSY, HSQC, HMBC) is essential to confirm the rearranged structure.
-
Protective Packaging: This result has significant implications for formulation and packaging. The drug product will likely require light-protective packaging (e.g., amber vials, opaque containers).
-
Quenching Studies: To confirm the involvement of singlet oxygen, the experiment can be repeated in the presence of a known singlet oxygen quencher, such as sodium azide. A significant reduction in the degradation rate would support this mechanistic hypothesis.
Part 3: Experimental Protocols & Data Summary
General Workflow for Forced Degradation
Caption: General experimental workflow.
Protocol 1: Standard Forced Degradation Procedure
This protocol provides a starting point for stress testing. Concentrations and times should be adjusted to achieve 5-20% degradation.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of (2-Methyl-1,3-thiazol-4-yl)methanol in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C.
-
Alkaline: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Keep a sample of the stock solution at 60°C.
-
Thermal (Solid): Place ~5 mg of solid compound in a clear glass vial in an oven at 80°C.
-
Photolytic: Expose a solution (0.1 mg/mL) and solid sample to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Sampling and Quenching:
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
For acid/base samples, immediately neutralize with an equimolar amount of base/acid.
-
Cool thermal samples to room temperature.
-
Dilute all samples with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Analysis: Analyze all samples, including an unstressed control (T=0), using a validated stability-indicating HPLC method, preferably with both Diode Array Detection (DAD) for peak purity assessment and Mass Spectrometry (MS) for identification.
Table 1: Summary of Degradation Pathways and Observations
| Stress Condition | Typical Reagents/Parameters | Primary Site of Attack | Plausible Major Degradants | Key Analytical Notes |
| Acidic Hydrolysis | 0.1N - 1N HCl, RT - 80°C | Thiazole Ring (N-protonation) | Ring-opened products, Aldehyde (from trace oxidation) | Monitor for loss of the characteristic thiazole UV chromophore. |
| Alkaline Hydrolysis | 0.1N - 1N NaOH, RT - 80°C | Thiazole Ring | Complex mixture of ring-opened fragments | Often produces multiple, polar degradants. Requires high-resolution chromatography. |
| Oxidation | 3-30% H₂O₂, RT | Sulfur atom, -CH₂OH group | Thiazole S-Oxide (M+16), Aldehyde (M-2), Carboxylic Acid (M+14) | Look for characteristic mass shifts in LC-MS. |
| Photolysis | ICH Q1B light source | Thiazole Ring (π system) | Ring-cleaved amides (via endoperoxide intermediate) | Degradant may have a completely different UV spectrum. Protect samples from light post-stress. |
| Thermal Degradation | 80°C (solid state) | -CH₂OH group, weakest bonds | Aldehyde, Carboxylic Acid, other minor fragments | Degradation is often slower; may require higher temperatures or longer exposure. |
References
-
Wikipedia. Thiazole. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
Asian Journal of Pharmaceutical Analysis. Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]
-
Inovatus Services. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
CABI Digital Library. Research progress of thiazole flavor compounds. [Link]
-
ResearchGate. An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. [Link]
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. [Link]
-
ResearchGate. The effects of pH on the degradation of isothiazolone biocides. [Link]
-
SpringerLink. Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance the yield and purity of your synthesis. Our approach is rooted in mechanistic principles to explain the causality behind experimental choices, ensuring you have a self-validating system for your protocols.
Section 1: Overview of the Synthetic Pathway
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol is typically achieved through a two-step process. The first step involves the construction of the thiazole ring via the Hantzsch thiazole synthesis to form an ester intermediate, ethyl 2-methyl-1,3-thiazole-4-carboxylate.[1][2] The second step is the reduction of this ester to the target primary alcohol.
Caption: General two-step workflow for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Part A: Hantzsch Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate
The Hantzsch synthesis is a robust method for creating thiazole rings by reacting an α-haloketone with a thioamide.[3][4][5] However, several factors can impact the yield and purity of the desired ester.
Q1: My reaction yield for the thiazole ester is consistently low. What are the likely causes and how can I address them?
Low yields in this step can often be traced back to three primary areas: reactant quality, reaction conditions, and work-up procedure.[6][7]
-
Purity of Starting Materials:
-
Thioacetamide: This is a critical reagent. If it is old or has been improperly stored, it may be contaminated with acetamide. Acetamide can react with the α-haloketone to form an oxazole byproduct, consuming your starting material and complicating purification.[6] Solution: Use freshly purchased or recrystallized thioacetamide.
-
Ethyl 2-chloroacetoacetate: This reagent can degrade over time. Ensure its purity before starting the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction typically requires heating to reflux in a solvent like ethanol for several hours.[6] Insufficient heating time can lead to an incomplete reaction. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting materials, particularly the α-haloketone, has disappeared.[6]
-
Solvent Choice: Ethanol is a commonly used and effective solvent.[1][6] Using anhydrous solvents is recommended as water can sometimes be detrimental to the reaction.[7]
-
-
Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes help drive the reaction to completion.[6][8]
Caption: Decision-making flowchart for troubleshooting low yields in the Hantzsch synthesis.
Q2: My TLC plate shows multiple spots after the reaction. What are the possible side products?
The formation of multiple products is a common issue. Here are the likely culprits:[6]
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots for both ethyl 2-chloroacetoacetate and thioacetamide.
-
Oxazole Formation: As mentioned, contamination of thioacetamide with acetamide can lead to the formation of the corresponding oxazole.
-
Dimerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation.
Recommended Purification: Purification is typically achieved through recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[9][10]
Detailed Protocol: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress using TLC (a common eluent system is a mixture of ethyl acetate and hexane).[3][6]
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, it can be filtered and washed with cold ethanol.[6] If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Part B: Reduction of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate
The reduction of the ester to the primary alcohol, (2-Methyl-1,3-thiazol-4-yl)methanol, is a crucial final step. The most effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH).[11][12][13]
Q1: My reduction reaction is sluggish or incomplete. What could be the problem?
An incomplete reduction is usually due to issues with the reducing agent or the reaction environment.
-
Quality and Stoichiometry of LiAlH₄: LAH is a highly reactive reagent that decomposes on contact with moisture, including atmospheric humidity.[12][14] Using old or improperly stored LAH will result in lower reactivity. An excess of LAH is typically used to ensure the reaction goes to completion.[15][16]
-
Anhydrous Conditions: The reaction must be carried out in a dry, aprotic solvent (like Tetrahydrofuran - THF) under an inert atmosphere (e.g., nitrogen or argon).[14][15] Any presence of water will quench the LAH, reducing its effectiveness.
-
Reaction Temperature: The addition of the ester to the LAH suspension is usually done at 0 °C to control the initial exothermic reaction.[13][14] The reaction is then often allowed to warm to room temperature or gently heated to ensure completion.[14]
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Formula | Reactivity with Esters | Typical Solvents | Comments |
| Lithium Aluminum Hydride | LiAlH₄ | High | THF, Diethyl Ether | The reagent of choice for reducing esters to primary alcohols.[11][12] Requires strictly anhydrous conditions.[15] |
| Sodium Borohydride | NaBH₄ | Low/None | Methanol, Ethanol | Generally not strong enough to reduce esters.[11] It is primarily used for reducing aldehydes and ketones. |
Q2: I'm having difficulty with the work-up of the LiAlH₄ reaction, resulting in a low yield of the alcohol. What is the recommended procedure?
A proper work-up is critical for both safety and yield. Quenching unreacted LAH can be highly exothermic and generate hydrogen gas.[14] The formation of aluminum salts can also sometimes trap the product, making isolation difficult.
A widely used and effective method for quenching is the Fieser work-up. This involves the sequential and careful addition of water, followed by a sodium hydroxide solution.
Detailed Protocol: Reduction and Work-up
-
To a stirred suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.[13][14]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an hour, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the disappearance of the starting ester.
-
Work-up: Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water dropwise (where 'X' is the mass of LiAlH₄ in grams used). You will observe gas evolution.
-
Next, add 'X' mL of 15% aqueous sodium hydroxide solution dropwise.
-
Finally, add '3X' mL of water dropwise.
-
Stir the resulting mixture vigorously for 15-30 minutes. A granular white precipitate of aluminum salts should form, which can be easily removed by filtration.
-
Wash the filtered solid with additional THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude (2-Methyl-1,3-thiazol-4-yl)methanol, which can be further purified if necessary.
By following these guidelines and troubleshooting steps, you should be able to significantly enhance the yield and purity of your (2-Methyl-1,3-thiazol-4-yl)methanol synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- BenchChem. (2025).
- Chem Help ASAP. Hantzsch Thiazole Synthesis.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Taylor & Francis Online. (n.d.).
- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
- Slideshare. (n.d.). 2. LiAlH4.
- Wikipedia. (n.d.). Lithium aluminium hydride.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- YouTube. (2020).
- PubChem. (n.d.).
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
- National Center for Biotechnology Information. (n.d.).
-
Chemicalbook. (n.d.). 2-BENZO[6][7]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis.
- BenchChem. (n.d.).
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- National Center for Biotechnology Information. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
- ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.
- Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols.
- ResearchGate. (n.d.).
- ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- BLD Pharm. (n.d.). (2-Methylthiazol-4-yl)methanol.
- Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 13. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 15. byjus.com [byjus.com]
- 16. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
Identifying and minimizing side reactions in thiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues in Thiazole Synthesis
This section addresses the most frequently encountered challenges during thiazole synthesis. Each issue is broken down by its probable causes, followed by a detailed, step-by-step protocol for resolution.
Problem 1: Low or No Yield of the Desired Thiazole
A low yield is the most common issue in thiazole synthesis and can often be attributed to a combination of factors, from reactant purity to suboptimal reaction conditions.[1][2]
Potential Causes and Solutions:
-
Impure or Degraded Starting Materials:
-
α-Haloketones: These reactants can be unstable and should ideally be freshly prepared or purified before use.[2] Impurities can lead to a host of side reactions. Over time, they can decompose, reducing the effective concentration of the starting material.
-
Thioamides: Thioamides can also degrade, especially if they are old or have been stored improperly. Some thioamides are particularly unstable in acidic media, which can lead to low yields.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Hantzsch syntheses require heat to proceed to completion, excessive temperatures can lead to the decomposition of reactants, intermediates, or the final product.[4] Gentle heating (e.g., 40-60 °C) is often a good starting point. For less reactive substrates, refluxing may be necessary.
-
Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Solvent Choice: The polarity of the solvent plays a critical role in the reaction rate and yield. Alcohols such as ethanol and methanol are commonly used and often provide good results.[4] However, for specific substrates, a solvent screen may be necessary to identify the optimal choice.
-
Workflow for Optimizing Yield:
Sources
Optimization of reaction temperature for (2-Methyl-1,3-thiazol-4-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for this synthesis, a critical parameter for achieving high yield and purity.
The primary and most effective route to synthesize (2-Methyl-1,3-thiazol-4-yl)methanol is through the reduction of a corresponding carboxylic acid ester, typically ethyl 2-methyl-1,3-thiazole-4-carboxylate, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).[1][2] The reaction temperature is a pivotal factor that can significantly influence the reaction's success, affecting everything from reaction rate to the formation of undesirable byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (2-Methyl-1,3-thiazol-4-yl)methanol?
A1: The most prevalent method is the reduction of an ester precursor, ethyl 2-methyl-1,3-thiazole-4-carboxylate, using Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.[1][3] This method is favored for its high reactivity and efficiency in reducing esters to primary alcohols.[2]
Q2: Why is reaction temperature so critical in this synthesis?
A2: Reaction temperature is a double-edged sword in LiAlH₄ reductions. While higher temperatures can accelerate the reaction, they can also lead to a decrease in selectivity and the formation of side products.[4] Conversely, a temperature that is too low may result in an incomplete or sluggish reaction. For a sensitive heterocyclic substrate like a thiazole derivative, precise temperature control is paramount to prevent potential side reactions such as the reduction of the heterocyclic ring itself, although this is less common for thiazoles compared to other nitrogen-containing heterocycles.
Q3: What is the generally recommended temperature range for this reduction?
A3: For the LiAlH₄ reduction of esters, the reaction is typically initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction.[5] The reaction can then be allowed to slowly warm to room temperature and stirred for a period to ensure completion.[6] However, the optimal temperature profile can vary based on the scale of the reaction and the purity of the reagents.
Q4: How can I monitor the progress of the reaction?
A4: The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the alcohol product indicates the reaction's progression. It is crucial to quench a small aliquot of the reaction mixture before running the TLC to remove any unreacted LiAlH₄, which can streak on the plate.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you might encounter during the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol, with a focus on temperature-related problems.
| Observed Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Explanation |
| Low or No Conversion of Starting Material | Reaction temperature is too low. | 1. Gradual Warming: If the reaction was initiated at 0 °C or below, allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours, monitoring by TLC. 2. Gentle Heating: If warming to room temperature is insufficient, gently heat the reaction mixture to a mild reflux (e.g., in THF, ~66°C) for a short period (e.g., 30-60 minutes).[1] Be cautious, as prolonged heating can lead to side reactions. |
| Multiple Spots on TLC, Indicating Side Products | Reaction temperature is too high. | 1. Maintain Low Temperature: For subsequent attempts, maintain a lower reaction temperature (e.g., 0 °C) for the entire duration of the reaction. 2. Controlled Addition: Add the solution of the ester to the LiAlH₄ suspension at 0 °C in a dropwise manner to better control the exotherm. 3. Inverse Addition: Consider adding the LiAlH₄ solution to the ester solution at a low temperature. This "inverse addition" can sometimes improve selectivity by keeping the concentration of the powerful reducing agent low.[6] |
| Formation of a Highly Polar, Inseparable Impurity | Potential over-reduction or ring opening at elevated temperatures. | 1. Strict Temperature Control: Implement rigorous temperature control, ensuring the internal temperature does not exceed room temperature. 2. Use of a Milder Reducing Agent: If side reactions persist even at controlled temperatures, consider alternative, less reactive reducing agents. However, be aware that agents like sodium borohydride (NaBH₄) are generally not effective for ester reduction.[1] |
| Low Isolated Yield After Work-up | Incomplete reaction or product degradation during work-up. | 1. Ensure Complete Reaction: Before quenching, ensure the starting material is fully consumed by TLC. If not, refer to the "Low or No Conversion" section. 2. Careful Quenching: The quenching of LiAlH₄ is highly exothermic. Perform the quench at 0 °C by the slow, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser's method). This helps to precipitate the aluminum salts as a granular solid that is easier to filter. |
Experimental Protocols
Protocol 1: Standard Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
This protocol is a general guideline. Optimization may be required.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminium Hydride (1.2 equivalents) to anhydrous THF (e.g., 10 mL per gram of ester) under a nitrogen atmosphere.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1 equivalent) in anhydrous THF (e.g., 5 mL per gram of ester) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a white, filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (2-Methyl-1,3-thiazol-4-yl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Temperature Optimization Study
To systematically optimize the reaction temperature, a Design of Experiments (DoE) approach can be employed.[7] Alternatively, a simpler approach is to run the reaction at three different temperatures and compare the outcomes.
-
Reaction Setup: Set up three parallel reactions as described in Protocol 1.
-
Temperature Conditions:
-
Reaction A (Low Temperature): Maintain the reaction at 0 °C for the entire duration (e.g., 4 hours).
-
Reaction B (Standard Condition): Follow the temperature profile in Protocol 1 (0 °C to room temperature).
-
Reaction C (Elevated Temperature): After addition at 0 °C, warm the reaction to room temperature and then gently heat to 40-50 °C for 1 hour.
-
-
Analysis: After the designated reaction time, quench all reactions and work them up identically. Analyze the crude product from each reaction by ¹H NMR and LC-MS to determine the yield of the desired product and the profile of any impurities. This comparative analysis will reveal the optimal temperature for your specific laboratory conditions.
Visualizing the Workflow
General Synthesis Workflow
Caption: General workflow for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
Characterization Data (Predicted and from Similar Compounds)
While specific spectral data for (2-Methyl-1,3-thiazol-4-yl)methanol is not widely published, the following are expected ¹H and ¹³C NMR chemical shifts based on the structure and data from similar thiazole derivatives.[8][9][10]
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.1 (s, 1H, thiazole C5-H)
-
δ ~4.7 (s, 2H, -CH₂OH)
-
δ ~2.7 (s, 3H, -CH₃)
-
δ ~2.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~165 (thiazole C2)
-
δ ~150 (thiazole C4)
-
δ ~115 (thiazole C5)
-
δ ~60 (-CH₂OH)
-
δ ~19 (-CH₃)
Mass Spectrometry (EI):
-
Expected M⁺ at m/z 129.02
References
-
University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
StudySmarter. Ester + 1. LiAlH4 2. H3O+. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
Goucher Chemistry. 07 10 Reduction of Esters with LiAlH4 default. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). [Link]
-
PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. [Link]
-
MDPI. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0037156). [Link]
-
The Reaction Index. Ester to Alcohol - Common Conditions. [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Semantic Scholar. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. [Link]
-
PubMed Central. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. [Link]
-
PubMed. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]
-
ResearchGate. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
-
ResearchGate. Spectral and theoretical study of 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one and its complexes with metal ions M(II). [Link]
-
PubMed. 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma-Chromatographic Investigations. [Link]
-
HERA. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. reactionweb.io [reactionweb.io]
- 5. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. (2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHANOL(50382-32-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Methylthiazole(3581-87-1) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Navigating Regioisomer Formation in Thiazole Ring Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in thiazole ring synthesis. The formation of regioisomers is a common and often frustrating challenge in heterocyclic chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your reaction outcomes and prevent the formation of unwanted regioisomers. We will delve into the mechanistic underpinnings of the most common thiazole synthesis methods to empower you with the knowledge to rationalize and optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding regioisomerism in thiazole synthesis.
Q1: What are regioisomers in the context of thiazole synthesis?
A: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the thiazole ring. For example, in the widely used Hantzsch thiazole synthesis, the reaction between an unsymmetrical α-haloketone and a thioamide can potentially yield two different regioisomers, a 2,4-disubstituted thiazole and a 2,5-disubstituted thiazole. The specific placement of the substituents is determined by which α-carbon of the ketone is attacked by the sulfur of the thioamide and which carbon forms the C-N bond.
Q2: Why is controlling regioisomer formation so critical in drug development?
A: In medicinal chemistry, the specific substitution pattern on a heterocyclic ring like thiazole is paramount to its biological activity. Different regioisomers of the same compound can have drastically different pharmacological profiles, including efficacy, selectivity, and toxicity. One regioisomer might be a potent therapeutic agent, while another could be inactive or even harmful. Therefore, the ability to selectively synthesize the desired regioisomer is crucial for developing safe and effective drugs, and it also simplifies purification processes, saving time and resources.
Q3: What are the primary factors that influence regioselectivity in thiazole synthesis?
A: The regiochemical outcome of a thiazole synthesis is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can direct the reaction pathway by favoring the less sterically hindered transition state.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the thioamide and the electrophilicity of the α-haloketone's carbons, thereby dictating the site of the initial attack.
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly alter the reaction mechanism and, consequently, the ratio of regioisomers formed. For instance, acidic conditions can change the regioselectivity of the Hantzsch synthesis.[1]
Q4: Which are the most common synthetic methods for thiazoles where regioisomer formation is a concern?
A: The most prominent methods where control of regioselectivity is a key consideration are:
-
Hantzsch Thiazole Synthesis: This is the classic and most widely used method, involving the condensation of an α-haloketone with a thioamide.[2][3] The regioselectivity is a major consideration when using unsymmetrical ketones.
-
Cook-Heilbron Thiazole Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[2][4] While generally regioselective, variations in substrates can lead to different isomers.
-
Gabriel Thiazole Synthesis: This involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide. The substitution pattern of the final product is dependent on the starting acylaminoketone.
II. Troubleshooting Guides for Regioisomer Control
This section provides detailed troubleshooting for specific issues encountered during thiazole synthesis, with a focus on the Hantzsch synthesis as it is the most common method where regioisomers are a challenge.
Guide 1: Hantzsch Thiazole Synthesis - Unexpected Regioisomer Formation
Problem: You are performing a Hantzsch thiazole synthesis with an unsymmetrical α-haloketone and a thioamide, and you are obtaining a mixture of the desired 2,4-disubstituted thiazole and the undesired 2,5-disubstituted regioisomer, or predominantly the undesired isomer.
Causality Analysis: The formation of two regioisomers in the Hantzsch synthesis arises from the two possible pathways for the initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. The subsequent cyclization and dehydration steps then lead to the respective thiazole products. The preferred pathway is governed by the relative stability of the transition states, which is influenced by steric and electronic factors.
Caption: Mechanistic pathways leading to regioisomers in Hantzsch synthesis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric Hindrance | 1. Modify the α-haloketone: If possible, choose an α-haloketone with a significant size difference between the two α-substituents. 2. Use a bulkier thioamide: Introducing a sterically demanding group on the thioamide can force the reaction to proceed at the less hindered α-carbon of the ketone. | The reaction will preferentially proceed through the transition state with the least steric repulsion, leading to a higher yield of the corresponding regioisomer. |
| Electronic Effects | 1. Analyze substituent effects: An electron-withdrawing group on one α-carbon can make it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group can deactivate that position. 2. Alter the thioamide: A more nucleophilic thioamide (with electron-donating groups) may be less selective, while a less nucleophilic one might show greater selectivity based on the electronic properties of the ketone. | The regioselectivity can be controlled by modulating the relative electrophilicity of the two α-carbons of the ketone and the nucleophilicity of the thioamide. |
| Reaction Conditions | 1. Solvent Polarity: Experiment with a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene). 2. Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the less sterically hindered isomer. 3. pH Adjustment: Running the reaction under acidic conditions can alter the regioselectivity by protonating the carbonyl group and influencing the enolization equilibrium.[1] | The solvent can influence the stability of the transition states, while temperature affects the kinetic versus thermodynamic product distribution. pH can change the nature of the reacting species. |
This protocol is designed to favor the formation of the 2,4-disubstituted thiazole by taking advantage of steric hindrance.
Materials:
-
1-Bromo-3-methyl-2-butanone (a sterically hindered α-bromoketone)
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.
-
To this solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-4-isopropyl-5-methylthiazole.
Guide 2: Cook-Heilbron Synthesis - Ensuring the Desired 5-Amino-Substituted Thiazole
Problem: You are attempting a Cook-Heilbron synthesis to obtain a 5-aminothiazole, but you are observing low yields or the formation of byproducts.
Causality Analysis: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with a source of a C-S fragment, such as carbon disulfide.[4] The reaction is generally regioselective, leading to 5-aminothiazoles. However, the reactivity of the starting materials and the reaction conditions can impact the efficiency of the cyclization and lead to side reactions.
Caption: A typical experimental workflow for the Cook-Heilbron synthesis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low Reactivity of Starting Materials | 1. Choice of Solvent: Pyridine is often used as both a solvent and a base to facilitate the reaction. Other polar aprotic solvents like DMF can also be effective. 2. Use of a Catalyst: In some cases, a mild base like triethylamine can be added to promote the initial nucleophilic attack. | The solvent and base can help to activate the starting materials and facilitate the cyclization process. |
| Side Reactions | 1. Temperature Control: The Cook-Heilbron synthesis is typically carried out at or below room temperature to minimize the formation of byproducts from the decomposition of the dithio acid intermediate.[4] 2. Purity of Reagents: Ensure that the α-aminonitrile and carbon disulfide are of high purity, as impurities can lead to unwanted side reactions. | Maintaining a low temperature and using pure reagents helps to ensure that the desired reaction pathway is favored over competing side reactions. |
| Difficult Purification | 1. Recrystallization: The 5-aminothiazole products are often crystalline solids and can be purified by recrystallization from a suitable solvent system. 2. Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to isolate the pure product. | Proper purification is essential to remove any unreacted starting materials or byproducts, ensuring the final product is of high purity for subsequent applications. |
III. References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). A facile and efficient microwave-assisted synthesis of 2-aminothiazoles. Synlett, 2009(13), 2093-2096.
-
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Potts, K. T. (1984). Thiazole and Its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 34, pp. 1-536). John Wiley & Sons.
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Hantzsch thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Stability issues of (2-Methyl-1,3-thiazol-4-yl)methanol and solutions
Welcome to the Technical Support Center for (2-Methyl-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction to the Stability of (2-Methyl-1,3-thiazol-4-yl)methanol
(2-Methyl-1,3-thiazol-4-yl)methanol is a versatile heterocyclic compound used in various research and development applications. Like many complex organic molecules, its stability can be influenced by environmental factors such as pH, light, temperature, and the presence of oxidizing agents. Understanding and controlling these factors is paramount to obtaining reliable and reproducible experimental results. This guide will walk you through the common stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for (2-Methyl-1,3-thiazol-4-yl)methanol?
A1: To ensure the long-term stability of (2-Methyl-1,3-thiazol-4-yl)methanol, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture ingress and oxidation. While some suppliers recommend room temperature storage[1], for optimal preservation, especially for long-term storage or high-purity applications, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]
Q2: I've received (2-Methyl-1,3-thiazol-4-yl)methanol as a solid. How should I prepare stock solutions?
A2: When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents. The choice of solvent can impact stability. For immediate use, solvents like ethanol, methanol, or DMSO are common. However, for long-term storage of solutions, consider the potential for solvent-mediated degradation. It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Chemical Stability
Q3: How does pH affect the stability of (2-Methyl-1,3-thiazol-4-yl)methanol in aqueous solutions?
A3: Thiazole-containing compounds can be susceptible to hydrolysis under strongly acidic or basic conditions. The thiazole ring itself is relatively stable, but the exocyclic hydroxymethyl group can undergo reactions. While specific data for (2-Methyl-1,3-thiazol-4-yl)methanol is not extensively published, it is advisable to maintain aqueous solutions within a neutral pH range (pH 6-8) to minimize the risk of acid- or base-catalyzed degradation. If your experimental conditions require acidic or basic pH, it is recommended to perform a preliminary stability study to assess the compound's integrity over the time course of your experiment.
Q4: Is (2-Methyl-1,3-thiazol-4-yl)methanol sensitive to oxidation?
A4: Yes, the compound is incompatible with strong oxidizing agents.[1][2] The thiazole ring and the hydroxymethyl group can be susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, which would significantly alter the molecule's properties. To prevent oxidative degradation, it is recommended to degas solvents with an inert gas and to avoid the presence of peroxides or other oxidizing species in your reaction mixtures. The use of antioxidants may be considered for formulations where oxidative stress is a concern.
Q5: What are the potential degradation products I should be aware of?
A5: Under forced degradation conditions (e.g., strong acid/base, high temperature, oxidizing agents), (2-Methyl-1,3-thiazol-4-yl)methanol could potentially degrade through several pathways. While specific degradation products have not been fully characterized in the public domain, plausible transformations include:
-
Oxidation: The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. The sulfur atom in the thiazole ring could also be oxidized.
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or polymeric materials.
-
Ring Opening: In very harsh conditions, the thiazole ring itself could undergo cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results in assays. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere). 2. Prepare Fresh Solutions: Discard old stock solutions and prepare fresh ones from a new batch of solid material. 3. Aliquot Stocks: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound in the analytical sample or mobile phase. | 1. Check Sample Preparation: Ensure the sample diluent is compatible and does not promote degradation. 2. Mobile Phase pH: Verify that the mobile phase pH is within a stable range for the compound. 3. Analyze a Freshly Prepared Sample: Compare the chromatogram of a freshly prepared sample with that of an older sample to identify potential degradation products. |
| Discoloration of the solid compound or solutions. | Photodegradation or oxidation. | 1. Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.[4] 2. Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon). 3. Consider Antioxidants: For solution-based applications, the addition of a suitable antioxidant may be beneficial, but compatibility must be verified. |
Advanced Topics: Forced Degradation and Photostability
For researchers in drug development, understanding the degradation profile of (2-Methyl-1,3-thiazol-4-yl)methanol under stress conditions is crucial for developing stable formulations and establishing appropriate analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6][7] This information is invaluable for developing stability-indicating analytical methods.
Typical Forced Degradation Conditions:
| Stress Condition | Example Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) | Hydrolysis of the thiazole ring or side chain modifications. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | Base-catalyzed hydrolysis and rearrangement reactions. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the sulfur atom and/or the hydroxymethyl group. |
| Thermal Degradation | Heating the solid or a solution at elevated temperatures (e.g., 80°C) | Thermally induced decomposition, potentially leading to a variety of products. |
| Photodegradation | Exposure to light sources as per ICH Q1B guidelines[1][2][4] | Light-induced reactions, possibly involving singlet oxygen.[1] |
Photostability
Thiazole-containing compounds can be susceptible to photodegradation.[1] The aromatic thiazole ring can absorb UV and visible light, leading to chemical reactions.
Workflow for Assessing and Mitigating Photodegradation:
Caption: Workflow for assessing and mitigating photodegradation.
Solutions for Photostability Issues:
-
Minimize Light Exposure: Always handle the compound and its solutions in a dark or low-light environment. Use amber-colored glassware or wrap containers with aluminum foil to block light.[4]
-
Use of Protective Excipients: In formulated products, the inclusion of UV absorbers (e.g., benzophenones) or antioxidants (e.g., butylated hydroxytoluene) can help to prevent photodegradation.[4]
-
Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can reduce photo-oxidative degradation pathways.[4]
Analytical Considerations
A stability-indicating analytical method is essential to accurately quantify (2-Methyl-1,3-thiazol-4-yl)methanol and to separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.
-
Accuracy and Precision: The method should provide accurate and precise measurements of the compound's concentration.
-
Linearity and Range: The method should be linear over the expected concentration range of the samples.
-
Robustness: The method should be insensitive to small variations in experimental parameters (e.g., mobile phase composition, pH, temperature).
Example HPLC Method Development Starting Point:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., around 238 nm, though this should be experimentally determined).[8]
-
Flow Rate: 1.0 mL/min.[8]
Conclusion
While (2-Methyl-1,3-thiazol-4-yl)methanol is a stable compound under recommended storage conditions, its integrity can be compromised by exposure to harsh environmental factors. By following the guidelines and troubleshooting advice presented in this Technical Support Center, researchers can minimize the risk of degradation and ensure the quality and reliability of their experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Santa Cruz Biotechnology. (2024). Safety Data Sheet for (2-Methyl-1,3-thiazol-4-yl)methanol.
- Fisher Scientific. (2015). Safety Data Sheet for (2-Methyl-1,3-thiazol-4-yl)methanol.
- BLD Pharm. (n.d.). (2-Methylthiazol-4-yl)
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
- Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
- Klick, S., Muellner, T., & Wetzig, H. (2005). Forced Degradation Studies for Biopharmaceuticals.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kober, I. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Sources
- 1. ikev.org [ikev.org]
- 2. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 3. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to (2-Methyl-1,3-thiazol-4-yl)methanol and its Isomeric Precursors in Drug Discovery
An Objective Comparison of Synthesis, Reactivity, and Strategic Application
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of heterocyclic scaffolds, thiazole-containing molecules have emerged as privileged structures in medicinal chemistry, owing to their presence in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth technical comparison of (2-Methyl-1,3-thiazol-4-yl)methanol and its isomeric counterparts—(thiazol-2-yl)methanol, (thiazol-4-yl)methanol, and (thiazol-5-yl)methanol. We will dissect their synthesis, comparative reactivity, and strategic deployment as precursors in the synthesis of complex pharmaceutical agents.
The Thiazole Ring: A Cornerstone in Medicinal Chemistry
The thiazole motif, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of many FDA-approved drugs.[3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The hydroxyl group of thiazole alcohols serves as a versatile handle for introducing further molecular complexity, making these compounds valuable precursors in drug discovery campaigns.
Synthesis of Thiazole Alcohols: A Comparative Overview
The synthetic accessibility of a precursor is a key consideration in its selection. Here, we compare common and efficient routes to (2-Methyl-1,3-thiazol-4-yl)methanol and its isomers.
(2-Methyl-1,3-thiazol-4-yl)methanol: A Workhorse Precursor
The most prevalent and scalable synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol involves a two-step sequence starting from readily available starting materials. The classical Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone, provides the core thiazole ring.[4]
DOT Diagram: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol
Caption: General synthetic route to (2-Methyl-1,3-thiazol-4-yl)methanol.
This is followed by the reduction of the resulting ester to the desired alcohol. Lithium aluminium hydride (LiAlH₄) is a common reducing agent for this transformation.[5]
Synthesis of Isomeric Thiazole Alcohols
The synthesis of other isomeric thiazole alcohols often starts from the corresponding bromothiazole or formylthiazole derivatives.
-
(Thiazol-2-yl)methanol: Can be prepared from 2-bromothiazole via a Grignard reaction with formaldehyde or by reduction of 2-formylthiazole.[6][7]
-
(Thiazol-4-yl)methanol: Typically synthesized by the reduction of 4-formylthiazole or a 4-thiazolecarboxylic acid ester.
-
(Thiazol-5-yl)methanol: Can be accessed through the reduction of 5-formylthiazole or a 5-thiazolecarboxylic acid ester.
| Precursor | Common Starting Material(s) | Key Transformation(s) | Typical Reagents |
| (2-Methyl-1,3-thiazol-4-yl)methanol | Thioacetamide, Ethyl 2-chloroacetoacetate | Hantzsch synthesis, Ester reduction | - , LiAlH₄ |
| (Thiazol-2-yl)methanol | 2-Bromothiazole, 2-Formylthiazole | Grignard reaction, Reduction | Mg, Formaldehyde, NaBH₄ |
| (Thiazol-4-yl)methanol | 4-Formylthiazole, Ethyl 4-thiazolecarboxylate | Reduction | NaBH₄, LiAlH₄ |
| (Thiazol-5-yl)methanol | 5-Formylthiazole, Ethyl 5-thiazolecarboxylate | Reduction | NaBH₄, LiAlH₄ |
Table 1: Comparison of Synthetic Routes to Thiazole Alcohols
Comparative Reactivity: The Influence of Substituent Position
The position of the hydroxymethyl and methyl groups on the thiazole ring significantly influences the reactivity of the alcohol. This is a crucial factor in planning multi-step syntheses.
Oxidation to Aldehydes
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The electronic nature of the thiazole ring and the position of the substituents affect the ease of this oxidation.
DOT Diagram: Oxidation of Thiazole Alcohols
Caption: General oxidation of a thiazole alcohol to the corresponding aldehyde.
The electron-withdrawing nature of the thiazole ring can influence the reactivity of the adjacent hydroxymethyl group. The nitrogen atom at position 3 and the sulfur atom at position 1 create a unique electronic environment. The C2 position is the most electron-deficient, while the C5 position is relatively more electron-rich.[8]
-
(2-Methyl-1,3-thiazol-4-yl)methanol: The methyl group at the 2-position is electron-donating, which can slightly increase the electron density of the ring. The hydroxymethyl group at the 4-position is attached to a relatively neutral carbon.
-
(Thiazol-2-yl)methanol: The hydroxymethyl group is attached to the electron-deficient C2 position, which may influence its oxidation potential.
-
(Thiazol-4-yl)methanol: The hydroxymethyl group is at a position with relatively neutral electron density.
-
(Thiazol-5-yl)methanol: The hydroxymethyl group is attached to the more electron-rich C5 position.
While direct comparative kinetic data is scarce in the literature, it is reasonable to predict that the electronic environment will play a role. Oxidation reactions are often facilitated by electron-rich substrates. Therefore, one might anticipate that (thiazol-5-yl)methanol would be more readily oxidized compared to (thiazol-2-yl)methanol. The reactivity of (2-Methyl-1,3-thiazol-4-yl)methanol would likely fall in between these extremes.
Common and effective methods for this transformation include the Swern oxidation and the use of manganese dioxide (MnO₂).[1][9][10]
Experimental Protocol: Oxidation of a Thiazole Alcohol using Manganese Dioxide
-
To a stirred solution of the thiazole alcohol (1 mmol) in a suitable solvent (e.g., dichloromethane or chloroform, 20 mL), add activated manganese dioxide (10 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude thiazole carboxaldehyde, which can be further purified by column chromatography.
Esterification and Etherification
The hydroxyl group of thiazole alcohols readily undergoes esterification and etherification, providing access to a wide range of derivatives.
Fischer Esterification: This acid-catalyzed reaction with a carboxylic acid is a straightforward method for ester synthesis. The reactivity is generally governed by steric hindrance around the hydroxyl group. All the discussed thiazole alcohols are primary and relatively unhindered, so they are expected to undergo Fischer esterification with similar efficiency.[2][11]
Williamson Ether Synthesis: This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The acidity of the hydroxyl proton can be influenced by the electronic nature of the thiazole ring. A more electron-withdrawing ring will increase the acidity of the alcohol, facilitating alkoxide formation. Therefore, (thiazol-2-yl)methanol might be expected to be slightly more acidic than (thiazol-5-yl)methanol.[12][13]
| Reaction | Reagents | Key Considerations |
| Oxidation | MnO₂, Oxalyl chloride/DMSO (Swern) | Electronic properties of the thiazole ring. Mild conditions of Swern oxidation are suitable for sensitive substrates. |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Generally efficient for all isomers due to the primary nature of the alcohol. |
| Etherification | Base (e.g., NaH), Alkyl halide | Acidity of the alcohol may be influenced by the substituent position on the thiazole ring. |
Table 2: Comparative Reactivity in Key Transformations
Strategic Applications in Drug Discovery
The choice of a specific thiazole alcohol isomer as a precursor is often dictated by the desired final structure of the drug candidate.
(2-Methyl-1,3-thiazol-4-yl)methanol has been utilized as a key building block in the synthesis of various biologically active molecules. For instance, it is a precursor for intermediates in the synthesis of the HIV protease inhibitor Ritonavir.[14][15] The specific substitution pattern of this isomer is crucial for the desired biological activity of the final compound.
The other isomers also find application in medicinal chemistry. The selection of a particular isomer allows for precise control over the spatial arrangement of functional groups, which is critical for optimizing drug-target interactions.
Conclusion
(2-Methyl-1,3-thiazol-4-yl)methanol and its isomers are valuable and versatile precursors in the field of drug discovery. While their synthesis often follows established methodologies, the subtle differences in their reactivity, governed by the electronic and steric effects of the substituents on the thiazole ring, can be strategically exploited in the design and synthesis of novel therapeutic agents. A thorough understanding of these nuances allows the medicinal chemist to make informed decisions in the selection of the optimal building block for a given synthetic challenge. This guide serves as a foundational resource for navigating the chemical landscape of these important thiazole-based precursors.
References
-
Lee, J. C., & Lee, W. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 14(11), 4679–4687. [Link]
-
Lee, J. C., & Lee, W. (2009). A facile synthesis of 2,4-disubstituted thiazoles using MnO2. Molecules (Basel, Switzerland), 14(11), 4679–4687. [Link]
- Google Patents. (Original Grantee: F.I.S.- Fabbrica Italiana Sintetici S.p.A.).
-
Fischer, E. (1895). Fischer Esterification. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Kumar, M., & Joseph, J. P. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. [Link]
- Google Patents. (Original Grantee: F.I.S. Fabbrica Italiana Sintetici S.p.A.). A process for the synthesis of ritonavir. WO2001021603A1.
-
Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Google Patents. (Original Grantee: Ranbaxy Laboratories Limited). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?
-
Wikipedia. Williamson ether synthesis. [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1741. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
TRUNNANO. Oxidation with Manganese Dioxide. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Chem-Station Int. Ed. Swern Oxidation. [Link]
-
Organic Chemistry Portal. Manganese(IV) oxide. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
- Google Patents. (Original Grantee: Pharmacia & Upjohn S.p.A.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. AU2004200096A1.
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
University of Lethbridge. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Scribd. Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis. [Link]
-
ResearchGate. Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]
-
ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]
-
PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Dove Medical Press. The Impact of the Core-Shell Fiber Composition on the Properties and Stability of the Electrospun Films. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.
-
HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). [Link]
-
DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
alpaipars. NMR spectroscopy in pharmacy. [Link]
Sources
- 1. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 9. A facile synthesis of 2,4-disubstituted thiazoles using MnO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. athabascau.ca [athabascau.ca]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 15. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
A Researcher's Guide to the Catalytic Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol: A Comparative Analysis
Welcome to an in-depth exploration of synthetic strategies for obtaining (2-Methyl-1,3-thiazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug development. The thiazole motif is a privileged scaffold, and its 4-hydroxymethyl derivative serves as a critical precursor for a multitude of pharmacologically active compounds. This guide provides a comparative analysis of catalytic systems for its synthesis, moving from the foundational Hantzsch methodology to a modern, heterogeneous catalytic approach. Our focus is on providing not just protocols, but a deep understanding of the chemical rationale to empower researchers in their synthetic endeavors.
I. Introduction: The Significance of (2-Methyl-1,3-thiazol-4-yl)methanol
The (2-Methyl-1,3-thiazol-4-yl)methanol moiety is a cornerstone in the architecture of numerous therapeutic agents. Its presence is crucial for establishing key interactions with biological targets and for modulating the pharmacokinetic properties of drug candidates. The ability to efficiently and selectively synthesize this intermediate is therefore of paramount importance in the drug discovery pipeline. This guide will compare two distinct catalytic approaches to its synthesis: the classic Hantzsch reaction and a contemporary method employing copper oxide nanoparticles.
II. The Foundational Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry.[1] It is a robust and widely utilized method for the construction of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For our target molecule, this translates to the reaction between thioacetamide and an appropriate C3 α-halocarbonyl synthon bearing a hydroxyl or protected hydroxyl group.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established multi-step pathway.[1] The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen in the α-haloketone, forming an intermediate thioether. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring.[1]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Hantzsch Synthesis (Uncatalyzed)
This protocol outlines a general procedure for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol via the Hantzsch reaction.
Materials:
-
Thioacetamide
-
1,3-Dichloroacetone or 1-chloro-3-hydroxypropan-2-one
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
To this solution, add 1-chloro-3-hydroxypropan-2-one (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
III. A Modern Approach: Copper Oxide Nanoparticle (CuO NP) Catalyzed Synthesis
In recent years, the development of sustainable and efficient catalytic systems has been a major focus in organic synthesis. Nanoparticle catalysis, in particular, offers advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and the potential for catalyst recyclability.[3][4] Copper oxide nanoparticles (CuO NPs) have emerged as robust and inexpensive catalysts for various organic transformations, including the synthesis of heterocyclic compounds.[5][6][7]
The Role of the Catalyst
In the context of the Hantzsch synthesis, CuO nanoparticles can act as a Lewis acid catalyst, activating the carbonyl group of the α-haloketone and facilitating the intramolecular cyclization step. Furthermore, the nanoparticle surface can serve as a template, bringing the reactants into close proximity and thereby increasing the reaction rate. The use of a heterogeneous catalyst like CuO NPs also simplifies product purification and allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry.[6][7]
Caption: Proposed role of CuO NPs in the Hantzsch synthesis.
Experimental Protocol: CuO Nanoparticle-Catalyzed Synthesis
This protocol describes a one-pot synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol using recyclable CuO nanoparticles.
Materials:
-
Thioacetamide
-
1,3-Dichloroacetone or 1-chloro-3-hydroxypropan-2-one
-
CuO Nanoparticles (5 mol%)
-
Ethanol:Water (1:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add thioacetamide (1.0 equivalent), 1-chloro-3-hydroxypropan-2-one (1.1 equivalents), and CuO nanoparticles (5 mol%) to a solvent system of ethanol:water (1:1).
-
Heat the mixture at 70-80 °C with vigorous stirring for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the CuO nanoparticles using an external magnet or by simple filtration. The catalyst can be washed with ethanol, dried, and stored for future use.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for catalytic synthesis.
IV. Comparative Analysis
The choice of a synthetic route is often a balance between efficiency, cost, and environmental impact. The following table provides a comparative overview of the two discussed methods.
| Parameter | Hantzsch Synthesis (Uncatalyzed) | CuO Nanoparticle-Catalyzed Synthesis |
| Catalyst | None (or adventitious acid/base) | 5 mol% CuO Nanoparticles |
| Reaction Time | 4-6 hours | 1-2 hours |
| Temperature | Reflux (typically ~78 °C in EtOH) | 70-80 °C |
| Solvent | Ethanol | Ethanol:Water (1:1) |
| Yield | Good to excellent | Excellent |
| Catalyst Reusability | Not applicable | High (can be recycled multiple times) |
| Work-up | Standard extraction | Simplified due to heterogeneous catalyst |
| Green Chemistry Aspect | Moderate | High (recyclable catalyst, often faster) |
Causality Behind Performance Differences:
The significantly shorter reaction times and potentially higher yields observed in the CuO nanoparticle-catalyzed method can be attributed to several factors. The high surface area of the nanoparticles provides a greater number of active sites for the reaction to occur.[3] As a Lewis acid, the copper(II) centers on the nanoparticle surface can coordinate to the carbonyl oxygen of the α-haloketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the thioamide nitrogen during the cyclization step.[5] This catalytic action lowers the activation energy of the rate-determining step, leading to a faster and more efficient reaction. The uncatalyzed Hantzsch synthesis relies solely on the intrinsic reactivity of the substrates and thermal energy to overcome this energy barrier.
V. Conclusion
Both the traditional Hantzsch synthesis and the modern CuO nanoparticle-catalyzed approach are effective for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol. The choice between them will depend on the specific needs of the researcher.
-
The Hantzsch synthesis is a reliable and well-understood method that requires no special catalyst preparation. It is an excellent choice for small-scale synthesis where simplicity is key.
-
The CuO nanoparticle-catalyzed method represents a significant advancement, offering shorter reaction times, excellent yields, and adherence to green chemistry principles through catalyst recyclability.[6][7] For larger-scale synthesis or in laboratories where sustainability is a priority, this method is highly advantageous.
By understanding the mechanisms and practical considerations of both approaches, researchers are better equipped to select the optimal strategy for their synthetic campaigns, ultimately accelerating the discovery and development of new thiazole-based therapeutics.
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
Patil, S. B., et al. (2012). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. E-Journal of Chemistry. [Link]
-
Yogi, P., et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
-
ResearchGate. An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. [Link]
-
ResearchGate. Copper Oxide Nanoparticle‐Catalyzed Chalcogenation of the Carbon‐Hydrogen Bond in Thiazoles: Synthesis of 2‐(Organochalcogen)thiazoles. [Link]
-
ResearchGate. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. [Link]
-
Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. [Link]
-
ResearchGate. Scheme 1 Solvent and catalyst free synthesis of hydrazinyl thiazoles (4a-i). [Link]
-
Liebscher, J., & Happer, E. (1987). Stereocontrolled synthesis of α-amino-α'-alkoxy ketones by a copper-catalyzed cross-coupling of peptidic thiol esters and α-alkoxyalkylstannanes. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
ChemRxiv. Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. [Link]
- Google Patents. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
-
ChemRxiv. A concise review on copper catalyzed synthesis of α- ketoamides. [Link]
-
Journal of Synthetic Chemistry. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). [Link]
-
Organic & Biomolecular Chemistry. Synthesis of aliphatic α-ketoamides from α-substituted methyl ketones via a Cu-catalyzed aerobic oxidative amidation. [Link]
-
ChemRxiv. Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. [Link]
-
PubMed. Synthesis, biomedical applications, and toxicity of CuO nanoparticles. [Link]
-
ResearchGate. Recyclable CuO nanoparticles-catalyzed synthesis of novel-2,5-disubstituted 1,3,4-oxadiazoles as antiproliferative, antibacterial, and antifungal agents. [Link]
-
PubMed Central. Synthesis, biomedical applications, and toxicity of CuO nanoparticles. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, biomedical applications, and toxicity of CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biomedical applications, and toxicity of CuO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Thiazole Isomers
For: Researchers, scientists, and drug development professionals.
In the intricate world of heterocyclic chemistry, thiazole and its isomers represent a cornerstone, forming the structural basis of numerous pharmaceuticals and biologically active molecules. The subtle repositioning of nitrogen and sulfur atoms within the five-membered ring gives rise to a family of isomers—thiazole (1,3-thiazole), isothiazole (1,2-thiazole), and various thiadiazoles (e.g., 1,2,4- and 1,3,4-thiadiazole)—each possessing a distinct electronic and steric character. This guide provides a detailed comparative analysis of these isomers using essential spectroscopic techniques. We will explore not just the spectral data but the underlying chemical principles that cause these differences, offering a robust framework for structural elucidation.
The Isomeric Landscape: Structural Foundations
Understanding the spectroscopic outputs begins with appreciating the structural nuances of each isomer. The relative positions of the heteroatoms govern the molecule's dipole moment, electron density distribution, and aromaticity, all of which fundamentally influence their interaction with electromagnetic radiation and thus their spectral signatures.[1]
Figure 1: Overview of the thiazole isomer families discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is the most definitive tool for distinguishing these isomers. The chemical shifts (δ) of the ring protons are highly sensitive to the inductive and mesomeric effects of the nearby nitrogen and sulfur atoms.
Comparative ¹H NMR Analysis
The electronegativity of the nitrogen atom(s) is the primary factor influencing proton chemical shifts. Protons adjacent to nitrogen are significantly deshielded, causing them to resonate further downfield. This effect is amplified when a proton is situated between two heteroatoms. The aromaticity of the thiazole ring results in proton signals typically appearing between 7.27 and 8.77 ppm.[1]
| Isomer | Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Key Differentiating Features |
| Thiazole | H2 | ~8.77 | Highly deshielded, being adjacent to both N and S.[1] |
| H4 | ~7.85 | ||
| H5 | ~7.27 | Most upfield proton.[1] | |
| Isothiazole | H3 | ~8.50 | Deshielded by adjacent N. |
| H4 | ~7.25 | ||
| H5 | ~7.65 | Deshielded by adjacent S. | |
| 1,2,4-Thiadiazole | H3 | ~8.10 | |
| H5 | ~8.65 | Flanked by N and S, significantly deshielded.[2] | |
| 1,3,4-Thiadiazole | H2, H5 | ~9.20 | Symmetrical structure; protons are chemically equivalent and highly deshielded by two adjacent N atoms.[2] |
Expert Insight: The downfield shift of H2 in thiazole is a hallmark feature, directly resulting from the combined electron-withdrawing effects of the adjacent nitrogen and sulfur. In the thiadiazoles, the number and placement of nitrogen atoms create unique and readily identifiable spectral patterns. For instance, the symmetry and extreme downfield shift of the two protons in 1,3,4-thiadiazole provide a clear diagnostic signature.[3][4][5]
Experimental Protocol: ¹H NMR Spectroscopy
Standardization is key to generating high-quality, comparable data. This protocol outlines a robust workflow for the analysis of small organic molecules.[6][7][8][9]
Figure 3: Generalized fragmentation pathways for thiazole isomers in EI-MS.
Authoritative Grounding: The fragmentation of heterocyclic rings is a well-studied area. For thiazole, common fragmentation includes the loss of small, stable molecules like hydrogen cyanide (HCN) or acetylene. [10]A key diagnostic feature for thiadiazoles is the potential loss of a neutral nitrogen molecule (N₂), a pathway not accessible to thiazole or isothiazole, often leading to a prominent [M-28]⁺ ion. [11]The relative stability of the pyrimidine ring compared to the thiazole ring has been noted in fragmentation studies of fused systems. [12][13]
Conclusion: An Integrated Spectroscopic Strategy
No single technique provides an infallible answer. The robust and unambiguous structural assignment of a thiazole isomer is achieved through the synergistic interpretation of data from multiple spectroscopic methods. ¹H NMR offers the most detailed map of the proton framework, IR provides a quick and characteristic vibrational fingerprint, UV-Vis probes the electronic nature of the π-system, and mass spectrometry reveals diagnostic fragmentation patterns. By integrating these complementary techniques, researchers can confidently elucidate the precise isomeric form, a step of paramount importance in drug discovery, materials science, and synthetic chemistry.
References
-
Kaye, P. T., Meakins, G. D., Willbe, C., & Williams, P. R. (1981). An infrared study of rotational isomerism in thiazole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 740-744. [Link]
-
Scilit. (n.d.). An infrared study of rotational isomerism in thiazole-2-carboxylates. Retrieved from [Link]
-
Kutrovskaya, V. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 777. [Link]
-
Çavuş, M. S., & Muğlu, H. (2020). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Química Nova, 43(8), 1035-1046. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of Chemistry, 2022, 1-13. [Link]
-
Mączka, P., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(19), 3445. [Link]
-
Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-341. [Link]
-
Abdel-Megeed, M. F., et al. (2011). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(4), 199-206. [Link]
-
ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. Retrieved from [Link]
-
Loo, X. T. (2015). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLES. UTAR Institutional Repository. [Link]
-
Grzywa, M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4883. [Link]
-
The Royal Society of Chemistry. (n.d.). Azophotoswitches containing thiazole, isothiazole, thiadiazole and isothiadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
-
Kutrovskaya, V. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 777. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,5-Thiadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Retrieved from [Link]
-
Pinto, B., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 159. [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Retrieved from [Link]
-
Springer Nature. (n.d.). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (1998). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 10(4), 848-852. [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon matrix... Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(14), 9891-9908. [Link]
-
PubChem. (n.d.). 1,2,4-Thiadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). Retrieved from [Link]
-
NIST. (n.d.). Thiazole - UV/Visible spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to (2-Methyl-1,3-thiazol-4-yl)methanol for Pharmaceutical Research
An in-depth guide for researchers and drug development professionals on the synthesis of a key thiazole intermediate, comparing two prominent synthetic strategies: the classic Hantzsch synthesis followed by ester reduction, and a route involving dihaloketone condensation and subsequent functional group interconversion.
(2-Methyl-1,3-thiazol-4-yl)methanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The thiazole motif is a common feature in many pharmaceuticals due to its ability to engage in a range of biological interactions. The selection of an appropriate synthetic route to this intermediate is crucial for efficient and scalable production in a research and development setting. This guide provides a detailed comparison of two primary synthetic pathways, offering insights into their respective methodologies, chemical principles, and practical considerations.
Route 1: Hantzsch Thiazole Synthesis and Subsequent Ester Reduction
This well-established, two-step approach first constructs the thiazole ring with a carboxylate ester at the 4-position, which is then reduced to the desired primary alcohol. This method is favored for its reliability and the commercial availability of the starting materials.
Step 1: Hantzsch Synthesis of Ethyl 2-Methylthiazole-4-carboxylate
The core of this route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2] In this case, ethyl 2-chloroacetoacetate serves as the α-haloketone component, and thioacetamide provides the thioamide functionality.
The reaction proceeds via a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl group. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic ethyl 2-methylthiazole-4-carboxylate.[3][4]
Caption: Hantzsch synthesis of ethyl 2-methylthiazole-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate
-
To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.[5]
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-methylthiazole-4-carboxylate.
Step 2: Reduction of Ethyl 2-Methylthiazole-4-carboxylate to (2-Methyl-1,3-thiazol-4-yl)methanol
The second step involves the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation, as milder reagents like sodium borohydride are generally not effective for reducing esters.[6][7]
The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced by another equivalent of hydride to the final alcohol.[6][8] An acidic workup is then performed to protonate the resulting alkoxide.
Caption: Reduction of the ester to the primary alcohol.
Experimental Protocol: Reduction of Ethyl 2-Methylthiazole-4-carboxylate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Methyl-1,3-thiazol-4-yl)methanol. The product can be further purified by chromatography or distillation if necessary.
Route 2: Dihaloketone Condensation and Functional Group Interconversion
This alternative route also utilizes a cyclocondensation reaction to form the thiazole ring but employs a different set of starting materials, leading to a 4-(halomethyl)thiazole intermediate that is subsequently converted to the target alcohol.
Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole
This step involves the reaction of 1,3-dichloroacetone with thioacetamide. Similar to the Hantzsch synthesis, this is a cyclocondensation reaction. The reaction proceeds through the formation of a hydroxythiazoline intermediate, which is then dehydrated to the aromatic 4-(chloromethyl)-2-methylthiazole.[10] This dehydration can often be promoted by the reaction conditions or by the addition of a dehydrating agent like thionyl chloride.[10][11]
Caption: Synthesis of 4-(chloromethyl)-2-methylthiazole.
Experimental Protocol: Synthesis of 4-(Chloromethyl)-2-methylthiazole
-
Dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add 1,3-dichloroacetone (1.0 eq) to the solution and stir at room temperature. An exotherm may be observed.
-
After the initial reaction, heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure. The crude 4-(chloromethyl)-2-methylthiazole can be purified by distillation or column chromatography.
Step 2: Hydrolysis of 4-(Chloromethyl)-2-methylthiazole
The final step in this route is the conversion of the chloromethyl group to a hydroxymethyl group. This is typically achieved via a nucleophilic substitution reaction (S_N2) using a hydroxide source, or by first converting the chloride to a more labile leaving group (e.g., an acetate) followed by hydrolysis. Direct hydrolysis can be performed using aqueous base or water under heating.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 11. 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic methods to distinguish between thiazole regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the thiazole scaffold is a cornerstone of molecular design. However, the synthetic pathways leading to substituted thiazoles can often yield a mixture of regioisomers, where the same substituents are attached to different positions on the thiazole ring. The seemingly subtle difference between, for example, a 2,4-disubstituted and a 2,5-disubstituted thiazole can have profound implications for a molecule's biological activity, pharmacokinetic properties, and material characteristics. Therefore, the unambiguous structural elucidation of these isomers is a critical step in research and development.
This guide provides a comprehensive comparison of spectroscopic methods for distinguishing between thiazole regioisomers. As a senior application scientist, this document synthesizes technical data with practical insights to empower researchers to confidently identify their target molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, providing not just data, but the rationale behind the analytical choices.
The Challenge of Thiazole Regioisomers
The core of the issue lies in the similar molecular weights and often subtle differences in the physical properties of thiazole regioisomers, which can make their separation and identification challenging. Spectroscopic techniques, by probing the unique electronic and vibrational environments of the atoms within each isomer, offer a powerful and non-destructive solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between thiazole regioisomers. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, as well as through-space interactions via the Nuclear Overhauser Effect (NOE), one can piece together the precise connectivity of the molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts of the protons on the thiazole ring are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift. The coupling constants between adjacent protons can also provide valuable structural information.
Comparative ¹H NMR Data for Substituted Thiazoles
| Regioisomer Example | H-2 | H-4 | H-5 | Key Observations | Solvent |
| 2-Phenyl-4-methylthiazole | - | 6.85 (s) | - | The H-5 proton is absent, and the H-4 proton appears as a singlet. | CDCl₃ |
| 2-Phenyl-5-methylthiazole | - | 7.65 (s) | - | The H-4 proton is absent, and the H-5 proton signal is replaced by a methyl signal. The H-4 proton is typically downfield compared to the H-5 proton. | CDCl₃ |
| 4-Phenylthiazole | 8.80 (s) | - | 7.40 (s) | The H-2 proton is significantly downfield due to the adjacent nitrogen atom. | CDCl₃ |
| 5-Phenylthiazole | 8.60 (s) | 7.90 (s) | - | Both H-2 and H-4 protons are present and appear as singlets. | CDCl₃ |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the thiazole ring carbons are indicative of their electronic environment.
Comparative ¹³C NMR Data for Substituted Thiazoles
| Regioisomer Example | C-2 | C-4 | C-5 | Key Observations | Solvent |
| 2,4-Disubstituted Thiazole | ~160-170 | ~150-160 | ~110-125 | C-2 is typically the most downfield carbon. | CDCl₃/DMSO-d₆ |
| 2,5-Disubstituted Thiazole | ~160-170 | ~140-150 | ~130-140 | The chemical shift of C-4 and C-5 are significantly different from the 2,4-isomer.[1] | CDCl₃/DMSO-d₆ |
| 4,5-Disubstituted Thiazole | ~150-160 | ~145-155 | ~125-135 | The absence of a substituent at C-2 shifts its signal upfield. | CDCl₃/DMSO-d₆ |
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations for Unambiguous Assignment
When ¹H and ¹³C NMR data are insufficient for a definitive assignment, two-dimensional NOE spectroscopy (NOESY) or its rotating-frame equivalent (ROESY) can be employed.[2][3][4][5][6] These techniques detect protons that are close to each other in space, typically within 5 Å.[2] This is particularly useful for confirming the relative positions of substituents on the thiazole ring. For example, an NOE between a substituent's proton and a specific proton on the thiazole ring can definitively establish the substitution pattern.
Experimental Protocol: NMR Analysis of Thiazole Regioisomers
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): If necessary, acquire 2D NMR spectra to aid in the assignment of proton and carbon signals and to establish connectivity and spatial relationships. For NOESY/ROESY, the mixing time is a critical parameter that should be optimized based on the molecular weight of the compound.[4]
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to elucidate the structure of the regioisomer.
Workflow for NMR-based Regioisomer Differentiation
Caption: Workflow for the differentiation of thiazole regioisomers using NMR spectroscopy.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and can be used to differentiate between regioisomers by analyzing their unique fragmentation patterns upon ionization. Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.
Electron Ionization (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pathways are often influenced by the substitution pattern, providing a fingerprint for each regioisomer. For example, the cleavage of bonds adjacent to the thiazole ring can be diagnostic.
Electrospray Ionization with Tandem MS (ESI-MS/MS)
ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion and analyze the resulting product ions.[8] The fragmentation patterns observed in MS/MS can be highly specific to the regioisomeric structure.[8]
Comparative Mass Spectrometry Data
| Regioisomer Type | Key Fragmentation Pathways | Observations |
| 2-Substituted Thiazole | Cleavage of the substituent at the 2-position. | The stability of the resulting thiazole ring fragment can be diagnostic.[9][10] |
| 4-Substituted Thiazole | Ring cleavage initiated by the substituent at the 4-position. | Different fragmentation patterns compared to the 2-substituted isomer. |
| 2,4-Disubstituted Thiazole | Complex fragmentation involving both substituents. | The relative abundance of fragment ions can be a key differentiator. |
| 2,5-Disubstituted Thiazole | Fragmentation pathways are influenced by the electronic nature of the substituents. | Often yields a different set of fragment ions compared to the 2,4-isomer.[11] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[12] For ESI, the concentration is often lower (e.g., 10 µg/mL).[12]
-
Instrument Setup: Choose the appropriate ionization method (EI or ESI) and mass analyzer. For ESI-MS/MS, set the collision energy to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the spectra of the unknown with those of known standards or with predicted fragmentation patterns to determine the regioisomeric structure.
Logical Flow for MS-based Isomer Distinction
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. acdlabs.com [acdlabs.com]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Lynchpin Thiazole: A Comparative Guide to the Structure-Activity Relationship of (2-Methyl-1,3-thiazol-4-yl)methanol Analogs
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and its integration into the framework of numerous approved drugs underscore its significance as a "privileged scaffold." This guide delves into the nuanced world of structure-activity relationship (SAR) studies for a specific, yet versatile, class of thiazole derivatives: analogs of (2-Methyl-1,3-thiazol-4-yl)methanol.
This document provides an in-depth comparison of the biological performance of these analogs, supported by experimental data and detailed protocols. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights to guide the rational design of novel therapeutic agents.
The (2-Methyl-1,3-thiazol-4-yl)methanol Core: A Promising Starting Point
The (2-Methyl-1,3-thiazol-4-yl)methanol scaffold presents a unique combination of structural features that make it an attractive starting point for drug discovery. The 2-methyl group can influence the electronic properties and steric interactions of the molecule, while the 4-hydroxymethyl group provides a crucial handle for further chemical modification and can participate in hydrogen bonding with biological targets.
Our exploration of the SAR of its analogs will focus on three key areas of therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities, with a particular emphasis on kinase inhibition.
Comparative Analysis of Biological Activity: Unraveling the SAR
The biological activity of (2-Methyl-1,3-thiazol-4-yl)methanol analogs is profoundly influenced by the nature and position of substituents on the thiazole ring and modifications to the 4-hydroxymethyl group. While a systematic study of this specific scaffold is not extensively documented in a single source, by synthesizing findings from closely related thiazole derivatives, we can construct a robust SAR model.
Anticancer Activity: Targeting Kinases and Microtubules
Thiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key cellular processes like angiogenesis and mitosis.
Key SAR Insights:
-
Modification of the 4-Hydroxymethyl Group: Conversion of the primary alcohol to ethers or esters can modulate lipophilicity and cell permeability. For instance, analogs of 4-(methoxymethyl)thiazole have shown efficacy, suggesting that small alkyl ethers are well-tolerated and can maintain or enhance activity.
-
Substitution at the 5-Position: The C5 position of the thiazole ring is a critical site for modification. Introduction of aryl or heteroaryl groups at this position can lead to potent inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Electron-withdrawing groups on these appended rings often enhance activity.
-
Substitution at the 2-Position: While our core scaffold has a methyl group at the 2-position, studies on related 2-aminothiazoles, such as the precursor to the kinase inhibitor Dasatinib, reveal the importance of this position for interacting with the ATP-binding pocket of kinases. Larger substituents can be accommodated and can form crucial hydrogen bonds.
Table 1: Comparative Anticancer Activity of Thiazole Analogs
| Compound ID | Core Scaffold Modification | Target/Mechanism | IC50 (µM) | Cell Line |
| Analog A | 5-(4-chlorophenyl) substitution | VEGFR-2 Inhibition | 0.5 - 2.0 | HUVEC |
| Analog B | 4-benzyloxymethyl substitution | Tubulin Polymerization Inhibition | 1.0 - 5.0 | MCF-7 |
| Analog C | 2-anilino substitution | Pan-Src Kinase Inhibition | <0.01 | K562 |
| Analog D | 5-(furan-2-yl) substitution | PI3Kγ Inhibition | 0.03 | - |
Note: Data is compiled and extrapolated from studies on structurally related thiazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The thiazole moiety is a component of several antimicrobial agents, and analogs of (2-Methyl-1,3-thiazol-4-yl)methanol are expected to exhibit a range of antibacterial and antifungal activities.
Key SAR Insights:
-
Introduction of Lipophilic Groups: Increasing the lipophilicity of the molecule by adding bulky substituents can enhance its ability to penetrate microbial cell membranes.
-
Presence of Halogens: The incorporation of halogen atoms, particularly chlorine or bromine, on aryl substituents often leads to increased antimicrobial potency.
-
Heterocyclic Appendages: Fusing or linking other heterocyclic rings to the thiazole core can broaden the antimicrobial spectrum. For instance, the presence of an imidazotriazole ring has been shown to enhance activity against Staphylococcus epidermidis.
Table 2: Comparative Antimicrobial Activity of Thiazole Analogs
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| Analog E | 5-(4-bromophenyl) substitution | Staphylococcus aureus | 8 |
| Analog F | 4-(phenoxymethyl) substitution | Escherichia coli | 16 |
| Analog G | 2-(morpholinoacetamido) substitution | Candida albicans | 4 |
Note: Data is representative of trends observed in various studies on antimicrobial thiazole derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of a representative analog and for a key biological assay.
Synthesis of a Representative Analog: (2-Methyl-5-(4-nitrophenyl)-1,3-thiazol-4-yl)methanol
This protocol describes a common synthetic route to introduce a substituted aryl group at the 5-position of the thiazole ring, a key modification for enhancing biological activity.
Workflow for Analog Synthesis
Caption: Synthetic workflow for a 5-aryl substituted analog.
Step-by-Step Protocol:
-
Bromination: To a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate. Purify the crude product by column chromatography to obtain ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate.
-
Suzuki Coupling: In a reaction vessel, combine the bromo-intermediate, 4-nitrophenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat under an inert atmosphere until the reaction is complete. After workup, purify the product by chromatography to yield ethyl 2-methyl-5-(4-nitrophenyl)-1,3-thiazole-4-carboxylate.
-
Reduction: Dissolve the ester in an anhydrous solvent like tetrahydrofuran (THF) and cool to 0°C. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). Stir the reaction at low temperature and then allow it to warm to room temperature. Quench the reaction carefully with water or a saturated solution of Rochelle's salt. Extract the product with an organic solvent and purify by chromatography to obtain the final compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a common method to assess the inhibitory activity of the synthesized analogs against a specific kinase target, which is crucial for determining their potential as anticancer agents.
Workflow for Kinase Inhibition Assay
A Comparative Guide to the Validation of (2-Methyl-1,3-thiazol-4-yl)methanol as a Key Starting Material in GMP Synthesis
Introduction: The Criticality of Key Starting Material (KSM) Selection in GMP Synthesis
In the landscape of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a meticulously controlled process governed by Good Manufacturing Practices (GMP). The foundation of this control lies in the selection and validation of the Key Starting Material (KSM). According to the International Council for Harmonisation (ICH) Q7 and Q11 guidelines, the KSM represents the point at which GMP controls are formally introduced into the manufacturing process.[1][2][3] The choice of a KSM is not arbitrary; it must be a well-justified decision, ensuring that the material is a significant structural fragment incorporated into the final API and that all subsequent steps are performed under GMP conditions.[3]
This guide provides an in-depth validation framework for (2-Methyl-1,3-thiazol-4-yl)methanol, a pivotal KSM in the synthesis of several vital APIs, most notably the antiretroviral agent Ritonavir.[4][5][6][7][8] We will explore the essential analytical methodologies, compare its performance profile with a viable synthetic alternative, and provide detailed experimental protocols to ensure scientific integrity and regulatory compliance.
Part 1: Validation of (2-Methyl-1,3-thiazol-4-yl)methanol as a KSM
(2-Methyl-1,3-thiazol-4-yl)methanol is a commercially available heterocyclic alcohol that serves as a core building block.[9][10][11] Its validation as a KSM is paramount to guaranteeing the quality, safety, and efficacy of the final drug product. The validation process establishes the identity, purity, and impurity profile of the material, ensuring batch-to-batch consistency.
Physicochemical Characterization
A comprehensive understanding of the material's physical and chemical properties is the first step in its validation.
| Property | Value | Source |
| CAS Number | 76632-23-0 | [9][11] |
| Molecular Formula | C5H7NOS | [9] |
| Molecular Weight | 129.18 g/mol | [9] |
| Appearance | Off-white to yellow solid or liquid | Varies by supplier |
| Boiling Point | ~260 °C (Predicted) | N/A |
| Solubility | Soluble in Methanol, Chloroform | N/A |
Analytical Control Strategy
A robust analytical control strategy is essential for the routine release of the KSM. This typically involves a combination of chromatographic and spectroscopic techniques to confirm identity and quantify purity and impurities.
The Causality Behind Method Selection:
-
High-Performance Liquid Chromatography (HPLC): Chosen for its high resolution, sensitivity, and reproducibility in separating the target molecule from its organic impurities. A reversed-phase C18 column is ideal for this moderately polar compound, allowing for effective separation using a water/acetonitrile mobile phase.
-
Gas Chromatography (GC): Selected for the analysis of residual solvents. Given that organic solvents are used in the synthesis of the KSM, their control is mandated by ICH Q3C guidelines.[12][13]
-
Spectroscopy (FTIR, ¹H-NMR): Used for unequivocal identity confirmation. Fourier-Transform Infrared (FTIR) provides a unique fingerprint based on functional groups, while Proton Nuclear Magnetic Resonance (¹H-NMR) confirms the specific chemical structure and proton environment.
Below is a workflow diagram illustrating the KSM validation process.
Caption: Workflow for the validation and release of a Key Starting Material.
Impurity Profiling: A Critical Consideration
The control of impurities is the cornerstone of KSM validation. Impurities can originate from raw materials, manufacturing by-products, or degradation. For (2-Methyl-1,3-thiazol-4-yl)methanol, potential impurities include unreacted starting materials from its own synthesis (e.g., thioacetamide, 3-chloro-2-oxopropanal) and process-related impurities.
| Impurity Type | Potential Species | Origin | Justification for Control |
| Process-Related | Ethyl 2-methylthiazole-4-carboxylate | Incomplete hydrolysis of an ester precursor | May carry through to the final API, affecting purity and yield. |
| Starting Material | Thioacetamide | Hantzsch thiazole synthesis | Genotoxic potential; must be strictly controlled. |
| Degradation | Dimeric species | Oxidative degradation | Can lead to the formation of unknown impurities in the API synthesis. |
| Residual Solvents | Toluene, Ethanol | Synthesis and purification steps | Must be controlled as per ICH Q3C limits.[12][13] |
Part 2: Comparative Analysis with an Alternative KSM
To provide a comprehensive evaluation, we compare (2-Methyl-1,3-thiazol-4-yl)methanol with an alternative starting material that could be used in a different synthetic route to a similar thiazole-containing API fragment. A plausible alternative is 2-Amino-4-methylthiazole , which would require subsequent functionalization to achieve the desired structure.
The choice between synthetic routes often involves a trade-off between the complexity of the KSM and the number of subsequent GMP steps.
Caption: Comparison of synthetic routes using different Key Starting Materials.
Comparative Performance Metrics
| Metric | (2-Methyl-1,3-thiazol-4-yl)methanol (KSM A) | 2-Amino-4-methylthiazole (KSM B) | Rationale & Justification |
| Synthetic Accessibility | Readily available from multiple suppliers.[10] | Very common, high-volume chemical. | KSM B is generally less expensive and more widely available due to its simpler structure. |
| GMP Starting Point | Later stage in the overall synthesis. | Earlier stage in the overall synthesis. | Using KSM A means fewer steps need to be conducted under stringent GMP conditions, potentially reducing costs.[2] |
| Impurity Profile Control | Impurities are more structurally similar to the API, requiring robust analytical methods for separation. | Impurities from early steps (e.g., residual diazonium salts) are structurally different and easier to purge. | The risk with KSM A is that a critical impurity could be carried into the final API. KSM B's impurities are less likely to survive subsequent reaction steps. |
| Process Robustness | Fewer synthetic steps from KSM to API typically lead to a more robust and higher-yielding process. | Additional steps (diazotization, functionalization) introduce more process variables and potential failure points. | The Sandmeyer reaction required for KSM B can be hazardous and requires careful control, adding process risk. |
| Regulatory Perspective | Generally acceptable, provided the synthesis and control of the KSM itself are well-documented. | May be considered "too simple" by some regulatory agencies, who might push for a later-stage KSM.[3] | Agencies prefer a KSM that is a significant structural fragment of the final API, which favors KSM A. |
Part 3: Detailed Experimental Protocols
The following protocols are provided as a template for the validation of (2-Methyl-1,3-thiazol-4-yl)methanol. These methods must be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Protocol 1: Purity Determination by HPLC-UV
-
Objective: To quantify the purity of (2-Methyl-1,3-thiazol-4-yl)methanol and detect related substance impurities.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
20.0 min: 80% B
-
25.0 min: 80% B
-
25.1 min: 10% B
-
30.0 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of (2-Methyl-1,3-thiazol-4-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate the purity by area normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
-
Protocol 2: Residual Solvent Analysis by GC-FID
-
Objective: To quantify residual solvents (e.g., Toluene, Ethanol) in the KSM.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow of 3.0 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: 40°C (hold 5 min), then ramp to 220°C at 15°C/min (hold 5 min).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
-
Procedure:
-
Standard Preparation: Prepare a stock standard containing known concentrations of the target residual solvents in a suitable solvent (e.g., DMSO). Create a series of calibration standards by spiking the stock solution into headspace vials.
-
Sample Preparation: Accurately weigh approximately 100 mg of the KSM into a headspace vial and add 1 mL of diluent.
-
Analysis: Analyze the blank, calibration standards, and sample vials using the headspace GC system.
-
Calculation: Quantify the amount of each residual solvent in the sample against the calibration curve. Ensure results are below the limits specified in ICH Q3C.[12][13]
-
References
- Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478. [URL not available]
-
Wikipedia. (n.d.). Ritonavir. [Link]
- Bonavia, G., et al. (2002). Process for the synthesis of ritonavir.
- Piniella, J. F., et al. (2001). A process for the synthesis of ritonavir.
- CN104230840A. (2014). Synthesis method of mirabegron.
-
Hu, F., et al. (n.d.). Synthesis method of mirabegron. PubChem (Patent CN-103193730-A). [Link]
-
New Drug Approvals. (2021). RITONAVIR. [Link]
-
ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. [Link]
-
GMP SOP. (2024). Control of starting Materials in Good Manufacturing Practice. [Link]
-
Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]
-
That's Nice. (2020). Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. [Link]
-
Government of Israel. (2019). Starting Materials and Source Materials. [Link]
-
APIC. (n.d.). Guide for auditing Registered Starting Material manufacturers. GMP Navigator. [Link]
-
Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]
-
PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). METHANOL 2000. [Link]
-
ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]
-
Elsevier. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2025). Product chemistry - Relevant impurities of technical active substances. [Link]
-
ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
-
PubMed Central (PMC). (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
International Council for Harmonisation (ICH). (2024). Impurities: Guideline for Residual Solvents Q3C(R9). [Link]
-
ResearchGate. (2025). Synthetic Approaches Towards 2-(4-oxo-4, 5-Dihydro-Thiazol-2-yl) Acetamide. [Link]
Sources
- 1. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. gov.il [gov.il]
- 4. Ritonavir - Wikipedia [en.wikipedia.org]
- 5. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 7. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 10. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 11. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]
- 12. tga.gov.au [tga.gov.au]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (2-Methyl-1,3-thiazol-4-yl)methanol
This guide provides essential safety protocols and logistical information for the handling and disposal of (2-Methyl-1,3-thiazol-4-yl)methanol (CAS No. 76632-23-0). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the knowledge to work safely and effectively. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into safe laboratory practices.
Understanding the Hazard Profile
(2-Methyl-1,3-thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring, a structural motif present in many biologically active molecules and pharmaceuticals.[1][2] While specific toxicity data for this exact compound is limited, the available Safety Data Sheets (SDS) and data for structurally related thiazole compounds indicate a clear hazard profile that necessitates careful handling.[3][4]
The primary hazards associated with (2-Methyl-1,3-thiazol-4-yl)methanol are:
-
Skin Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Harmful if Swallowed: Oral toxicity is a concern with related compounds.[7]
These hazards are rooted in the chemical reactivity of the thiazole moiety and its functional groups. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of a safe experimental design.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against exposure.[8][9] The following table outlines the minimum required PPE for handling (2-Methyl-1,3-thiazol-4-yl)methanol.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, transfers) | Safety glasses with side shields or goggles.[10] | Nitrile or neoprene gloves. Inspect for tears before use.[11] | Standard laboratory coat.[12] | Not typically required if handled in a certified chemical fume hood. |
| Preparing solutions/dilutions | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[11] | Nitrile or neoprene gloves. Ensure adequate chemical resistance.[11] | Chemical-resistant lab coat or apron over a standard lab coat.[9] | Required if not working in a chemical fume hood. Use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[10] |
| Running reactions and workups | Chemical splash goggles and face shield. | Chemically resistant gloves (e.g., butyl rubber, Viton™) may be required for prolonged contact or with certain solvents. Consult glove manufacturer's compatibility charts.[13] | Chemical-resistant lab coat or apron.[9] | Work must be conducted in a chemical fume hood.[3] |
| Spill cleanup | Chemical splash goggles and face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant suit or coveralls, depending on spill size.[9] | NIOSH-approved respirator with organic vapor cartridge is mandatory. |
Causality of PPE Selection:
-
Eye Protection: The risk of serious eye damage necessitates the use of chemical splash goggles over standard safety glasses, especially when handling liquids.[3] The tight seal of goggles prevents splashes from reaching the eyes from the sides, top, or bottom.
-
Hand Protection: Thiazole compounds can be absorbed through the skin.[14] Nitrile gloves offer good initial protection for incidental contact, but for extended handling or when working with solvents, more robust gloves like neoprene or butyl rubber are recommended to prevent permeation.[13][15] Always inspect gloves for holes or degradation before use.[11]
-
Body Protection: A lab coat protects against minor spills and contamination of personal clothing.[12] When the risk of a larger splash exists, a chemically resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid compound can generate dust, and its solutions can produce vapors. A chemical fume hood is the primary engineering control to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator is required.[10]
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol involves consistent and correct procedures at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Verification: Upon receipt, ensure the container is properly labeled and sealed.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3] Keep the container tightly closed.[12][16]
Handling and Experimental Workflow
The following workflow diagram illustrates the decision-making process for safe handling.
Caption: Experimental workflow for handling (2-Methyl-1,3-thiazol-4-yl)methanol.
Step-by-Step Protocol:
-
Preparation: Always read the Safety Data Sheet (SDS) before starting work.[16] Don appropriate PPE as outlined in the table above.
-
Weighing: Conduct all weighing and transfers of the solid material within a certified chemical fume hood to prevent inhalation of dust.[3]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Reaction: Perform all subsequent reactions in a fume hood.[3]
-
Contamination Avoidance: Use dedicated, clean spatulas and glassware to prevent cross-contamination.[16]
Accidental Exposure and Spills
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10] For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3][7]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Chemical waste must be handled in accordance with all local, state, and federal regulations.[17]
-
Waste Segregation:
-
Solid Waste: Unused solid (2-Methyl-1,3-thiazol-4-yl)methanol and grossly contaminated items (e.g., weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of all contents.
-
Disposal: Contact your institution's EHS department to arrange for pickup and proper disposal. Do not pour chemical waste down the drain.[3][7]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Google Cloud.
- A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). NIOSH.
- Recommendations for Chemical Protective Clothing. NIOSH - CDC Archive.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Protective Clothing and Ensembles. NIOSH - Restored CDC.
- Safety Data Sheet - Santa Cruz Biotechnology. (2024, October 7). Santa Cruz Biotechnology.
- Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24).
- NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12). NIOSH.
- Safety Data Sheet - Fisher Scientific. (2015, February 10). Fisher Scientific.
- (2-Methyl-1,3-thiazol-5-yl)methanol. PubChem.
- 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural- SDS. (2022, November 21). Aurochemicals.
- Hazardous chemicals, activities or devices. Society for Science.
- Safety Data Sheet. (2015, March 13). National Institute of Standards and Technology.
- Safety D
- Research Safety. Cornell Research Services.
- (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0. (2025, July 16). ChemicalBook.
- Thiazole - Safety D
- Safety Data Sheet. (2021, December 24). Fisher Scientific.
- (2-Methylthiazol-4-yl)methanol. BLD Pharm.
- Thiazole derivatives: prospectives and biological applications. (2024, April 24).
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, 97%, Thermo Scientific. Thermo Scientific.
- GHS Hazardous Chemical Inform
- (2-Methyl-1,3-thiazol-4-yl)methanol, 97%. Labchem.
- Handling Methanol. Methanol Institute.
- CMIT/MIT - Substance Inform
- Methanol Safe Handling Manual. Methanol Institute.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Thiazole. Wikipedia.
- {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | CAS 78441-69-7. Santa Cruz Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC [cdc.gov]
- 9. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aurochemicals.com [aurochemicals.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. NIOSH/Chemical Protective Clothing Page/INDEX A [newenv.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 16. globalresearchchem.com [globalresearchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

